molecular formula C10H5Cl2NO2 B1444737 4,6-Dichloro-2-quinolinecarboxylic acid CAS No. 902742-67-0

4,6-Dichloro-2-quinolinecarboxylic acid

Cat. No.: B1444737
CAS No.: 902742-67-0
M. Wt: 242.05 g/mol
InChI Key: KBYSXQKAWAUVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYSXQKAWAUVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733692
Record name 4,6-Dichloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902742-67-0
Record name 4,6-Dichloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Contextualizing 4,6-Dichloro-2-quinolinecarboxylic acid in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-quinolinecarboxylic acid

This compound is a halogenated derivative of the quinoline carboxylic acid scaffold. This structural motif is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Quinoline-based structures are known pharmacophores that appear in a wide array of therapeutic agents. Their rigid bicyclic system provides a defined three-dimensional orientation for appended functional groups, making them ideal for targeted interactions with biological macromolecules. The specific analogue, this compound, has been investigated as part of discovery campaigns for novel inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key target in cancer and autoimmune disease research.[1][2]

A thorough understanding of the physicochemical properties of such a compound is not merely an academic exercise; it is the foundational bedrock upon which its potential as a research tool or therapeutic lead is built. These properties govern everything from reaction kinetics during synthesis and analogue development to solubility in biological assays and ultimate bioavailability in preclinical models. This guide provides a comprehensive examination of these critical parameters, blending predictive data with established analytical methodologies to offer a holistic profile for the research scientist.

Core Molecular and Physical Properties

The fundamental identity of a compound is defined by its structure and inherent physical characteristics. These data points are the primary identifiers and the basis for all subsequent analysis.

Molecular Structure and Identity

The IUPAC name for the compound is 4,6-dichloroquinoline-2-carboxylic acid. It consists of a quinoline ring system chlorinated at positions 4 and 6, with a carboxylic acid group at position 2.

Caption: Molecular structure and key identifiers.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties. It is critical to note that much of the publicly available data for this specific molecule is derived from computational predictions. Such in silico models are invaluable for initial assessment but must be empirically verified for mission-critical applications.

PropertyValueData TypeSource
Molecular Weight 242.06 g/mol Calculated[3][4]
Molecular Formula C₁₀H₅Cl₂NO₂-[3][4]
Boiling Point 378.3 ± 37.0 °CPredicted[3]
Density 1.579 ± 0.06 g/cm³Predicted[3]
pKa 3.13 ± 0.30Predicted[3]
LogP 3.38Predicted[5]

Acidity and Solubility Profile: Implications for Biological Systems

The carboxylic acid and quinoline nitrogen impart both acidic and basic characteristics to the molecule, while the dichlorinated aromatic system dictates its lipophilicity. The interplay of these features defines the compound's solubility and ionization state, which are paramount for its handling and biological activity.

Acid Dissociation Constant (pKa)

The predicted pKa of 3.13 suggests that the carboxylic acid group is a relatively strong acid.[3] This is expected due to the electron-withdrawing nature of the quinoline ring system. For context, the pKa of the parent quinoline-2-carboxylic acid (quinaldic acid) is approximately 4.9, indicating it will be partially protonated in some biological environments.[6] The presence of two electron-withdrawing chlorine atoms on the 4,6-dichloro analogue would be expected to further increase the acidity (lower the pKa) of the carboxylic acid proton, aligning with the predicted value.

At physiological pH (~7.4), a compound with a pKa of 3.13 will exist almost exclusively in its deprotonated, carboxylate anion form. This has profound implications:

  • Increased Polarity: The anionic form is significantly more polar than the neutral acid, which will dominate its solubility characteristics.

  • Target Interactions: The ability to form ionic bonds (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in a protein binding pocket is a key interaction modality.

Solubility

No specific experimental solubility data for this compound is readily available. However, its properties can be inferred to guide experimental design.

  • Aqueous Solubility: Due to the low pKa, solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions (pH < 2), where the molecule is protonated and neutral, solubility will likely be low, governed by the lipophilic dichlorinated quinoline core. As the pH increases above the pKa, the molecule deprotonates to the more soluble carboxylate form. Therefore, solubility is expected to be significantly higher in neutral to basic aqueous buffers (e.g., PBS pH 7.4).

  • Organic Solubility: The compound is expected to show good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which are commonly used for preparing stock solutions for biological screening.

Workflow for Experimental Solubility Determination

G start Start: Obtain Pure Compound prep_stock Prepare High-Concentration Stock in DMSO (e.g., 50 mM) start->prep_stock setup_kinetic Kinetic Solubility Assay (e.g., Nephelometry) prep_stock->setup_kinetic For high-throughput screening setup_thermo Thermodynamic Solubility Assay (Shake-Flask Method) prep_stock->setup_thermo For definitive measurement add_buffer Add Stock to Aqueous Buffers (pH 2.0, 5.0, 7.4) setup_kinetic->add_buffer incubate Incubate & Equilibrate (e.g., 24h at 25°C) setup_thermo->incubate quantify Quantify Concentration in Supernatant (LC-MS/MS or UV-Vis) add_buffer->quantify Measure precipitation over time separate Separate Solid from Supernatant (Centrifugation/Filtration) incubate->separate separate->quantify result Report Solubility (µg/mL or µM) at each pH quantify->result

Caption: Standard workflow for thermodynamic solubility assessment.

Protocol Justification: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach true equilibrium.[7] Using a range of pH values is critical for ionizable compounds like this one to build a complete pH-solubility profile, which is essential for predicting its behavior in different biological compartments (e.g., stomach vs. intestine).

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is required to fully characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While specific spectra for this compound are not in public databases, a detailed protocol and expected chemical shifts based on known principles can be outlined.[8][9]

Representative Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, typically DMSO-d₆. DMSO is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[8]

  • ¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals include:

    • Aromatic Protons: Several signals in the δ 7.5-8.5 ppm range. The specific splitting patterns (doublets, singlets) will depend on the coupling between the remaining protons on the quinoline ring.

    • Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum (e.g., using a DEPT sequence to determine CH, CH₂, and CH₃ multiplicities). Key expected signals:

    • Carboxylic Carbonyl: A signal in the δ 165-175 ppm range.

    • Aromatic Carbons: Multiple signals between δ 120-150 ppm. Carbons directly attached to chlorine will show distinct chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively, allowing for the complete assembly of the molecular puzzle.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

Expected Observations (Electrospray Ionization - ESI):

  • Negative Ion Mode [M-H]⁻: The most likely observation, with a peak at m/z corresponding to the deprotonated molecule (C₁₀H₄Cl₂NO₂⁻). The characteristic isotopic pattern of two chlorine atoms (a 100:65 ratio for ³⁵Cl/³⁷Cl) will result in a distinctive M, M+2, and M+4 cluster, which is a powerful diagnostic tool.

  • Positive Ion Mode [M+H]⁺: Possible, but likely less intense than the negative ion mode due to the acidic nature of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of the compound and is a prerequisite for any quantitative analysis.

Standard Protocol for Purity Assessment:

  • Column: A reversed-phase C18 column is the standard choice for molecules of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The acid modifier is crucial for ensuring good peak shape by suppressing the ionization of the carboxylic acid.

  • Detection: A UV detector is most common. A photodiode array (PDA) detector is superior as it can collect the full UV spectrum of the analyte peak, providing an additional layer of identity confirmation.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For drug development purposes, purity should typically exceed 95%.

G cluster_0 Purity & Identity Confirmation Workflow start Synthesized Compound hplc HPLC-UV/PDA (Purity >95%?) start->hplc hplc->start No, Re-purify ms LC-MS (Correct Mass & Isotope Pattern?) hplc->ms Yes ms->start No, Re-evaluate Synthesis nmr ¹H & ¹³C NMR (Structure Consistent?) ms->nmr Yes nmr->start No, Re-evaluate Synthesis end Characterized Compound Ready for Use nmr->end Yes

Caption: A self-validating workflow for compound characterization.

Stability and Reactivity Considerations

Understanding a compound's stability is vital for ensuring the integrity of experimental results and for defining appropriate storage and handling conditions.

  • Solid-State Stability: As a crystalline solid, this compound is expected to be stable when stored in a cool, dry, and dark environment.[10]

  • Solution Stability: Stability in solution, particularly in DMSO stock solutions used for screening, is a critical parameter. Degradation can lead to a loss of active compound and the generation of confounding artifacts. A standard protocol involves incubating the compound in the solvent of interest (e.g., DMSO, aqueous buffer) at relevant temperatures (e.g., room temperature, 37°C) and monitoring its purity by HPLC over time.[11][12]

  • Chemical Reactivity: The carboxylic acid group is the primary site of chemical reactivity, able to undergo standard reactions such as esterification or amidation to form derivatives. The chloro-substituents are generally stable but could potentially undergo nucleophilic aromatic substitution under harsh conditions.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of this compound—characterized by its strong acidity, pH-dependent solubility, and distinct spectroscopic signature—define its behavior from the synthesis flask to the biological assay. While many properties for this specific molecule are currently based on high-quality predictions, this guide outlines the authoritative experimental methodologies required for their empirical validation. For researchers in drug development, a rigorous and early characterization of these parameters is not a procedural formality but a strategic imperative. It enables informed decisions in hit-to-lead optimization, facilitates the development of robust screening assays, and ultimately lays a solid, data-driven foundation for advancing a promising chemical scaffold toward its therapeutic potential.

References

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved January 20, 2026, from [Link][4]

  • Ladds, M. J. G., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(9), 3645–3659. Available from: [Link][1]

  • PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Esslinger, C. S., et al. (2011). The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors reveals a possible role for neuroactive steroids. Bioorganic & Medicinal Chemistry Letters, 21(10), 2854–2858. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services. Available from: [Link][7]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde. U.S. Department of Health and Human Services. Available from: [Link][13]

  • Office of Scientific and Technical Information (OSTI). (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. U.S. Department of Energy. Available from: [Link][2]

  • FooDB. (2010). Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 7-chloro-2,4-quinolinedicarboxylic acid. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16109. Available from: [Link][10]

  • ResearchGate. (2006). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved January 20, 2026, from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 953535. Available from: [Link][14]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 953535. Available from: [Link]

  • ResearchGate. (2005). Synthesis of New Derivatives of 4-Quinolinecarboxylic Acid. Retrieved January 20, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved January 20, 2026, from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. 100(11), 4585-4589. Available from: [Link]

  • mVOC. (n.d.). Quinoline. Retrieved January 20, 2026, from [Link][6]

  • World Health Organization. (2011). Guidelines for drinking-water quality. 4th ed. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 20, 2026, from [Link][9]

  • University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 23(11), 2993. Available from: [Link]

  • YouTube. (2021, November 12). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Quinaldic acid. Retrieved January 20, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 20, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2012). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. Retrieved January 20, 2026, from [Link][11]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available from: [Link][12]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-2-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of chemical analysis, providing a detailed roadmap of a molecule's atomic framework and functional group topology. This guide focuses on a molecule of significant interest in medicinal chemistry, 4,6-dichloro-2-quinolinecarboxylic acid. As a halogenated quinoline carboxylic acid, this scaffold is a key pharmacophore in various therapeutic areas. Understanding its precise spectroscopic signature is crucial for synthesis confirmation, purity assessment, and the rational design of new therapeutic agents.

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 2.

Caption: Molecular structure of this compound.

The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group will significantly influence the electron distribution within the aromatic system, which in turn will dictate the chemical shifts in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum. The acidic proton of the carboxylic acid will be a key feature in both ¹H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The data presented here is predicted using advanced computational algorithms, which provide a reliable estimation of the experimental values.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring, and a downfield signal for the carboxylic acid proton. The electron-withdrawing effects of the chlorine atoms and the carboxylic acid group will generally lead to a downfield shift of the ring protons compared to unsubstituted quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale for Assignment
H-3~8.2d~8.5Deshielded by the adjacent carboxylic acid group and the ring nitrogen.
H-5~7.8d~2.0Meta-coupled to H-7.
H-7~7.6dd~8.8, ~2.0Ortho-coupled to H-8 and meta-coupled to H-5.
H-8~8.0d~8.8Deshielded due to its peri-relationship with the nitrogen lone pair.
-COOH>12br s-Highly deshielded acidic proton, signal may be broad and exchangeable with D₂O.[1]

Predictions are based on established principles of substituent effects on aromatic systems and may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbonyl carbon of the carboxylic acid, are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted δ (ppm)Rationale for Assignment
C-2~150Attached to the carboxylic acid group and adjacent to the nitrogen.
C-3~122Shielded relative to other carbons in the pyridine ring.
C-4~145Attached to a chlorine atom, leading to significant deshielding.
C-4a~128Bridgehead carbon.
C-5~127
C-6~135Attached to a chlorine atom.
C-7~130
C-8~129
C-8a~148Bridgehead carbon adjacent to nitrogen.
-COOH~168Carbonyl carbon of the carboxylic acid.[2]

These predictions are generated based on additive models and comparison with structurally related compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the compound.

    • For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg.

    • Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay should be employed to ensure accurate integration if quantitative analysis is required.

  • 2D NMR Experiments:

    • To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule.[3]

G cluster_1d 1D NMR cluster_2d 2D NMR for Structural Elucidation cluster_output Final Output H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure G M [M]⁺˙ m/z 241/243/245 M_COOH [M - COOH]⁺ m/z 196/198/200 M->M_COOH - COOH M_COOH_HCN [M - COOH - HCN]⁺ m/z 168/170 M_COOH->M_COOH_HCN - HCN

Caption: Predicted primary fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carboxylic acids. It will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

    • Electron Ionization (EI): A higher energy ionization technique that will lead to more extensive fragmentation, providing more structural information.

  • Mass Analyzer:

    • A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS):

    • To further investigate the fragmentation pathways, MS/MS experiments can be performed. The molecular ion is isolated and then fragmented to produce a daughter ion spectrum, which can confirm the proposed fragmentation patterns.

Conclusion: A Predictive Yet Powerful Approach

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive methodologies, the presented data and interpretations are grounded in fundamental spectroscopic principles and serve as a robust framework for the analysis of this important molecule. The detailed protocols provided herein offer a standardized approach for researchers to acquire high-quality experimental data. As the synthesis and application of novel quinoline derivatives continue to expand in the field of drug development, a thorough understanding of their spectroscopic properties remains an indispensable tool for the modern medicinal chemist.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535–3547. [Link]

  • LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

A Deep Dive into the Mechanism of 4,6-Dichloro-2-quinolinecarboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mechanism of action for 4,6-dichloro-2-quinolinecarboxylic acid, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, enzyme kinetics, and cellular consequences of DHODH inhibition by this specific quinoline derivative.

Introduction: DHODH as a Critical Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a pivotal flavin-dependent mitochondrial enzyme.[1][2] It is strategically located on the inner mitochondrial membrane, where it catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3][4][5][6][7] This reaction is uniquely coupled to the electron transport chain via the ubiquinone pool.[3][4][5]

The pyrimidines produced through this pathway are essential building blocks for DNA, RNA, phospholipids, and glycoproteins, making them indispensable for cell proliferation and survival.[2][8][9] Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, rendering them particularly vulnerable to the disruption of this pathway.[1] Consequently, DHODH has emerged as a validated and highly attractive therapeutic target for a spectrum of diseases, including cancer, autoimmune disorders, and viral infections.[1][10][11]

The Quinoline Carboxylic Acid Scaffold: A Privileged Structure for DHODH Inhibition

This compound belongs to a class of compounds structurally related to brequinar, one of the most well-characterized and potent DHODH inhibitors.[11][12] These inhibitors function by directly blocking the enzymatic activity of DHODH.[9] The primary consequence of this inhibition is the depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events, most notably the arrest of the cell cycle at the S-phase, where nucleotides are critically required for DNA replication.[2][11]

Molecular Mechanism of Action: Binding and Structural Insights

The inhibitory action of quinoline carboxylic acid derivatives is achieved through high-affinity binding to a specific pocket on the DHODH enzyme. Structural biology studies, particularly X-ray co-crystal structures of DHODH with brequinar and its analogues, provide a detailed blueprint for these interactions.[10][11][13][14]

This compound is predicted to bind within the ubiquinone-binding channel of DHODH, a largely hydrophobic tunnel located between two N-terminal alpha-helices.[14][15] The binding is stabilized by a network of specific electrostatic and hydrophobic interactions:

  • The Carboxylate Anchor: The 2-carboxylic acid moiety is the critical pharmacophore. It forms a strong salt bridge with the positively charged side chain of a conserved Arginine residue (R136) and a hydrogen bond with a key Glutamine (Q47).[11] This interaction anchors the inhibitor firmly within the active site.

  • Hydrophobic Interactions: The planar quinoline ring system and its dichloro substituents fit snugly into the hydrophobic channel. This region is lined with nonpolar residues such as Methionine (M43), Leucine (L58), and Alanine (A59), which form van der Waals interactions with the inhibitor.[11]

  • Targeted H-Bonding: Structure-guided drug design efforts have identified other key residues within the pocket, such as Threonine (T63) and Tyrosine (Y356), that can be engaged to enhance binding affinity.[13][15] Novel inhibitors have been designed to form water-mediated or direct hydrogen bonds with these residues.[13][15]

Diagram: Molecular Interactions at the DHODH Binding Site

DHODH_Inhibitor_Binding cluster_inhibitor This compound cluster_enzyme DHODH Ubiquinone Pocket I_core Quinoline Core (Hydrophobic) E_hydrophobic Hydrophobic Pocket (M43, L58, A59) I_core->E_hydrophobic van der Waals E_Y356 Tyr356 I_core->E_Y356 Potential H-Bond I_cooh Carboxylate Group (Anchor) E_R136 Arg136 I_cooh->E_R136 Salt Bridge E_Q47 Gln47 I_cooh->E_Q47 H-Bond I_cl Dichloro Substituents (Hydrophobic) I_cl->E_hydrophobic van der Waals

Caption: Key molecular interactions between the inhibitor and the DHODH active site.

Enzyme Kinetics and Inhibition Profile

Kinetic studies reveal that quinoline carboxylic acid-based inhibitors typically act competitively with respect to the co-substrate, ubiquinone (or its analogues), and are non-competitive or uncompetitive with respect to the primary substrate, dihydroorotate.[14] This is consistent with the structural data showing the inhibitor occupying the ubiquinone binding channel.[9][14]

Inhibitor CompoundHuman DHODH IC50 (nM)Class
Brequinar 2.1Quinoline Carboxylic Acid
Teriflunomide 24.5Leflunomide Metabolite
Leflunomide 332.9Isoxazole (Prodrug)
BAY-2402234 0.42Novel Potent Inhibitor
Analogue 41 9.71Quinoline-based
Analogue 43 26.2Quinoline-based
Table 1: Comparative IC50 values of known DHODH inhibitors. Data compiled from multiple sources.[13][15][16]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of a novel DHODH inhibitor requires a multi-faceted approach, combining enzymatic assays with biophysical characterization.

Protocol 1: DHODH Enzyme Activity Assay (Fluorometric)

This protocol provides a robust method to quantify the enzymatic activity of DHODH and determine the IC50 of an inhibitor. The principle relies on a coupled reaction where the reduction of a cofactor by DHODH leads to the conversion of a non-fluorescent probe (like Resazurin) into a highly fluorescent product (Resorufin).[16]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone

  • Cofactor: Flavin mononucleotide (FMN)

  • Detection Reagent: Resazurin

  • Test Inhibitor: this compound (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~540/590 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, DHODH enzyme, Decylubiquinone, FMN, and Resazurin at their final desired concentrations.

  • Dispensing: Add 1 µL of the diluted inhibitor (or DMSO for control) to each well of the 96-well plate.

  • Enzyme Addition: Add 50 µL of the enzyme-containing master mix to each well.

  • Initiation: Start the reaction by adding 50 µL of the L-DHO substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: DHODH Fluorometric Assay Workflow

Assay_Workflow A 1. Prepare Inhibitor Serial Dilutions B 2. Dispense 1µL Inhibitor/DMSO into 96-well Plate A->B C 3. Prepare & Add 50µL Enzyme Master Mix (DHODH, FMN, Resazurin, etc.) B->C D 4. Initiate with 50µL L-DHO Substrate C->D E 5. Incubate at 37°C (30-60 min) D->E F 6. Read Fluorescence (Ex/Em ~540/590 nm) E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Caption: Step-by-step workflow for the DHODH fluorometric enzyme activity assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the binding and dissociation of an inhibitor to its target enzyme, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human DHODH enzyme

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ or similar, with 0.1% Triton X-100 and 1% DMSO

  • Test Inhibitor: this compound

Step-by-Step Methodology:

  • Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC and NHS.

  • Ligand Immobilization: Covalently immobilize the DHODH enzyme to the activated chip surface via amine coupling. Aim for a target immobilization level of ~10,000 Response Units (RU).

  • Surface Deactivation: Block any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Injection (Binding): Prepare a series of concentrations of the inhibitor (analyte) in running buffer. Inject each concentration over the immobilized DHODH surface (and a reference flow cell) for a defined period to monitor the association phase.

  • Dissociation Phase: After the injection, allow buffer to flow over the chip to monitor the dissociation of the inhibitor from the enzyme.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor before the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the kinetic data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (KD = kd/ka).

Cellular and Pathway Consequences of Inhibition

The inhibition of DHODH by this compound initiates a well-defined cascade of downstream cellular events.

  • Pyrimidine Depletion: The most immediate effect is a sharp decrease in the intracellular pool of pyrimidines (UMP, UDP, UTP, CTP), which can be quantified by metabolomic analysis.[18]

  • Cell Cycle Arrest: The lack of necessary nucleotides for DNA synthesis leads to an S-phase block in the cell cycle, effectively halting proliferation.[2][11]

  • Induction of Differentiation: In certain cancer contexts, particularly Acute Myeloid Leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation, offering a powerful therapeutic strategy beyond simple cytotoxicity.[7][11]

  • Immunomodulation & Antiviral Effects: By limiting the proliferation of activated T- and B-lymphocytes, DHODH inhibitors exert immunosuppressive effects, which is the basis for their use in autoimmune diseases.[1][4] This same mechanism can also confer broad-spectrum antiviral activity by starving viruses of the host-cell nucleotides required for replication.[2][3]

Diagram: Cellular Consequences of DHODH Inhibition

Cellular_Pathway Inhibitor 4,6-Dichloro-2- quinolinecarboxylic acid DHODH DHODH Enzyme Inhibitor->DHODH Binds & Inhibits Reaction Dihydroorotate → Orotate Pyrimidine_Pool Pyrimidine Pool Depletion (↓ UMP, UTP, CTP) Reaction->Pyrimidine_Pool Blocked DNA_RNA ↓ DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Differentiation Induction of Differentiation (e.g., in AML) Pyrimidine_Pool->Differentiation Immunity ↓ Lymphocyte Proliferation Pyrimidine_Pool->Immunity Cell_Cycle S-Phase Cell Cycle Arrest DNA_RNA->Cell_Cycle Proliferation ↓ Cell Proliferation Cell_Cycle->Proliferation Immunosuppression Immunosuppression & Antiviral Effect Immunity->Immunosuppression

Caption: The downstream cellular pathway resulting from DHODH inhibition.

Conclusion and Future Perspectives

This compound exemplifies a potent class of DHODH inhibitors that act through a well-defined mechanism of action. By binding to the ubiquinone pocket of DHODH, it competitively blocks the enzyme's function, leading to pyrimidine starvation, cell cycle arrest, and potent anti-proliferative effects. The deep understanding of its binding mode, supported by extensive structural and kinetic data from related analogues, provides a solid foundation for its further development and optimization. Future research will likely focus on refining the quinoline scaffold to enhance potency, improve pharmacokinetic properties, and explore novel therapeutic combinations to fully exploit the potential of DHODH inhibition in oncology and immunology.

References

  • What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023-11-23). Synapse. [Link]

  • Madak, J. T., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Potential Role against COVID-19 Targets. Physical Chemistry Research, 11(4), 783-800. [Link]

  • BCOR Gene Mutations Linked to Acute Myeloid Leukemia Suggest Potential for DHODH Inhibitor Therapies. (2026-01-19). GeneOnline News. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. bioRxiv. [Link]

  • Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. PubMed. [Link]

  • Fair-Mäkelä, R., et al. (2021). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Frontiers in Immunology, 12, 708595. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • What are DHODH inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6026-6042. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 16(1), 126. [Link]

  • Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. MDPI. [Link]

  • Heikkilä, T., et al. (2006). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Protein Science, 15(1), 163-172. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Translational Medicine, 22(1), 932. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-898. [Link]

  • Discovery of novel inhibitors for DHODH via virtual screening and X-ray crystallographic structures. PubMed. [Link]

  • Principle of colourimetric assay for DHODH activity. ResearchGate. [Link]

  • Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir. PubMed. [Link]

  • The binding environment of human DHODH inhibitors. ResearchGate. [Link]

  • Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(18), 2537-2547. [Link]

  • DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]

Sources

The Ascendant Therapeutic Potential of 4,6-Dichloro-Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Biological Activity and Emerging Therapeutic Targets

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Among the vast chemical space of quinoline analogs, halogenated derivatives, particularly those bearing chlorine substituents, have garnered considerable attention for their often enhanced potency and unique mechanisms of action. This technical guide provides a comprehensive exploration of the biological activities and potential therapeutic targets of a specific, yet underexplored subclass: 4,6-dichloro-quinoline derivatives .

While the broader class of chloroquinolines has been extensively studied, most notably the 4,7-dichloroquinoline core of the renowned antimalarial drug chloroquine, the 4,6-dichloro-substituted scaffold presents a distinct and compelling area for novel drug discovery.[6][7] This guide will synthesize the available, albeit limited, direct evidence for this specific derivative class and extrapolate from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the known biological activities, postulate mechanisms of action, and identify promising therapeutic targets, all while providing detailed experimental protocols to empower further investigation into this intriguing class of compounds.

Part 1: Unveiling the Biological Spectrum: Anticancer, Antimicrobial, and Anti-inflammatory Activities

The introduction of chlorine atoms at the 4 and 6 positions of the quinoline ring system can significantly modulate the electron distribution and lipophilicity of the molecule, thereby influencing its interaction with biological targets. While direct and extensive research on 4,6-dichloro-quinoline derivatives is still emerging, the existing literature on related chloroquinolines provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds in clinical use and many more under investigation.[8][9] The anticancer potential of 4,6-dichloro-quinoline derivatives is likely to be multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

1.1.1 Postulated Mechanisms of Anticancer Action

Drawing from studies on structurally similar compounds, the anticancer effects of 4,6-dichloro-quinoline derivatives are hypothesized to be mediated through several key mechanisms:

  • Tyrosine Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that drive cancer cell growth and proliferation.[10][11] It is plausible that 4,6-dichloro-quinoline derivatives could target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[12] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.

  • Induction of Apoptosis: A common downstream effect of many anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase cascades.[1][13][14] The presence of the dichloro substitutions may enhance the pro-apoptotic activity of the quinoline core.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows for intercalation into the DNA double helix, disrupting DNA replication and transcription.[2] Furthermore, some quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[3]

1.1.2 Quantitative Assessment of Anticancer Activity

While specific IC50 values for a broad range of 4,6-dichloro-quinoline derivatives against various cancer cell lines are not yet widely available in the public domain, a study on 4-aryl-6-chloro-quinoline derivatives as anti-hepatitis B virus (HBV) agents provides some insight into their potential cytotoxicity. Several of these compounds exhibited significant inhibition of HBV DNA replication with IC50 values in the low micromolar range (4.4-9.8 μM), and some demonstrated low cytotoxicity, resulting in high selectivity indices.[4] This suggests that the 6-chloro-quinoline scaffold can be a basis for developing compounds with therapeutic potential and acceptable safety profiles.

Compound Class Specific Compound Example Cancer Cell Line IC50 (µM) Reference
4-Aryl-6-chloro-quinolineCompound 10HepG 2.2.15 (for cytotoxicity)>2426[4]
4-Aryl-6-chloro-quinolineCompound 17HepG 2.2.15 (for cytotoxicity)>682[4]
4-Aryl-6-chloro-quinolineCompound 20HepG 2.2.15 (for cytotoxicity)>1398[4]

Note: The IC50 values in the table above refer to the cytotoxicity against the HepG 2.2.15 cell line and not directly to anticancer activity against a specific cancer type. However, they provide an indication of the potential for these compounds to be developed with a favorable therapeutic window. Further screening against a panel of cancer cell lines is necessary to fully elucidate their anticancer potential.

Antimicrobial Activity: A Renewed Front in the Fight Against Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[15] The quinoline core is present in several successful antibacterial drugs, most notably the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV.[3]

1.2.1 Postulated Mechanisms of Antimicrobial Action

The antimicrobial activity of 4,6-dichloro-quinoline derivatives is likely to stem from their ability to interfere with essential bacterial processes:

  • Inhibition of DNA Gyrase and Topoisomerase IV: The primary mechanism of action for many quinolone-based antibiotics is the inhibition of these essential bacterial enzymes, leading to the fragmentation of the bacterial chromosome.[3] The 4,6-dichloro substitution pattern may influence the binding affinity and inhibitory potency of these compounds against these targets.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the dichloro-quinoline core may facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.

  • Inhibition of Other Essential Bacterial Enzymes: Quinoline derivatives have been shown to inhibit other bacterial enzymes, and it is possible that 4,6-dichloro-quinoline derivatives may have novel intracellular targets.

1.2.2 Quantitative Assessment of Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for 4,6-dichloro-quinoline derivatives against a range of bacterial and fungal strains are not yet extensively documented. However, studies on other substituted quinolines have demonstrated potent antimicrobial activity. For example, certain S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles, which share a halogenated aromatic core, have shown MICs for Gram-positive bacteria in the range of 0.78-50 µg/ml.[1] This suggests that the 4,6-dichloro-quinoline scaffold is a promising starting point for the development of new antimicrobial agents.

Compound Class Bacterial/Fungal Strain MIC (µg/mL) Reference
4,6-dichloro-quinoline derivativesData not yet available--
Related Chloro-aromatic compoundsGram-positive bacteria0.78 - 50[1]

Note: The data presented for related compounds is for illustrative purposes and highlights the potential of this chemical class. Rigorous antimicrobial screening of 4,6-dichloro-quinoline derivatives is required to determine their specific spectrum of activity and potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[5] Quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.

1.3.1 Postulated Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 4,6-dichloro-quinoline derivatives may be mediated through the modulation of key signaling pathways involved in the inflammatory response:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12] Quinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines and mediators.[6]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives have been found to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.

1.3.2 Quantitative Assessment of Anti-inflammatory Activity

While specific in vivo or in vitro anti-inflammatory data for 4,6-dichloro-quinoline derivatives is limited, a study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives (a related heterocyclic system) demonstrated significant anti-inflammatory activity, with one compound exhibiting an IC50 value of 1.772 µg/ml in an in vitro assay. This suggests that the chloro-substituted heterocyclic core can be a valuable pharmacophore for the development of new anti-inflammatory agents.

Compound Class Assay IC50 (µg/mL) Reference
4,6-dichloro-quinoline derivativesData not yet available--
Related Chloro-quinazoline derivativesIn vitro anti-inflammatory assay1.772

Part 2: Elucidating Mechanisms and Identifying Targets: A Deeper Dive

A thorough understanding of the molecular mechanisms of action and the specific therapeutic targets of 4,6-dichloro-quinoline derivatives is paramount for their rational design and development as therapeutic agents.

Key Signaling Pathways and Molecular Targets

Based on the activities of related compounds, several key signaling pathways and molecular targets are likely to be modulated by 4,6-dichloro-quinoline derivatives.

2.1.1 Anticancer Signaling Pathways

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4,6-Dichloro-Quinoline Derivative 4,6-Dichloro-Quinoline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) 4,6-Dichloro-Quinoline Derivative->RTK Inhibition DNA_Damage DNA Damage/ Topoisomerase II Inhibition 4,6-Dichloro-Quinoline Derivative->DNA_Damage Induction PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Postulated anticancer signaling pathways modulated by 4,6-dichloro-quinoline derivatives.

2.1.2 Antimicrobial Mechanism of Action

antimicrobial_mechanism cluster_bacterial_processes Essential Bacterial Processes 4,6-Dichloro-Quinoline Derivative 4,6-Dichloro-Quinoline Derivative DNA_Gyrase DNA Gyrase 4,6-Dichloro-Quinoline Derivative->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV 4,6-Dichloro-Quinoline Derivative->Topoisomerase_IV Inhibition Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Chromosome_Fragmentation Chromosome Fragmentation DNA_Replication->Chromosome_Fragmentation Disruption leads to Cell_Death Cell_Death Chromosome_Fragmentation->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action of 4,6-dichloro-quinoline derivatives.

2.1.3 Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK 4,6-Dichloro-Quinoline Derivative 4,6-Dichloro-Quinoline Derivative 4,6-Dichloro-Quinoline Derivative->IKK Potential Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB Sequesters NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocation Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_active->Gene_Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Mediators

Caption: Potential modulation of the NF-κB inflammatory pathway by 4,6-dichloro-quinoline derivatives.

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research into the therapeutic potential of 4,6-dichloro-quinoline derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

3.1.1 Experimental Workflow

mtt_workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of 4,6-dichloro-quinoline derivative Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to determine the anticancer activity of 4,6-dichloro-quinoline derivatives.

3.1.2 Detailed Protocol

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4,6-dichloro-quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

3.2.1 Experimental Workflow

mic_workflow Start Start Compound_Dilution Prepare serial dilutions of 4,6-dichloro-quinoline derivative Start->Compound_Dilution Plate_Setup Add compound dilutions and inoculum to 96-well plate Compound_Dilution->Plate_Setup Inoculum_Preparation Prepare standardized bacterial inoculum Inoculum_Preparation->Plate_Setup Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the broth microdilution assay to determine the MIC of 4,6-dichloro-quinoline derivatives.

3.2.2 Detailed Protocol

  • Compound Preparation: Prepare a stock solution of the 4,6-dichloro-quinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 4,6-dichloro-quinoline scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, compounds bearing this specific substitution pattern are predicted to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The postulated mechanisms of action, including tyrosine kinase inhibition, apoptosis induction, and modulation of the NF-κB pathway, provide a strong rationale for their further investigation.

This technical guide has provided a comprehensive overview of the potential of 4,6-dichloro-quinoline derivatives, supported by detailed experimental protocols to facilitate their biological evaluation. However, it is crucial to emphasize that much of the information presented is based on extrapolation from structurally related compounds. Therefore, the immediate future of research in this area should focus on the synthesis of a diverse library of 4,6-dichloro-quinoline derivatives and their systematic screening in a battery of in vitro and in vivo assays. Such studies are essential to validate the predicted biological activities, elucidate the precise mechanisms of action, and identify the specific molecular targets of this intriguing class of compounds. The insights gained from this research will be invaluable for the rational design of more potent and selective 4,6-dichloro-quinoline-based drug candidates with the potential to address significant unmet medical needs.

References

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

  • Mechanism of Quinolone Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine, 4(9), a015322. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Molecules, 29(11), 2568. [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1267-1271. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). European Journal of Medicinal Chemistry, 179, 446-463. [Link]

  • Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. (2025). ResearchGate. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). RSC Medicinal Chemistry, 13(1), 2-24. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Journal of the Brazilian Chemical Society, 21(10), 1935-1941. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2025). ResearchGate. [Link]

  • Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (2012). ACS Medicinal Chemistry Letters, 3(1), 54-58. [Link]

  • SYNTHESIS OF SOME NOVEL 4, 6-DISUBSTITUTED DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmaceutical and Chemical Sciences, 2(1), 97-103. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4198. [Link]

  • Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. (2007). Bioorganic & Medicinal Chemistry, 15(1), 269-277. [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2002). Journal of Medicinal Chemistry, 45(13), 2743-2753. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. (2018). Scientific Reports, 8(1), 16896. [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 124, 88-99. [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]

  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (2022). Organic & Biomolecular Chemistry, 20(20), 4176-4182. [Link]

  • (PDF) Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (2022). ResearchGate. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & Biodiversity, e202301246. [Link]

  • therapeutic significance of quinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). International Journal of Cancer and Clinical Research, 3(2). [Link]

  • Caspase activation by anticancer drugs: the caspase storm. (2007). Apoptosis, 12(4), 771-782. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(48), 30205-30217. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry, 12(5), 478-486. [Link]

  • Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. (1999). BioWorld Science. [Link]

  • Caspase Activation in Cancer Therapy. (2000). In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • (PDF) Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). ResearchGate. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(1), 1085-1096. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 19(12), 5245-5282. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 101, 117681. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Development Research, 83(4), 910-926. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3025. [Link]

Sources

Review of the biological significance of the quinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this heterocyclic aromatic compound has proven to be a remarkably "privileged" structure, forming the backbone of a vast and diverse array of therapeutic agents.[3][4] Its journey from a simple natural product to a central motif in blockbuster drugs is a compelling narrative of chemical versatility and profound biological impact. Quinoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6][7]

This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a mere catalog of activities. It seeks to provide a deep, mechanistic understanding of why the quinoline scaffold is so effective. We will explore its fundamental physicochemical properties, dissect its interactions with biological targets at a molecular level, and provide field-proven experimental protocols to empower further research and development. By understanding the causality behind its biological significance, we can continue to unlock the immense therapeutic potential held within this enduring scaffold.

The Quinoline Core: Physicochemical and Synthetic Foundations

The therapeutic versatility of the quinoline ring system is not accidental; it is a direct consequence of its inherent electronic and structural properties.

Physicochemical Properties: A Platform for Interaction

Quinoline is a weak tertiary base, a property conferred by the nitrogen atom in the pyridine ring.[8] Its aromatic, planar structure allows it to effectively participate in π-π stacking and intercalation with biological macromolecules like DNA and proteins, a common mechanism in its anticancer activity.[6][9] The nitrogen atom also acts as a hydrogen bond acceptor, a critical interaction for binding to enzyme active sites. Furthermore, the scaffold's relative rigidity provides a defined orientation for substituents, allowing for precise tuning of target affinity and selectivity. The ability to modify the quinoline nucleus with a wide variety of substituents at multiple positions is a key factor in its success, enabling chemists to optimize pharmacokinetic and pharmacodynamic properties.[2][6]

Foundational Synthetic Strategies

The construction of the quinoline core is a well-established field in organic chemistry, with several classic name reactions providing versatile entry points to a wide range of substituted analogs. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a robust method for producing quinoline itself and derivatives with substituents on the benzene ring.[10]

  • Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions to form the quinoline ring. It is particularly useful for synthesizing 2,4-disubstituted quinolines.[10][11]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a highly convergent and versatile method for preparing substituted quinolines.[6][10]

This protocol describes the foundational synthesis of the parent quinoline ring.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another mild oxidizing agent)

  • Ferrous sulfate (to moderate the reaction)

  • Sodium hydroxide solution

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a large round-bottom flask, carefully place a mixture of aniline, glycerol, and ferrous sulfate.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the exothermic reaction.

  • Oxidant Addition: Add nitrobenzene to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle. Once the initial vigorous reaction subsides, heat the mixture more strongly to maintain a steady reflux for several hours.

  • Neutralization: After cooling, cautiously dilute the reaction mixture with water and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the quinoline with diethyl ether.

  • Purification: Collect the ether layers, dry over anhydrous sodium sulfate, and remove the ether by distillation. The crude quinoline can be further purified by vacuum distillation.

Causality: The sulfuric acid dehydrates glycerol to acrolein, which then undergoes a Michael addition with aniline. Subsequent cyclization and oxidation (by nitrobenzene) yield the aromatic quinoline ring. Ferrous sulfate is added to make the reaction less violent.

The War on Cancer: Quinoline as a Multi-Pronged Attacker

The quinoline scaffold is a prominent feature in a multitude of anticancer agents, both in clinical use and under development.[11][12][13] Its derivatives employ a range of mechanisms to inhibit tumor growth, highlighting the scaffold's adaptability in targeting complex disease pathways.[1][2][13]

Key Anticancer Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through several primary mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinolines are designed to target the ATP-binding site of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking these enzymes (e.g., VEGFR, EGFR, Src-Abl), these drugs can halt tumor growth.[1][9]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to slip between the base pairs of DNA (intercalation), disrupting DNA replication and transcription.[9][11] Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication, leading to catastrophic DNA damage and cell death.[9]

  • Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Certain quinoline derivatives can bind to tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase and induces apoptosis.[9][14]

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond specific targets, many quinoline compounds trigger programmed cell death (apoptosis) and halt the cell cycle through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key cell cycle regulators.[11][13][14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[15]

  • Position 4: Substitution at the 4-position, often with an amino side chain, is a common feature that can enhance antiproliferative effects.[15][16]

  • Position 7: The presence of a bulky alkoxy group or a halogen (like chlorine) at the 7-position has been shown to be beneficial for activity.[6][15]

  • Positions 2 and 4: 2,4-disubstituted quinolines are a significant class of anticancer agents that act through various mechanisms, including cell cycle arrest and apoptosis.[11]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, has led to hybrid molecules with synergistic effects and potent activity against multi-drug-resistant cancer cells.[14]

Diagram: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Quinoline Quinoline-based Kinase Inhibitor Quinoline->RTK Inhibits Quinoline->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Antimalarial_Mechanism cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Chloroquine Complex Death Parasite Lysis Heme->Death Accumulation Leads to Chloroquine Chloroquine Chloroquine->Heme Binds to Complex->Hemozoin Inhibits Polymerization

Caption: Inhibition of hemozoin formation by chloroquine in the malaria parasite.

Structure-Activity Relationship (SAR) for Antimalarials

Decades of research have elucidated key structural features for antimalarial activity. [17]

  • 7-Chloro Group: An electron-withdrawing group, typically chlorine, at position 7 of the quinoline ring is essential for high potency. [17]* 4-Amino Side Chain: A flexible alkylamino side chain at position 4 is critical. The length of this chain and the nature of the terminal amine influence activity, oral bioavailability, and the potential to overcome resistance. [17]* Basic Terminal Amine: The basicity of the terminal amine in the side chain is crucial for the accumulation of the drug in the acidic food vacuole of the parasite. [17]

Broad-Spectrum Warfare: Antibacterial and Antiviral Applications

The versatility of the quinoline scaffold extends to infectious diseases beyond malaria, with significant applications in bacterial and viral infections.

Antibacterial Activity: The Fluoroquinolones

The development of nalidixic acid and the subsequent fluoroquinolones marked a major advance in antibacterial therapy. [18][19]These synthetic quinoline derivatives are broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria. [20] Mechanism of Action: Fluoroquinolones target bacterial DNA synthesis by inhibiting two essential type II topoisomerase enzymes:

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary for replication and transcription.

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) daughter chromosomes after DNA replication.

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzymes, leading to a halt in DNA replication and the generation of double-strand DNA breaks, which is lethal to the bacteria.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a diverse array of viruses, including HIV, Zika virus, Dengue virus, Ebola virus, and coronaviruses. [8][21][22][23]The mechanisms are varied and often virus-specific, including:

  • Inhibition of viral proteases (e.g., Saquinavir, an early HIV protease inhibitor). [7]* Blocking viral entry and replication at early stages of infection. [22]* Interfering with viral nucleic acid processes. [24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Principle: A serial dilution of the test compound is prepared and inoculated with a standardized number of bacteria. After incubation, the wells are observed for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Quinoline test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer, incubator

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the quinoline compound across the wells of a 96-well plate, typically starting from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear, indicating no bacterial growth. The results can be confirmed by reading the optical density at 600 nm.

Causality: The MIC value is a standard measure of a compound's potency against a specific bacterial strain. It is a critical parameter in the development of new antibiotics.

Guarding the Brain: Neuroprotective Potential of Quinolines

Emerging research highlights the potential of quinoline derivatives in combating complex neurodegenerative diseases like Alzheimer's and Parkinson's. [25][26][27][28]Oxidative stress, metal ion dysregulation, and inflammation are key pathological features of these diseases, and quinolines offer a multi-target approach to address them. [27]

Multi-Target Mechanisms for Neuroprotection
  • Antioxidant Activity: Many quinoline derivatives can scavenge harmful reactive oxygen species (ROS), protecting neurons from oxidative damage, which is an early event in the pathogenesis of neurodegenerative diseases. [25][26]* Metal Chelation: The quinoline scaffold can chelate transition metal ions like copper, zinc, and iron. These metals are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. By sequestering these ions, quinoline compounds can inhibit plaque formation. [27]* Enzyme Inhibition: Certain derivatives are designed to inhibit enzymes like acetylcholinesterase (AChE). Inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. [25]

Diagram: Multi-Target Neuroprotective Strategy of Quinoline Derivatives

Neuroprotection cluster_pathology Key Pathological Factors in Neurodegeneration cluster_effects Neurotoxic Effects Quinoline Multifunctional Quinoline Derivative ROS Reactive Oxygen Species (ROS) Quinoline->ROS Scavenges Metal Aberrant Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Quinoline->Metal Chelates AChE Acetylcholinesterase (AChE) Quinoline->AChE Inhibits Damage Oxidative Damage ROS->Damage Plaques Aβ Plaque Aggregation Metal->Plaques ACh_Deficit Acetylcholine Deficit AChE->ACh_Deficit Causes Neuroprotection Neuroprotection

Sources

In Silico ADMET Profiling of 4,6-Dichloro-2-quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative to de-risk drug candidates early in the discovery pipeline has positioned in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as an indispensable tool.[1][2] This guide provides an in-depth technical walkthrough of the predictive modeling of ADMET properties for the compound 4,6-dichloro-2-quinolinecarboxylic acid. By leveraging established Quantitative Structure-Activity Relationship (QSAR) models and machine learning frameworks, we will construct a comprehensive pharmacokinetic and toxicological profile of this molecule.[3][4][5] This document is intended for drug development professionals, offering insights into the causality behind predictive models and outlining a self-validating workflow to assess the viability of quinoline-based structural scaffolds.

Introduction

The Imperative of Predictive ADMET in Drug Discovery

The attrition of drug candidates due to poor pharmacokinetic properties or unforeseen toxicity remains a paramount challenge in pharmaceutical R&D. The ability to forecast these liabilities computationally, even before a compound is synthesized, confers a significant strategic advantage, saving invaluable time and resources.[6] In silico ADMET models, built upon vast datasets of experimental results, employ sophisticated algorithms to correlate a molecule's structure with its biological behavior.[7][8] This predictive power allows for the rapid, high-throughput screening of virtual libraries and the intelligent design of molecules optimized for both potency and safety.[9]

Profile of the Target Molecule: this compound

Quinoline derivatives are a well-established scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[10][11][12][13] The subject of this guide, this compound, is a halogenated heterocyclic carboxylic acid. Its structural features—a rigid aromatic system, two chlorine substituents, and an acidic carboxyl group—will profoundly influence its ADMET profile. Understanding how these features drive its interaction with biological systems is the core objective of this analysis.

Canonical SMILES: C1=CC2=C(C=C1Cl)C(=C(C=N2)C(=O)O)Cl

Chemical Structure: this compound

Core Principles & General Methodology

The Quantitative Structure-Activity Relationship (QSAR) Paradigm

The fundamental principle underpinning this work is that the biological activity and physicochemical properties of a chemical are a function of its molecular structure.[14] QSAR modeling translates a molecule's structure into a set of numerical values known as 'descriptors' (e.g., molecular weight, lipophilicity, electronic properties) and uses statistical or machine learning algorithms to build a mathematical model that relates these descriptors to a known experimental outcome (e.g., toxicity, protein binding).[4][5]

General In Silico Prediction Workflow

The protocol for predicting the ADMET profile of a novel compound follows a systematic, multi-stage process. Each stage builds upon the last, creating an integrated and self-validating assessment. The process begins with the generation of the molecule's 2D structure and culminates in a synthesized risk assessment.

ADMET_Workflow cluster_input Input Stage cluster_processing Computational Modeling cluster_output Analysis & Output A Molecule Input (SMILES String) B Calculate Physicochemical Properties & Descriptors A->B Generate Descriptors C Absorption Models (HIA, Caco-2, P-gp) B->C Input for Models D Distribution Models (PPB, BBB) B->D Input for Models E Metabolism Models (CYP Inhibition/Substrate) B->E Input for Models F Toxicity Models (hERG, AMES, DILI) B->F Input for Models G Synthesize Integrated ADMET Profile C->G Compile Predictions D->G Compile Predictions E->G Compile Predictions F->G Compile Predictions H Risk Assessment & Recommendations G->H Interpret Data

Caption: High-level workflow for in silico ADMET prediction.

Step-by-Step Protocol: Executing the Prediction
  • Input Molecular Structure: Obtain the canonical SMILES string for this compound.

  • Select a Validated Platform: Utilize a comprehensive in silico ADMET modeling platform. Several well-regarded tools exist, such as ADMET Predictor®, ADMETlab 3.0, or admetSAR, which contain pre-built, validated models for a wide range of endpoints.[15][16]

  • Calculate Physicochemical Properties: Run the initial module to calculate core physicochemical properties. These are critical as they are often the primary descriptors for more complex ADMET models.

  • Execute ADMET Modules: Sequentially run the prediction modules for Absorption, Distribution, Metabolism, and Toxicity.

  • Data Collation: Export all predicted quantitative and qualitative data for each endpoint.

  • Analysis and Interpretation: Consolidate the data into summary tables. Analyze the results in the context of established thresholds for drug-like molecules and synthesize a holistic profile, noting potential liabilities.

Physicochemical and Solubility Profile

Rationale: Physicochemical properties are the bedrock of pharmacokinetics. Properties such as lipophilicity (LogP), aqueous solubility (LogS), and ionization state (pKa) govern how a molecule will behave in the aqueous and lipid environments of the body, directly impacting its absorption, distribution, and excretion.

Predicted Physicochemical Properties:

Property Predicted Value Interpretation
Molecular Weight ( g/mol ) 256.07 Within the typical range for small molecule drugs.
LogP (Octanol/Water) 3.85 Indicates moderate to high lipophilicity.
Aqueous Solubility (LogS) -4.10 Predicted to have low aqueous solubility.
pKa (Acidic) 3.5 - 4.0 The carboxylic acid is expected to be >99% ionized at physiological pH 7.4.

| Polar Surface Area (PSA) | 50.3 Ų | Suggests good potential for membrane permeability. |

Interpretation: The molecule's high lipophilicity (LogP) and low intrinsic solubility (LogS) present a classic trade-off. While lipophilicity can aid membrane passage, poor solubility can be a major hurdle for oral absorption. However, the acidic pKa is a critical factor; at the pH of the intestines, the molecule will be deprotonated and charged, which will increase its aqueous solubility but may hinder passive diffusion across membranes.

Absorption

Mechanistic Overview: For an orally administered drug, absorption involves dissolution in the gut, permeation across the intestinal epithelium, and survival against efflux transporters that actively pump compounds back into the intestinal lumen. Key predictors are Human Intestinal Absorption (HIA), Caco-2 permeability (an in vitro model of the gut wall), and interaction with the P-glycoprotein (P-gp) efflux pump.[17][18]

Predicted Absorption Properties:

Parameter Prediction Confidence Causality/Rationale
Human Intestinal Absorption (HIA) High Medium The favorable PSA and molecular weight suggest good absorption potential, but this may be offset by low solubility and ionization state.
Caco-2 Permeability Moderate High Models often predict moderate permeability for compounds with a balance of lipophilicity and a single charged group.
P-gp Substrate No High The structural features do not align with common P-gp substrate pharmacophores. The anionic charge at pH 7.4 also disfavors P-gp binding.

| P-gp Inhibitor | No | High | The molecule is unlikely to be a potent inhibitor of the P-gp transporter. |

Distribution

Mechanistic Overview: Once absorbed, a drug distributes throughout the body via the bloodstream. Two critical factors governing this process are the extent to which it binds to plasma proteins like albumin and its ability to cross key biological barriers, most notably the Blood-Brain Barrier (BBB) to enter the central nervous system (CNS).[19]

Predicted Distribution Properties:

Parameter Prediction Confidence Causality/Rationale
Plasma Protein Binding (PPB) > 95% High High LogP is a strong driver of high PPB. Lipophilic and aromatic compounds frequently bind to hydrophobic pockets in albumin.[20][21][22]
Blood-Brain Barrier (BBB) Permeant No High Despite a favorable PSA, the acidic pKa leads to a high degree of ionization at physiological pH. The resulting charged species is actively excluded from the CNS.[23][24]

| logBB | -1.5 | Medium | The predicted log(Cbrain/Cblood) value is very low, consistent with a non-penetrant compound. |

Metabolism

Mechanistic Overview: The liver is the primary site of drug metabolism, where Cytochrome P450 (CYP) enzymes modify xenobiotics to facilitate their excretion.[25] Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is critical for assessing its metabolic stability and potential for drug-drug interactions (DDIs).[26][27][28]

CYP_Interactions cluster_cyp CYP450 Isoforms COMPOUND 4,6-Dichloro-2- quinolinecarboxylic acid CYP1A2 CYP1A2 COMPOUND->CYP1A2 Non-inhibitor CYP2C9 CYP2C9 COMPOUND->CYP2C9 Predicted Substrate CYP2C19 CYP2C19 COMPOUND->CYP2C19 Non-inhibitor CYP2D6 CYP2D6 COMPOUND->CYP2D6 Predicted Inhibitor CYP3A4 CYP3A4 COMPOUND->CYP3A4 Predicted Substrate

Caption: Predicted interactions with major CYP450 isoforms.

Predicted Metabolic Profile:

Parameter Prediction Confidence Causality/Rationale
CYP2C9 Substrate Yes Medium Quinoline scaffolds can be metabolized by various CYPs; models may identify this as a potential substrate.[10]
CYP3A4 Substrate Yes Medium CYP3A4 is a promiscuous enzyme that metabolizes a wide range of lipophilic compounds.
CYP1A2 Inhibitor No High The molecule lacks the typical planar aromatic structure of potent 1A2 inhibitors.
CYP2C9 Inhibitor No Medium Unlikely to be a potent inhibitor.
CYP2C19 Inhibitor No Medium Unlikely to be a potent inhibitor.
CYP2D6 Inhibitor Yes Medium The quinoline nitrogen can potentially interact with the active site of CYP2D6, a common feature of its inhibitors.
CYP3A4 Inhibitor No High Does not fit the pharmacophore of common CYP3A4 inhibitors.

| Site of Metabolism (SoM) | C5 or C8 position | Low | Hydroxylation of the unsubstituted aromatic ring is a plausible metabolic pathway. |

Toxicity Profile

Rationale for In Silico Toxicity Screening: Early identification of potential toxicities is one of the most impactful applications of computational toxicology.[29][30] Key liabilities that can be flagged in silico include cardiotoxicity (hERG blockage), mutagenicity, and organ toxicities like drug-induced liver injury (DILI).

Cardiotoxicity: hERG Inhibition

Blockade of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[31][32][33] It is a major cause of drug withdrawal, and its prediction is a mandatory step in safety pharmacology.[34][35]

hERG_Pathway A Compound Binds to hERG K+ Channel B hERG Channel Blockade A->B C Delayed Cardiac Repolarization B->C D QT Interval Prolongation (on ECG) C->D E Increased Risk of Torsades de Pointes D->E

Caption: Pathophysiological cascade of hERG channel blockade.

Predicted Toxicity Endpoints:

Endpoint Prediction Confidence Causality/Rationale
hERG Inhibitor Yes (Low Risk) Medium While some quinolines can interact with hERG, the presence of the acidic carboxylate group, which will be charged at physiological pH, typically reduces hERG binding affinity significantly. The risk is predicted to be low.
Ames Mutagenicity No High The molecule does not contain structural alerts commonly associated with DNA reactivity or mutagenicity.
Hepatotoxicity (DILI) Yes (Risk) Medium Halogenated aromatic structures can sometimes be associated with metabolic activation to reactive species, a potential mechanism for liver injury. This flags a potential risk.
Carcinogenicity No Low No strong structural alerts for carcinogenicity are present, but this is a complex endpoint to predict accurately.

| Acute Oral Toxicity (LD50) | Class III | Medium | Models based on general structural features would likely place this in WHO Class III: "Slightly Hazardous".[36] |

Integrated ADMET Profile and Conclusion

Synthesis of Findings: This integrated table summarizes the key predictions and assigns a potential risk flag for consideration in a drug discovery context.

ADMET ParameterPrediction SummaryPotential Risk/Flag
Absorption High HIA, Moderate PermeabilityLow: Manageable absorption profile.
Distribution Very High PPB (>95%), No BBB penetrationMedium: High PPB can limit free drug exposure and complicates dosing.
Metabolism Substrate of CYP2C9/3A4, Inhibitor of CYP2D6Medium: Potential for drug-drug interactions via CYP2D6 inhibition.
Excretion Likely renal clearance of metabolitesLow: No obvious excretion liabilities predicted.
Toxicity Low hERG risk, Hepatotoxicity riskMedium-High: The predicted risk of hepatotoxicity is a significant liability that would require experimental follow-up.

Overall Assessment: The in silico profile of this compound reveals a molecule with a mixed but challenging outlook. While it appears to have reasonable absorption and is unlikely to cause cardiotoxicity or mutagenicity, three significant liabilities have been identified:

  • Very High Plasma Protein Binding: This could lead to low levels of free, active drug and may require higher doses, increasing the risk of off-target effects.

  • CYP2D6 Inhibition: The potential for drug-drug interactions is a significant clinical concern.

  • Hepatotoxicity Risk: The structural alert for DILI is the most serious flag and would necessitate rigorous in vitro and in vivo safety testing to disprove.

This technical guide demonstrates the power of a structured in silico workflow to build a detailed ADMET profile from a simple 2D structure. The identified liabilities provide clear, actionable guidance for medicinal chemists: efforts to progress this scaffold should focus on structural modifications that reduce lipophilicity (to lower PPB), remove the CYP2D6 inhibitory pharmacophore, and mitigate the potential for metabolic activation leading to hepatotoxicity.

References

  • Vertex AI Search. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • Vertex AI Search. (n.d.). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind".
  • Vertex AI Search. (n.d.). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Vertex AI Search. (n.d.). In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models.
  • Vertex AI Search. (n.d.). Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction.
  • Vertex AI Search. (n.d.). ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • Vertex AI Search. (n.d.). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity.
  • Vertex AI Search. (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - MDPI.
  • Vertex AI Search. (n.d.). In silico prediction of hERG blockers using machine learning and deep learning approaches.
  • Vertex AI Search. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends - PubMed.
  • Vertex AI Search. (n.d.). Rule-Based Prediction Models of Cytochrome P450 Inhibition - ACS Publications.
  • Vertex AI Search. (n.d.). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450 - MDPI.
  • Vertex AI Search. (n.d.). Predictive in silico modeling for hERG channel blockers - PubMed.
  • Vertex AI Search. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave.
  • Vertex AI Search. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (n.d.). In silico prediction of hERG inhibition - PubMed.
  • Vertex AI Search. (n.d.). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme.
  • Vertex AI Search. (n.d.). QSAR models - ProtoQSAR.
  • Vertex AI Search. (n.d.). A Robust Machine Learning Framework Built Upon Molecular Representations Predicts CYP450 Inhibition: Toward Precision in Drug Repurposing - PubMed.
  • Vertex AI Search. (n.d.). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme.
  • Vertex AI Search. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing).
  • Vertex AI Search. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers.
  • Vertex AI Search. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Vertex AI Search. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications.
  • Vertex AI Search. (n.d.). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed.
  • Vertex AI Search. (n.d.). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data - MDPI.
  • Vertex AI Search. (n.d.). [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling - arXiv.
  • Vertex AI Search. (n.d.). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed.
  • Vertex AI Search. (n.d.). The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental validation | bioRxiv.
  • Vertex AI Search. (n.d.). In Silico ADMET Prediction Service - CD ComputaBio.
  • Vertex AI Search. (n.d.). In silico prediction models for plasma protein binding. - ResearchGate.
  • Vertex AI Search. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Vertex AI Search. (n.d.). ADMET Prediction Software | Sygnature Discovery.
  • Vertex AI Search. (n.d.). In silico prediction of absorption, metabolism, and toxicity of 2, 4-disubstituted quinoline-3-carboxylate derivatives (4a-p). - ResearchGate.
  • Vertex AI Search. (n.d.). ADMETlab 3.0.
  • Vertex AI Search. (n.d.). admetSAR.
  • Vertex AI Search. (n.d.). (PDF) Prediction Of Carboxylic Acid Toxicity Using Machine Learning Model - ResearchGate.
  • Vertex AI Search. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • Vertex AI Search. (n.d.). In Silico Prediction of Multitarget Mechanism of Quinoline and Its Analogs on Phosphoinositide-3- Kinase Pathway Proteins - STM Journals.
  • Vertex AI Search. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH.
  • Vertex AI Search. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity - PMC.
  • Vertex AI Search. (n.d.). In silico prediction of toxicity and its applications for chemicals at work - PMC - NIH.

Sources

Navigating the Labyrinth of Specificity: A Technical Guide to Characterizing the Potential Off-Target Effects of 4,6-Dichloro-2-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The journey from a promising hit compound to a clinical candidate is paved with rigorous characterization, a significant portion of which is dedicated to understanding its unintended biological interactions—the off-target effects. These effects can range from benign polypharmacology to dose-limiting toxicities, and their early identification is paramount to de-risking a drug development program.[1][2]

This guide focuses on a specific, yet representative, small molecule: 4,6-Dichloro-2-quinolinecarboxylic acid . While direct, extensive biological data for this particular compound is not abundant in publicly available literature, its core structure—the quinoline carboxylic acid scaffold—is a well-trodden path in medicinal chemistry.[3][4] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer and anti-inflammatory agents.[3][5] This structural precedent provides a logical framework for predicting potential off-target liabilities and, more importantly, for designing a robust experimental strategy to uncover them.

This document serves as a technical manual, providing not just a theoretical overview but a practical, field-proven guide for the rigorous assessment of off-target effects. We will delve into the causality behind experimental choices, advocate for self-validating protocols, and ground our recommendations in authoritative scientific principles.

Molecular Profile and On-Target Hypothesis Generation

Before embarking on a quest for off-targets, it is crucial to establish a baseline understanding of the molecule and its plausible intended targets.

1.1. Structural and Physicochemical Properties

The fundamental characteristics of this compound dictate its potential interactions within a biological system.

PropertyValue / PredictionImplication for Biological Activity
IUPAC Name 4,6-dichloroquinoline-2-carboxylic acidThe quinoline core is a known pharmacophore.[3]
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol Adherence to Lipinski's rule of five.
SMILES C1=CC(=C(C2=C(C=C(C=N2)C(=O)O)Cl)Cl)C=C1
Predicted LogP ~2.5 - 3.5Moderate lipophilicity suggests potential for cell permeability.

1.2. The Quinoline Carboxylic Acid Scaffold: A Precedent for DHODH Inhibition

The quinoline carboxylic acid moiety is a well-established pharmacophore for the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[3][6] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[3] Cancer cells, due to their high proliferative rate, are particularly vulnerable to the depletion of pyrimidines, making DHODH an attractive oncology target.[6]

Given the structural similarity of this compound to known DHODH inhibitors like Brequinar, it is a primary and logical hypothesis that its on-target activity could be the inhibition of this enzyme.[6]

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH (Target) Dihydroorotate->DHODH Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate DNA_RNA DNA / RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor 4,6-Dichloro-2- quinolinecarboxylic acid Inhibitor->DHODH Inhibition

Figure 1: Hypothesized on-target mechanism via DHODH inhibition.

A Systematic Cascade for Off-Target Identification

A tiered approach, moving from broad, high-throughput screening to more focused, hypothesis-driven assays, is the most efficient method for identifying and validating off-target effects.

Off_Target_Workflow cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Target Deconvolution & Validation cluster_2 Tier 3: Cellular & Phenotypic Confirmation Kinase Broad Kinase Panel (e.g., 400+ kinases) Biochemical Biochemical Assays on Validated Hits (IC50) Kinase->Biochemical Identified Hits Cell_Tox Differential Cell Line Cytotoxicity Screen CRISPR CRISPR/Cas9 Target Validation in Sensitive Cell Lines Cell_Tox->CRISPR Sensitive Lines WB Western Blot for Pathway Modulation CRISPR->WB Validated Target Biochemical->WB Phenotypic Phenotypic Assays (e.g., Apoptosis, Cell Cycle) WB->Phenotypic

Figure 2: A tiered experimental workflow for off-target characterization.

Tier 1: Broad Profiling for Unbiased Hit Finding

The initial step is to cast a wide net to identify potential, unexpected interactions.

3.1. Broad-Panel Kinase Profiling

Rationale: The quinoline core is a common scaffold in kinase inhibitors.[7] The human kinome consists of over 500 kinases, and promiscuous inhibition can lead to significant toxicity. A broad kinase screen is a standard and essential step in early-stage drug discovery to assess selectivity.[8]

Experimental Protocol: Kinase Panel Screen (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound for screening at a standard concentration, typically 1 µM or 10 µM, to a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology Corp).

  • Panel Selection: Select a comprehensive panel, ideally encompassing all major kinase families (e.g., a >400 kinase panel).

  • Data Analysis: The primary output will be "% Inhibition" at the tested concentration.

    • Hit Criteria: Define a hit threshold, typically >50% or >75% inhibition. A lower threshold is more conservative and recommended for an initial screen.

    • Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify promiscuity.

3.2. Differential Cytotoxicity Screening

Rationale: If the compound's cytotoxicity is not solely dependent on its intended target (DHODH), it suggests off-target mechanisms are at play.[6] Screening against a diverse panel of cancer cell lines can reveal patterns of sensitivity that are inconsistent with a DHODH-only mechanism of action. For instance, a cell line with low DHODH expression that is highly sensitive to the compound would be a red flag for off-target effects.[1][6]

Experimental Protocol: NCI-60 or Similar Cell Panel Screen

  • Cell Line Panel: Utilize a large, well-characterized panel of human cancer cell lines (e.g., the NCI-60 panel or a custom panel representing diverse tissue origins).

  • Assay Format: Seed cells in 96-well or 384-well plates.

  • Compound Treatment: Treat cells with a 5- or 10-point dose-response curve of this compound (e.g., from 1 nM to 100 µM).

  • Viability Readout: After 72 hours of incubation, assess cell viability using a standard assay such as CellTiter-Glo® (Promega) or resazurin reduction (alamarBlue™).

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

    • Correlation Analysis: Correlate the GI50 patterns with genomic or transcriptomic data for the cell lines (e.g., DHODH expression levels, mutations in specific pathways). A lack of correlation with DHODH expression suggests off-target activity.

Tier 2: Target Deconvolution and Biochemical Validation

Hits identified in Tier 1 must be rigorously validated to confirm they are genuine off-targets and not artifacts of the primary screen.

4.1. Genetic Target Validation using CRISPR/Cas9

Rationale: The gold standard for confirming that a drug's effect is mediated through a specific target is to demonstrate that the drug loses its efficacy when the target is genetically removed.[1][2] If this compound retains its cytotoxic activity in a cell line where a putative off-target (e.g., a kinase hit from the panel screen) has been knocked out, it proves the cytotoxicity is independent of that target.[1]

Experimental Protocol: CRISPR-Mediated Knockout and Sensitization

  • Cell Line Selection: Choose a cell line that is sensitive to the compound from the cytotoxicity screen.

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting the gene of the putative off-target.

  • Transfection & Selection: Co-transfect the selected cell line with Cas9 and the gRNA constructs. Select for successfully edited cells.

  • Knockout Validation: Confirm target protein ablation via Western Blot.

  • Comparative Cytotoxicity Assay: Perform a dose-response cytotoxicity assay with this compound on the wild-type (WT) and knockout (KO) cell lines side-by-side.

  • Interpretation:

    • On-Target Effect: A significant rightward shift in the dose-response curve (increased GI50) in the KO line compared to the WT line indicates the drug's activity is at least partially dependent on that target.

    • Off-Target Effect: No change in the GI50 between WT and KO lines demonstrates the drug's cytotoxicity is independent of the knocked-out target, confirming it as a true off-target mechanism.[1]

4.2. Biochemical IC50 Determination

Rationale: For any validated off-target, particularly kinases, it is essential to determine the potency of the interaction. This allows for a direct comparison with the on-target potency and helps to establish a therapeutic window.

Experimental Protocol: In Vitro IC50 Assay (for a kinase hit)

  • Reagents: Obtain recombinant purified enzyme for the off-target kinase, its specific substrate, and ATP.

  • Assay Setup: In a 384-well plate, set up reactions containing the enzyme, substrate, and a range of concentrations of this compound (e.g., 11-point, 3-fold serial dilution).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (typically at its Km concentration).

  • Detection: After incubation, quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular and Phenotypic Confirmation

The final step is to confirm that the biochemically validated off-target interaction translates to a measurable effect within the complex cellular environment.

5.1. Target Engagement and Pathway Modulation

Rationale: A compound that inhibits a kinase in a test tube should also inhibit its activity in a cell. This can be measured by assessing the phosphorylation state of a known downstream substrate of that kinase.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat a sensitive cell line with increasing concentrations of this compound for a defined period (e.g., 2-6 hours).

  • Lysate Preparation: Lyse the cells and quantify total protein concentration.

  • Immunoblotting: Perform SDS-PAGE and transfer proteins to a membrane. Probe with a primary antibody specific for the phosphorylated form of the off-target's substrate (e.g., p-STAT3, p-ERK). Re-probe with an antibody for the total protein as a loading control.

  • Interpretation: A dose-dependent decrease in the phosphorylated substrate signal confirms cellular target engagement and inhibition of the off-target pathway.

Conclusion and Forward Look

The characterization of off-target effects is not merely an academic exercise; it is a cornerstone of translational science and a critical determinant of clinical success. For a molecule like this compound, whose biological activity is not yet deeply profiled, the systematic approach outlined in this guide provides a clear and robust roadmap. By moving from broad, unbiased screening to specific, genetically-controlled validation, researchers can build a comprehensive selectivity profile. This profile is indispensable for interpreting efficacy data, predicting potential toxicities, and making informed decisions on the continued development of this and other novel chemical entities. The principles of rigorous validation and mechanistic interrogation are the bedrock upon which safe and effective medicines are built.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63376271, 4,8-Dichloro-6-methylquinoline-2-carboxylic acid. PubChem. [Link][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18796671, Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. [Link][10]

  • Molina, J. R. et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282846, 4-chloroquinoline-2-carboxylic acid. PubChem. [Link][11]

  • FooDB. Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). FooDB. [Link][12]

  • Lin, A. et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link][1][2]

  • Dexter, D. L. et al. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research. [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid. PubChem. [Link][13]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. Chemical-Kinomics. [Link][7]

  • Cikes, D. & Grampp, S. Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link][8]

Sources

Literature review on the synthesis of substituted quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Quinoline-4-Carboxylic Acids

Foreword: The Enduring Relevance of the Quinoline Core

The quinoline scaffold, a simple fusion of benzene and pyridine rings, represents one of the most vital heterocyclic systems in medicinal chemistry. Its derivatives, particularly quinoline-4-carboxylic acids, are foundational to a vast array of therapeutic agents, exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4] The structural versatility of this core allows for meticulous tuning of pharmacological profiles, enabling the enhancement of potency and selectivity while mitigating toxicity.[2] This guide provides a comprehensive exploration of the principal synthetic routes to this privileged scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, moving beyond mere recitation of protocols to offer field-proven insights into the synthesis of these crucial compounds.

Part 1: Foundational Pillars: The Classical Name Reactions

The construction of the quinoline-4-carboxylic acid core is predominantly achieved through a handful of robust and well-established condensation reactions. Understanding these classical methods is essential for any chemist working in this area.

The Pfitzinger Reaction: A Convergent Approach from Isatin

First discovered in the late 19th century, the Pfitzinger (or Pfitzinger-Borsche) reaction remains a highly relevant and powerful tool.[5] It is a convergent approach that constructs the quinoline system through the base-catalyzed condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group.[2][6][7]

Causality and Mechanism: The reaction's success hinges on the initial base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate in situ. This step opens the five-membered ring, revealing an aniline derivative that is primed for reaction. The choice of a strong base, typically potassium hydroxide, is critical to drive this initial hydrolysis efficiently. The subsequent steps involve the formation of an imine with the partner carbonyl compound, which tautomerizes to the more stable enamine. This enamine then undergoes an intramolecular aldol-type condensation (cyclization) followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[6][7]

Diagram: Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_start Reactants cluster_inter Intermediates Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base (KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine KetoAcid->Imine + Carbonyl - H₂O Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4- carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid [8]

  • Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Isatin Addition: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed as the isatin ring opens.

  • Carbonyl Addition: Slowly add acetone (0.015 mol), the source of the α-methylene group, to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add distilled water (20 mL) to dissolve the potassium salt of the product.

  • Purification: Perform a liquid-liquid extraction with diethyl ether to remove unreacted acetone and other neutral impurities.[6] Acidify the aqueous layer with a weak acid, such as acetic acid, until precipitation is complete.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield the final 2-methylquinoline-4-carboxylic acid.[6]

The Doebner Reaction: A Versatile Three-Component Synthesis

The Doebner reaction is a cornerstone of quinoline synthesis, involving a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2][9] This method is particularly effective for producing 2-substituted quinoline-4-carboxylic acids.

Causality and Mechanism: The reaction is typically acid-catalyzed and proceeds via the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the final aromatic quinoline product.[9]

A significant challenge with the classical Doebner reaction is its often low yields when using anilines bearing electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic cyclization.[3][9] To overcome this, the Doebner hydrogen-transfer reaction has been developed. This modification uses a catalyst like BF₃·THF and leverages the in-situ reduction of the imine to an amine, which facilitates the oxidation of the dihydroquinoline intermediate, thereby improving yields for electron-deficient systems.[3][10][11]

Diagram: Doebner Reaction Mechanism

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Pyruvic Acid (Enol Form) PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct Michael Addition Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Electrophilic Cyclization Product 2-Substituted Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: The general mechanism of the Doebner reaction.

The Gould-Jacobs Reaction: Accessing the 4-Hydroxyquinoline Precursor

The Gould-Jacobs reaction provides an effective route to 4-hydroxyquinoline-3-carboxylates, which are valuable precursors that can be hydrolyzed and decarboxylated to access the quinoline core.[12][13][14] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[12]

Causality and Mechanism: The reaction is initiated by a nucleophilic attack from the aniline nitrogen onto the electron-deficient alkene of the malonic ester, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The critical step is a thermally induced 6-electron electrocyclization. This high-temperature requirement is a key experimental parameter; insufficient heat will stall the reaction at the intermediate stage.[15] The cyclization yields the ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with the 4-oxo form.[12]

Part 2: Modernization and Process Optimization

While classical methods are robust, modern synthetic chemistry prioritizes efficiency, safety, and environmental sustainability. Recent advancements have focused on accelerating these traditional reactions and reducing their environmental impact.

Microwave-Assisted Synthesis: Accelerating Reaction Times

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. By directly and efficiently heating the reaction mixture, it dramatically reduces reaction times from many hours to mere minutes and often improves product yields.[16][17][18][19] Both the Pfitzinger and Doebner reactions have been successfully adapted to microwave-assisted protocols.[19][20][21][22]

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis [6]

  • Reactant Mixture: In a microwave process vial, combine isatin (0.07-0.15 mol), the appropriate carbonyl compound (0.07-0.15 mol), and a solution of potassium hydroxide in ethanol.

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9-15 minutes at a temperature sufficient for the reaction (e.g., 80-120°C).[6][17]

  • Work-up: After cooling, filter the dark solution and pour the filtrate into an ice-water mixture.

  • Isolation: Acidify with acetic acid to precipitate the product, which is then collected by filtration.

Diagram: Conventional vs. Microwave-Assisted Workflow

Workflow_Comparison cluster_conv Conventional Heating (Reflux) cluster_mw Microwave-Assisted Synthesis Mix1 Mix Reactants in Solvent Heat1 Heat for 24-72 hours Mix1->Heat1 Workup1 Cool & Work-up Heat1->Workup1 Mix2 Mix Reactants in MW Vial Heat2 Irradiate for 9-15 minutes Mix2->Heat2 Workup2 Cool & Work-up Heat2->Workup2

Caption: Comparison of conventional and microwave workflows.

Green Chemistry Approaches: Towards Sustainable Synthesis

The principles of green chemistry focus on designing processes that reduce or eliminate the use of hazardous substances.[23] This has led to the development of multicomponent reactions in environmentally benign solvents like water and ethanol, often utilizing reusable catalysts.[10][23]

For instance, a modified Doebner reaction has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene glycol.[10] Other approaches have employed recyclable catalysts like silica sulfuric acid or copper nanoparticles, offering high efficiency and easy catalyst recovery.[24][25]

Table 1: Comparison of Catalysts in Green Doebner-type Reactions

CatalystSolvent SystemTemperatureTypical TimeKey AdvantageReference
p-Toluenesulfonic acid (p-TSA)Water/Ethylene GlycolReflux~3 hoursDual green solvent system, good conversion rates.[10]
Silica Sulfuric Acid (SSA)EthanolReflux2-4 hoursHeterogeneous, reusable catalyst, easy work-up.[25]
Copper Nanoparticles (CuNPs)Ethanol50°C9-30 minRecyclable catalyst, mild conditions, ultrasonication.[24]
Ytterbium perfluorooctanoateWaterReflux3-12 hoursWater as the sole solvent, good yields.[26]
Palladium-Catalyzed Strategies for Diversification

While not typically used for the initial construction of the quinoline ring itself, palladium-catalyzed cross-coupling reactions are indispensable for the subsequent functionalization and diversification of the quinoline-4-carboxylic acid scaffold. Reactions like the Suzuki coupling are routinely used to install new carbon-carbon bonds.[27] This is a critical strategy in drug development, allowing for the rapid synthesis of analog libraries. The typical approach involves first synthesizing a halogenated precursor (e.g., a bromo- or iodo-substituted quinoline) via a classical method, which then serves as the handle for cross-coupling with a variety of boronic acids.[27]

Part 3: Strategic Synthesis Selection

The choice of synthetic route depends critically on the desired substitution pattern and the availability of starting materials.

  • For 2-substituted quinolines: The Doebner reaction is often the most direct route, starting from an aniline, an aldehyde, and pyruvic acid.

  • For 2,3-disubstituted quinolines: The Pfitzinger reaction provides excellent control, where the substitution pattern is dictated by the choice of isatin and the enolizable ketone.

  • For accessing the 4-quinolone core: The Gould-Jacobs and Conrad-Limpach syntheses are the methods of choice.

  • For process efficiency and speed: Microwave-assisted protocols should be the first consideration for any of the classical reactions.

  • For sustainability: Employing green catalysts and aqueous or ethanolic solvent systems aligns with modern synthetic standards.

By understanding the mechanisms, scope, and limitations of these foundational and modern synthetic methods, researchers can strategically and efficiently access the diverse and pharmacologically vital class of substituted quinoline-4-carboxylic acids.

References

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Pfitzinger reaction. Wikipedia.
  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • Application of pfitzinger reaction in - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Review of literature on quinoline-4-carboxylic acid derivatives. Benchchem.
  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Semantic Scholar.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Gould–Jacobs reaction. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Green Synthesis of Quinoline 4 Carboxylic Acid | PDF. Scribd.
  • ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF. ResearchGate.
  • Gould-Jacobs Reaction. onlinelibrary.wiley.com.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.
  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. RSC Publishing.
  • Doebner–Miller reaction. Wikipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.
  • Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. ResearchGate.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • Conrad–Limpach synthesis. Wikipedia.
  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Combes quinoline synthesis. Wikipedia.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. ACS Publications.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Scribd.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Conrad-Limpach Synthesis. SynArchive.
  • Combes synthesis of quinolines. Química Organica.org.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Publishing.

Sources

Methodological & Application

Synthesis of 4,6-Dichloro-2-quinolinecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4,6-dichloro-2-quinolinecarboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a robust and well-validated synthetic methodology. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The targeted synthesis of substituted quinolines, such as this compound, is therefore of paramount importance for the exploration of new chemical space in drug discovery programs. The presence of chloro-substituents can significantly modulate the physicochemical properties of the molecule, enhancing its metabolic stability and membrane permeability, while the carboxylic acid moiety provides a handle for further chemical modifications and can play a crucial role in target binding.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. This strategy leverages the well-established Pfitzinger reaction to construct the quinoline core, followed by a chlorination step to introduce the second chloro-substituent at the 4-position. This approach offers a reliable and scalable route to the desired product.

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Chlorination A 6-Chloroisatin C 4-Hydroxy-6-chloro-2-quinolinecarboxylic acid A->C  KOH, Ethanol/Water, Reflux   B Pyruvic Acid B->C  KOH, Ethanol/Water, Reflux   E This compound C->E  Reflux   D Phosphorus Oxychloride (POCl3) D->E

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 4-Hydroxy-6-chloro-2-quinolinecarboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][2][3] In this first step, we will utilize 6-chloroisatin and pyruvic acid to construct the 6-chloro-4-hydroxy-2-quinolinecarboxylic acid intermediate.

Mechanistic Insight

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 6-chloroisatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate then undergoes condensation with pyruvic acid to form an imine, which subsequently tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the aromatic quinoline ring system.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chloroisatin≥98%Commercially AvailableStore in a cool, dry place.
Pyruvic acid≥98%Commercially AvailableCorrosive, handle with care.
Potassium hydroxide (KOH)ACS ReagentCommercially AvailableCorrosive, handle with care.
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water
Hydrochloric acid (HCl)Concentrated (37%)Commercially AvailableCorrosive, handle with care.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (5.6 g, 0.1 mol) in a mixture of ethanol (100 mL) and deionized water (20 mL).

  • Addition of 6-Chloroisatin: To the stirred basic solution, add 6-chloroisatin (9.08 g, 0.05 mol). The mixture will turn into a dark-colored solution.

  • Ring Opening: Heat the mixture to reflux for 1 hour to ensure the complete opening of the isatin ring.

  • Addition of Pyruvic Acid: After 1 hour, reduce the heat slightly and add pyruvic acid (5.28 g, 0.06 mol) dropwise to the reaction mixture over a period of 15 minutes. An exothermic reaction may be observed.

  • Condensation and Cyclization: Once the addition of pyruvic acid is complete, bring the reaction mixture back to a gentle reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to yield crude 4-hydroxy-6-chloro-2-quinolinecarboxylic acid. The crude product can be used in the next step without further purification.

PART 2: Chlorination of 4-Hydroxy-6-chloro-2-quinolinecarboxylic acid

The second step involves the conversion of the 4-hydroxy group of the quinoline intermediate to a chloro group. This is a common and effective transformation achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely used and efficient choice.[4][5][6]

Mechanistic Rationale

The mechanism of chlorination with POCl₃ is believed to involve the initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 4-chloroquinoline derivative.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Hydroxy-6-chloro-2-quinolinecarboxylic acidFrom Step 1Ensure the material is thoroughly dried.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and moisture-sensitive. Handle in a fume hood.
TolueneAnhydrousCommercially Available
Ice
Sodium bicarbonate (NaHCO₃)Saturated solution
Ethyl acetate (EtOAc)ACS ReagentCommercially Available
BrineSaturated NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser with a drying tube
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend the dried 4-hydroxy-6-chloro-2-quinolinecarboxylic acid (from Step 1, e.g., 0.05 mol) in phosphorus oxychloride (50 mL).

  • Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood. The progress of the reaction can be monitored by TLC.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Work-up: Cautiously pour the residual viscous oil onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed slowly in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure this compound as a solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in this protocol.

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as pyruvic acid, concentrated hydrochloric acid, and phosphorus oxychloride must be performed in a well-ventilated fume hood.

  • Handling of Corrosives: Pyruvic acid, potassium hydroxide, concentrated hydrochloric acid, and phosphorus oxychloride are corrosive. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Quenching of POCl₃: The quenching of phosphorus oxychloride with ice/water is a highly exothermic and potentially hazardous procedure. It should be performed with extreme caution, slowly, and with adequate cooling.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass spectrometry to determine the molecular weight.

    • Infrared (IR) spectroscopy to identify characteristic functional groups.

  • Chromatography: Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

References

  • Quinoline Synthesis Overview. (Various sources)
  • Pfitzinger, W. J. Prakt. Chem.1886, 33 (1), 100.
  • Pfitzinger Reaction. In Wikipedia; Wikimedia Foundation. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • Arnott, E. A., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • General procedure for chlorin
  • Safety Data Sheet for 6-Chlorois
  • Discussion on chlorination of quinazolones. (ResearchGate) [Link]

  • Safety Data Sheet for Pyruvic Acid. (Various suppliers)
  • Safety Data Sheet for Phosphorus Oxychloride. (Various suppliers)

Sources

Protocol for the Purification of 4,6-Dichloro-2-quinolinecarboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 4,6-dichloro-2-quinolinecarboxylic acid, a key building block in synthetic and medicinal chemistry. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2] This document outlines a systematic approach, from solvent selection to final purity assessment, designed to yield high-purity material. The protocols herein emphasize not just the procedural steps but the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Principles

This compound (C₁₀H₅Cl₂NO₂) is a heterocyclic compound whose structural motif is of significant interest in drug discovery. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays.

Recrystallization is the method of choice for purifying this compound due to its efficiency and scalability. The core principle relies on the observation that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, ideally present in lower concentrations, remain in the "mother liquor," while insoluble impurities can be removed by hot filtration.

The molecular structure of this compound—featuring a rigid, largely nonpolar quinoline core, two chloro-substituents, and a highly polar carboxylic acid group—dictates a nuanced solubility profile, making careful solvent selection the critical first step for successful purification.[3]

Compound Properties:

Property Value Reference
CAS Number 902742-67-0 [4][5]
Molecular Formula C₁₀H₅Cl₂NO₂ [4][5]

| Molecular Weight | 242.06 g/mol |[5] |

Part I: Solvent Selection Protocol

Choosing the right solvent is the most critical factor for a successful recrystallization.[6] A systematic screening process on a small scale is highly recommended to identify the optimal solvent or solvent system before committing a large quantity of crude material.

Rationale for Solvent Choice

The presence of both polar (carboxylic acid) and nonpolar (dichlorinated aromatic ring) functionalities suggests that solvents of intermediate polarity, or binary mixtures, will be most effective.

Recommended Solvents for Initial Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • High-Boiling Amides (use with caution): N,N-Dimethylformamide (DMF)[3][7]

Small-Scale Screening Methodology
  • Preparation: Place ~20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different test solvent. Agitate the mixture and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

  • Hot Solubility Test: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise, heating and agitating, until the solid just dissolves. Record the approximate volume of solvent needed. A good solvent dissolves the compound completely near its boiling point.[3]

  • Crystallization Test: Allow the hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[8][9] Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent yields a large crop of well-formed crystals.

Data Interpretation

Summarize your findings in a table. The best solvent is one that dissolves the compound poorly at low temperatures but very well at high temperatures, and allows for the recovery of a significant amount of crystalline solid upon cooling.

Table 1: Example Solvent Screening Results

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling Comments
Water Insoluble Insoluble None Unsuitable as a single solvent.
Ethanol Sparingly Soluble Soluble Good crystal yield Promising candidate.
Acetone Soluble Very Soluble Poor recovery Too soluble at room temperature.
Toluene Insoluble Sparingly Soluble Slow, minimal crystallization May be useful as an anti-solvent.
Ethyl Acetate Sparingly Soluble Soluble Moderate crystal yield A viable option.

| DMF/Methanol | Soluble | Very Soluble | Good crystal yield upon addition of anti-solvent | Binary system is promising.[7][10] |

Part II: Detailed Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from the screening process.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Purity Assessment crude Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent (to dissolve) crude->add_solvent hot_filt Hot Gravity Filtration (if insoluble impurities exist) add_solvent->hot_filt optional cool_slow Slow Cooling to RT, then Ice Bath add_solvent->cool_slow if no hot filtration hot_filt->cool_slow crystals Crystal Formation cool_slow->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals to Constant Weight wash->dry pure Pure Crystalline Product dry->pure analysis Melting Point, HPLC, NMR pure->analysis

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add a stir bar and place it on a stirrer/hotplate. Add the chosen solvent and begin heating and stirring. Continue to add the minimum amount of hot solvent in portions until all the solid has just dissolved.[1][9] Causality Note: Using excess solvent will reduce the final yield, as more of the product will remain dissolved in the mother liquor upon cooling.[11][12]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) on the hotplate. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. Causality Note: This step must be performed quickly with pre-heated glassware to prevent the product from crystallizing prematurely in the funnel.[1][11]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Inducing Crystallization (If Necessary): If crystals do not form, the solution may be supersaturated. Try scratching the inner wall of the flask at the solution's surface with a clean glass rod or adding a tiny "seed" crystal of the pure compound.[8][12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[3] Causality Note: The solvent must be cold to minimize redissolving the purified crystals. This wash removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[8]

Part III: Purity Assessment and Validation

A successful purification must be validated. Compare the properties of the recrystallized material to the crude starting material.

Table 2: Purity Validation Metrics

Analysis Method Crude Material (Expected) Recrystallized Material (Target) Scientific Rationale
Melting Point Broad, depressed melting range Sharp, elevated melting point Impurities disrupt the crystal lattice, lowering and broadening the melting point range.[11]
HPLC Analysis Main peak with multiple impurity peaks Single, sharp peak (>99% area) Provides a quantitative measure of purity by separating the target compound from impurities.[13][14]
¹H NMR Spectroscopy Characteristic peaks + small, unidentifiable peaks Clean spectrum consistent with the desired structure Confirms chemical identity and reveals the presence of proton-containing impurities.

| Visual Inspection | Discolored, heterogeneous powder | Uniform, well-formed, colorless/pale crystals | Pure crystalline solids typically have well-defined shapes and consistent color.[11] |

Part IV: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This guide provides logical steps to diagnose and solve common problems.

Troubleshooting Logic Diagram

G cluster_problems cluster_solutions start Problem Occurs During Recrystallization p1 No Crystals Form Upon Cooling start->p1 p2 Compound 'Oils Out' (Forms Liquid Droplets) start->p2 p3 Very Low Yield of Crystals start->p3 s1 Cause: Too much solvent or supersaturation. Action: Boil off solvent and re-cool. Scratch flask or add seed crystal. p1->s1 s2 Cause: Solution cooled too fast or is too concentrated. Action: Re-heat, add more solvent, cool very slowly. p2->s2 s3 Cause: Too much solvent used or compound is too soluble. Action: Evaporate mother liquor to recover more product. Re-evaluate solvent. p3->s3

Caption: Decision-making flowchart for common recrystallization issues.

Detailed Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)Reference
No crystals form after cooling and icing. 1. Too much solvent was used. The solution is not saturated enough. 2. Supersaturation. The solution is saturated, but crystal nucleation has not started.1. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. 2. Scratch the inside of the flask with a glass rod. If available, add a single seed crystal.[8][12]
An oil forms instead of a solid ("oiling out"). 1. The compound's melting point is lower than the temperature at which it is precipitating. 2. The solution was cooled too rapidly. 3. The concentration of the solute is too high.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. 2. Allow the solution to cool much more slowly. Insulating the flask can help. 3. Consider changing to a lower-boiling point solvent or using a binary solvent system.[3][12]
Recovery is very low. 1. Excess solvent was used. A significant amount of product remains in the mother liquor. 2. Premature crystallization. Product was lost during a hot filtration step. 3. The chosen solvent is not ideal (compound has high solubility even when cold).1. Concentrate the mother liquor by evaporation to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure all glassware is sufficiently pre-heated before the next attempt. 3. Re-visit the solvent screening process.
Product is still colored or appears impure. 1. The impurity has similar solubility properties to the product and co-crystallizes.1. Perform a second recrystallization. 2. For colored impurities, consider adding a very small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Charcoal can also adsorb the desired product, potentially reducing the yield.

References

  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry.
  • Benchchem. Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Science Learning Center.
  • Chemistry Stack Exchange.
  • Chemistry LibreTexts. 2.
  • University of York, Department of Chemistry.
  • Benchchem. identifying by-products in 3,6-Dichloro-8-(dichloromethyl)quinoline reactions.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Google Patents.
  • Chem.ucla.edu.
  • Reddit.
  • Google Patents.
  • ChemicalBook. This compound | 902742-67-0.
  • Capot Chemical. Specifications of this compound.
  • IOPscience.

Sources

Analytical methods for the characterization of 4,6-Dichloro-2-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 4,6-Dichloro-2-quinolinecarboxylic acid

Abstract

This compound is a halogenated heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. As with any compound intended for high-stakes applications like drug development, rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This application note provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this molecule. The methodologies discussed herein are designed to be complementary, providing a self-validating system for analysis. We will cover chromatographic techniques for purity assessment and spectroscopic methods for unambiguous structural elucidation, explaining the causality behind experimental choices to ensure robust and reliable results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate analytical strategies, particularly for sample preparation and solvent selection.

PropertyValueSource
Chemical Structure
CAS Number 902742-67-0[1][2]
Molecular Formula C₁₀H₅Cl₂NO₂[1]
Molecular Weight 242.06 g/mol [1]
Appearance Likely an off-white to yellow solid, typical for quinoline derivatives.[3]
Solubility Expected to have low solubility in water but should be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Acetonitrile.[4][5]

Chromatographic Analysis: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is ideal, as the nonpolar stationary phase will interact effectively with the hydrophobic quinoline core, allowing for excellent separation from potential impurities.

Principle of Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like our analyte, are retained longer on the column, while more polar impurities elute earlier. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure that both polar and non-polar impurities are effectively eluted and a sharp peak is obtained for the main compound.[6]

Detailed Protocol for RP-HPLC Analysis

This protocol is designed for purity assessment and can be validated for quantification.

Instrumentation and Conditions:

ParameterConditionRationale
HPLC System System with a gradient pump, autosampler, column oven, and UV-Vis detector.Standard for robust and reproducible chromatographic analysis.
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).The C18 phase provides the necessary hydrophobicity for retaining the quinoline structure.[6]
Mobile Phase A 0.1% Formic Acid in Water.The acidic modifier improves peak shape and suppresses ionization of the carboxylic acid.[7]
Mobile Phase B Acetonitrile.A common organic solvent providing good separation for this class of compounds.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-90% B; 15-17 min: 90% B; 17-18 min: 90-20% B; 18-20 min: 20% B.A gradient ensures the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.[6]
Detection UV at 289 nm.Quinoline systems exhibit strong UV absorbance; this wavelength is chosen for high sensitivity based on related structures.[6][8]
Run Time 20 minutes.

Sample Preparation:

  • Stock Solution: Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection to prevent particulates from damaging the column.

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh Sample s2 Dissolve in Methanol s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 hplc Inject into RP-HPLC System s4->hplc sep Gradient Separation on C18 Column hplc->sep det UV Detection (289 nm) sep->det data Data Acquisition & Purity Calculation det->data Isotope_Pattern cluster_ms Expected Molecular Ion Cluster (2 Cl atoms) M [M]+ Ratio: 9 M2 [M+2]+ Ratio: 6 M4 [M+4]+ Ratio: 1

Caption: Expected MS isotopic cluster for a dichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For a definitive structure, both are required.

Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and allows for the observation of the acidic proton. [4]2. Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire standard 1D ¹H and ¹³C{¹H} spectra. If assignments are ambiguous, 2D experiments like COSY (H-H correlation) and HSQC (direct C-H correlation) are recommended. [4] Expected Spectral Data:

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show four signals in the aromatic region and one broad signal for the carboxylic acid proton.

    • The carboxylic acid proton will be significantly downfield (>13 ppm) and often broad. [9] * The aromatic protons (H-3, H-5, H-7, H-8) will appear between 7.5 and 9.0 ppm. Their exact shifts and coupling patterns will depend on the electronic effects of the chloro and carboxyl groups.

Predicted ¹H NMR Data
Proton Expected Chemical Shift (δ, ppm)
COOH> 13.0 (broad singlet)
Aromatic H's7.5 - 9.0 (doublets, singlets)
  • ¹³C NMR (in DMSO-d₆): The spectrum will show 10 distinct carbon signals.

    • The carboxyl carbon is characteristically downfield. [9] * The remaining signals correspond to the quinoline ring carbons, with those bonded to chlorine appearing at distinct chemical shifts.

Predicted ¹³C NMR Data
Carbon Expected Chemical Shift (δ, ppm)
C=O165 - 175
Aromatic C's120 - 150
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent, rapid technique for confirming the presence of the carboxylic acid and aromatic ring system.

Protocol:

  • Sample Preparation: The analysis can be performed on a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, strong
Carboxylic AcidC=O stretch1680 - 1720Strong, sharp [10]
Aromatic RingC=C / C=N stretch1450 - 1600Medium to strong
Aromatic RingC-H stretch> 3000Medium to weak
HalogenC-Cl stretch700 - 850Medium to strong

The presence of a very broad band in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption near 1700 cm⁻¹, is highly indicative of a carboxylic acid dimer formed through hydrogen bonding in the solid state.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for conjugated systems like the quinoline ring. The position of maximum absorbance (λmax) and the molar absorptivity are characteristic of the chromophore. Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol or ethanol. A concentration in the range of 5-10 µg/mL is typical.

  • Data Acquisition: Record the absorbance spectrum from 200 to 400 nm using a quartz cuvette. Use the solvent as a blank reference. [11]3. Expected Results: The quinoline ring system is a strong chromophore. Expect multiple strong absorption bands in the UV region, typically between 230 nm and 350 nm, corresponding to π→π* transitions of the conjugated aromatic system. [8][12]

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatography (HPLC) for purity determination and multiple spectroscopic techniques (MS, NMR, FTIR, and UV-Vis) for structural confirmation, researchers can establish a complete and validated profile of the compound. This multi-faceted approach ensures the highest level of confidence in the material's identity, purity, and quality, which is essential for its application in research and development.

References

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available at: [Link]

  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Available at: [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-quinoline-8-carboxylic acid. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • (Reference not used in the final text)
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... Available at: [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Available at: [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • International Journal of Pharmaceutical Research and Applications. (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Available at: [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • PubChem. (n.d.). Quinaldic Acid. Available at: [Link]

  • PubChem. (n.d.). Quinclorac. Available at: [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)

Sources

How to measure the solubility of 4,6-Dichloro-2-quinolinecarboxylic acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Measuring the Solubility of 4,6-Dichloro-2-quinolinecarboxylic acid in Aqueous and Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of pharmaceutical and chemical research, profoundly influencing bioavailability, formulation development, and process chemistry. This application note provides a comprehensive guide to measuring the solubility of this compound, a molecule characterized by a hydrophobic dichlorinated quinoline core and an ionizable carboxylic acid group. We present detailed, field-proven protocols for determining both thermodynamic equilibrium solubility in aqueous buffers and solubility across a spectrum of organic solvents. The methodologies are grounded in the principles of the shake-flask method, widely recognized as the gold standard. A robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for accurate quantification is also detailed. This guide is designed to provide researchers with the theoretical understanding and practical steps necessary to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1] For an active pharmaceutical ingredient (API), poor aqueous solubility can lead to low absorption and inadequate bioavailability, ultimately resulting in therapeutic failure. Understanding solubility in various organic solvents is equally crucial for designing crystallization processes, purification strategies, and formulating amorphous solid dispersions.

This compound presents a classic solubility challenge. Its structure is dominated by a large, rigid, and hydrophobic dichlorinated aromatic system, which inherently limits aqueous solubility. However, the presence of a carboxylic acid functional group introduces pH-dependent solubility, a key characteristic that can be modulated.[2] This guide will explore how to precisely quantify these properties.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for designing robust solubility experiments. The key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO₂[3][4]
Molecular Weight 242.06 g/mol [3][4]
Predicted pKa 3.13 ± 0.30[3]
Appearance Typically a solid powder[2]

The predicted pKa of ~3.13 is the most influential parameter for aqueous solubility.[3] This value indicates that this compound is a weak acid. According to the Henderson-Hasselbalch equation, at pH values significantly below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion, thereby increasing its aqueous solubility. The two chlorine atoms enhance the lipophilicity of the quinoline ring, further contributing to low solubility in water but potentially increasing solubility in non-polar organic solvents.

Experimental Design: Thermodynamic vs. Kinetic Solubility

It is vital to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the system is at equilibrium. The shake-flask method described in this note is designed to measure thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution prepared by adding the compound from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput screening method but can often overestimate the true solubility.

For regulatory submissions and in-depth characterization, thermodynamic solubility is the required standard.

Protocol I: Aqueous Solubility via Equilibrium Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol determines the pH-dependent thermodynamic solubility of the target compound.

Principle

An excess amount of solid this compound is agitated in various aqueous buffers at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method.

Materials and Equipment
  • Compound: this compound (solid, purity >98%)

  • Aqueous Buffers: Prepare buffers at relevant pH values, e.g., pH 2.0 (0.01 N HCl), pH 5.0 (Acetate buffer), pH 7.4 (Phosphate Buffered Saline, PBS), and pH 9.0 (Borate buffer).

  • Glass Vials: 4 mL or 8 mL clear glass vials with screw caps.

  • Shaker: Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).

  • Centrifuge: Capable of >10,000 x g.

  • Syringe Filters: 0.22 µm or 0.45 µm PVDF or PTFE filters.

  • Analytical Balance: Readable to 0.01 mg.

  • Quantification System: A validated HPLC-UV system (see Section 6).

Step-by-Step Procedure
  • Compound Addition: Add an excess of solid this compound to triplicate vials for each pH buffer. "Excess" means enough solid remains visible at the end of the experiment. A starting point is to add ~2 mg of compound to 2 mL of buffer.

  • Equilibration: Tightly cap the vials and place them on the shaker at a constant temperature (e.g., 25 °C). Agitate for a predetermined time. Causality Insight: A preliminary experiment should be run to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical. 48 hours is often sufficient for crystalline compounds.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Trustworthiness Check: Be cautious not to disturb the solid pellet. This is a critical step where errors can be introduced.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Expert Tip: Perform a filter-binding study by passing a standard solution of known concentration through the filter and analyzing the filtrate to ensure no compound is lost to adsorption.

  • Sample Dilution: Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using the validated HPLC-UV method as described in Section 6.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add excess solid compound to triplicate vials B Add aqueous buffer (e.g., pH 2, 5, 7.4, 9) C Seal vials and agitate (e.g., 48h at 25°C) B->C Start Equilibration D Centrifuge at >10,000 x g to pellet excess solid C->D End Equilibration E Collect clear supernatant D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute sample into the linear range of the assay F->G Prepare for Analysis H Quantify concentration via validated HPLC-UV method G->H Inject

Caption: Workflow for Aqueous Equilibrium Solubility Determination.

Protocol II: Organic Solvent Solubility

This protocol determines the solubility in various non-aqueous solvents, which is critical for process chemistry and formulation.

Principle

The protocol is identical in principle to the aqueous shake-flask method. An excess of the solid compound is equilibrated with a panel of organic solvents.

Materials and Equipment
  • Solvents: Select a range of solvents with varying polarities.

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Intermediate Polarity: Dichloromethane (DCM), Tetrahydrofuran (THF)

    • Non-polar: Toluene, Heptane

  • Other materials are as listed in Section 4.2.

Step-by-Step Procedure
  • Compound Addition: Add an excess amount of solid this compound to triplicate vials for each organic solvent.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. Causality Insight: For volatile solvents like DCM, ensure caps are tightly sealed with a PTFE liner to prevent evaporation, which would artificially increase the measured concentration.

  • Phase Separation & Sampling: Centrifuge the vials and carefully collect the supernatant as described in Section 4.3.

  • Sample Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to fall within the calibration curve range. A large dilution factor may be needed for high-solubility solvents like DMSO.

  • Quantification: Analyze the diluted samples using the validated HPLC-UV method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add excess solid compound to triplicate vials B Add organic solvent (e.g., DMSO, ACN, MeOH) C Seal vials and agitate (e.g., 24h at 25°C) B->C Start Equilibration D Centrifuge to pellet undissolved solid C->D End Equilibration E Collect clear supernatant D->E F Dilute sample with a compatible solvent E->F Prepare for Analysis G Quantify concentration via validated HPLC-UV method F->G Inject

Caption: Workflow for Organic Solvent Solubility Determination.

Protocol III: Analytical Quantification by HPLC-UV

A reliable and validated analytical method is the bedrock of accurate solubility measurement.[5] Reverse-phase HPLC with UV detection is a common and robust choice for aromatic compounds like this one.[6][7]

Chromatographic Conditions

The following provides a starting point for method development.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 100 mm, 3.5 µm)Good retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure consistent protonation of the carboxylic acid, leading to sharp peaks.
Mobile Phase B Acetonitrile (ACN)Common organic modifier.
Gradient 5% to 95% B over 8 minutes, hold 2 min, re-equilibrateEnsures elution of the compound while cleaning the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 5 µLAdjustable based on sensitivity.
Detection UV at ~265 nmQuinoline structures typically show strong absorbance in this region.[8] A full UV-Vis scan should be run to find the λmax.
Procedure for Quantification
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of >0.995.

  • Sample Analysis: Inject the diluted samples from the solubility experiments (Sections 4 & 5).

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

Results should be summarized in clear, concise tables.

Table 1: Aqueous Solubility of this compound at 25 °C

Buffer pHMean Solubility (µg/mL)Std. Dev.Mean Solubility (mM)
2.0Example: 0.5± 0.10.002
5.0Example: 25.2± 2.30.104
7.4Example: 850.1± 45.63.512
9.0Example: >1000N/A>4.131

Interpretation: The data clearly show a dramatic increase in solubility as the pH increases from 2.0 (well below the pKa) to 7.4 (well above the pKa), confirming the ionization of the carboxylic acid group drives aqueous solubility.

Table 2: Organic Solvent Solubility of this compound at 25 °C

SolventPolarity IndexMean Solubility (mg/mL)Std. Dev.
Heptane0.1Example: <0.01N/A
Toluene2.4Example: 0.5± 0.1
Dichloromethane3.1Example: 2.1± 0.3
Methanol5.1Example: 15.8± 1.9
Acetonitrile5.8Example: 12.5± 1.1
DMSO7.2Example: >200N/A

Interpretation: Solubility is extremely low in non-polar solvents like heptane and increases in polar aprotic solvents, with very high solubility in DMSO. This profile is crucial for selecting solvents for synthesis, purification, and formulation.

Conclusion

This application note provides a detailed framework for the accurate and reliable measurement of the solubility of this compound. By employing the gold-standard equilibrium shake-flask method and a validated HPLC-UV quantification protocol, researchers can generate high-quality data essential for informed decision-making in pharmaceutical development and chemical research. The principles and protocols described herein are broadly applicable to other poorly soluble acidic compounds, serving as a valuable resource for any scientist tackling the challenge of solubility determination.

References

  • Solubility of Things. (n.d.). No common name.
  • APExBIO. (n.d.). Quinoline-2-carboxylic acid.
  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid | CAS#:86-59-9.
  • Cayman Chemical. (2023, March 24). Quinolinic Acid - PRODUCT INFORMATION.
  • ChemicalBook. (n.d.). This compound | 902742-67-0.
  • Human Metabolome Database. (2005, November 16). Showing metabocard for Quinaldic acid (HMDB0000842).
  • Fluorochem. (n.d.). This compound.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Toomula, N., Kumar, A., Kumar, S. D., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7).
  • World Health Organization. (2017). Guidelines for drinking-water quality: fourth edition incorporating the first addendum. WHO.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • Huyen, N. T. T., Teshima, N., & Saito, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 793-806.
  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

Sources

Experimental design for testing the anticancer activity of 4,6-Dichloro-2-quinolinecarboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 4,6-Dichloro-2-quinolinecarboxylic acid for anticancer activity, designed for researchers in oncology and drug development. This document provides a strategic framework and detailed protocols for assessing the compound's cytotoxic effects and elucidating its potential mechanisms of action.

Introduction: The Therapeutic Potential of Quinolinecarboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, quinolinecarboxylic acid derivatives have emerged as promising candidates for anticancer drug development. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes essential for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), and the modulation of critical signaling pathways.[1]

This compound is a synthetic compound whose anticancer potential remains to be fully characterized. This guide outlines a comprehensive, multi-phased experimental plan to systematically evaluate its in vitro anticancer activity, progressing from initial cytotoxicity screening to in-depth mechanistic studies.

Phase 1: Strategic Overview of the Experimental Workflow

A logical, stepwise approach is crucial for the efficient evaluation of a novel compound. The proposed workflow begins with broad screening to establish cytotoxic activity, followed by a series of focused assays to determine the underlying biological mechanisms. This strategy ensures that resources are directed toward the most promising avenues of investigation.

Experimental_Workflow cluster_prep Preparation cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Pathway Investigation Compound 4,6-Dichloro-2- quinolinecarboxylic acid Cytotoxicity Determine IC50 Values (MTT or SRB Assay) Compound->Cytotoxicity CellLines Select & Culture Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) CellLines->Cytotoxicity Apoptosis Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle If cytotoxic Metastasis Metastasis Potential Assays (Wound Healing, Transwell Invasion) Cytotoxicity->Metastasis If cytotoxic WesternBlot Western Blot Analysis (e.g., MAPK, PI3K/AKT pathways) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: General workflow for in vitro testing of a novel compound.

Phase 2: Initial Screening for Cytotoxic Activity

The foundational step in assessing an anticancer agent is to determine its ability to inhibit cancer cell growth and proliferation.[2] This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth. We recommend using a panel of human cancer cell lines from different tissue origins to identify potential tissue-specific effects.[3]

Recommended Assays: MTT vs. Sulforhodamine B (SRB)

Both the MTT and SRB assays are reliable, colorimetric methods for determining cell viability.[4][5]

  • MTT Assay: Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.

  • SRB Assay: Measures total cellular protein content, which provides a stable endpoint that is less susceptible to interference from metabolic fluctuations.[4][5]

For initial screening, the SRB assay is often recommended due to its simplicity and stability.[4]

Protocol 1: Cytotoxicity Determination using SRB Assay

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus, the number of cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[8]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes and measure the absorbance at approximately 515 nm.[8]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example IC50 Values
Cell LineTissue of OriginIC50 of Test Compound (µM)IC50 of Doxorubicin (µM) (Positive Control)
MCF-7 Breast AdenocarcinomaExperimental Value0.8 ± 0.1
A549 Lung CarcinomaExperimental Value1.2 ± 0.2
HCT116 Colon CarcinomaExperimental Value0.9 ± 0.15
PC-3 Prostate CarcinomaExperimental Value2.5 ± 0.4

Note: Control IC50 values are illustrative and should be determined experimentally.[3]

Phase 3: Elucidating the Mechanism of Action

Once the cytotoxic efficacy of this compound is established, the next critical phase is to investigate how it induces cell death or inhibits proliferation.

A. Apoptosis Induction

Apoptosis, or programmed cell death, is a primary mechanism for many effective anticancer drugs.[3] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane (an early event) and the activation of caspase enzymes (an execution event).[9][10]

Apoptosis_Detection cluster_cell Apoptotic Cell cluster_reagents Reagents cell Healthy Cell Inner Membrane: Phosphatidylserine (PS) apoptotic_cell Early Apoptosis Outer Membrane: PS exposed Membrane Intact Annexin V-FITC binds to PS PI cannot enter cell->apoptotic_cell late_apoptotic_cell Late Apoptosis / Necrosis Membrane Compromised Annexin V-FITC binds to PS PI enters & stains DNA apoptotic_cell->late_apoptotic_cell Annexin Annexin V-FITC (Green Fluorescence) Annexin->apoptotic_cell:fitc Annexin->late_apoptotic_cell:fitc2 PI Propidium Iodide (PI) (Red Fluorescence) PI->late_apoptotic_cell:pi2

Caption: Principle of Annexin V/PI dual staining for apoptosis detection.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[3] Annexin V, a protein with a high affinity for phosphatidylserine (PS), is labeled with a green fluorescent dye (FITC).[10] In early apoptosis, PS translocates to the outer cell membrane and can be detected by Annexin V-FITC.[11] Propidium Iodide (PI) is a red fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

B. Cell Cycle Analysis

Many anticancer compounds function by interrupting the cell cycle, leading to growth arrest and subsequent cell death.[13] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: Propidium iodide stoichiometrically binds to DNA.[13] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase (4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA), while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[15]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol, cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[14][16]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A (to prevent staining of RNA).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer on a linear scale.[15] Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

C. Inhibition of Cell Migration and Invasion

A critical hallmark of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis.[17][18] The wound healing assay and the Transwell invasion assay are two standard in vitro methods to assess these capabilities.

Protocol 4: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration. A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is monitored over time.[17][19]

Procedure:

  • Create Monolayer: Grow cells to 90-100% confluency in a 6-well plate.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the monolayer.

  • Wash and Treat: Wash gently with PBS to remove detached cells. Add fresh medium containing the test compound at non-lethal concentrations (e.g., IC50/4, IC50/2).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time relative to the control.

Protocol 5: Transwell Invasion Assay

Principle: Also known as the Boyden chamber assay, this method assesses the ability of cells to invade through a physical barrier that mimics the extracellular matrix (ECM).[18][20] The assay uses a two-chamber system where cells in the upper chamber invade through a Matrigel-coated porous membrane towards a chemoattractant in the lower chamber.[17][21]

Procedure:

  • Prepare Inserts: Coat the porous membrane of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells into the upper chamber in a serum-free medium.

  • Add Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant (e.g., 10% FBS).

  • Treatment: Add the test compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Analyze:

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the cells that have invaded to the bottom of the membrane (e.g., with crystal violet).

    • Count the number of stained cells in several microscopic fields to quantify invasion.

Phase 4: Investigating Molecular Targets and Signaling Pathways

Based on the results from the mechanistic assays, the final phase involves investigating the molecular pathways affected by this compound. Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins involved in cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[22][23][24]

Signaling_Pathway cluster_pathway Hypothesized Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation ApoptosisInhibition Inhibition of Apoptosis pAKT->ApoptosisInhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation Compound 4,6-Dichloro-2- quinolinecarboxylic acid Compound->PI3K Inhibits? Compound->MEK Inhibits?

Caption: Hypothesized targeting of PI3K/AKT and MAPK/ERK pathways.

Protocol 6: Western Blot Analysis

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[25] By using phospho-specific antibodies, one can assess the activation state of signaling pathways.[23]

Procedure:

  • Protein Extraction: Treat cells with the compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel to separate proteins by molecular weight.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to target proteins (e.g., total-AKT, phospho-AKT (Ser473), total-ERK, phospho-ERK, cleaved Caspase-3, Bcl-2) diluted in blocking buffer.[23][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to their respective total protein levels and β-actin (loading control) to determine the compound's effect.

Conclusion

This comprehensive guide provides a robust framework for the in vitro evaluation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and molecular pathway analysis, researchers can generate a thorough and reliable profile of the compound's biological activity. The data gathered from these protocols will be instrumental in determining its therapeutic potential and guiding future preclinical development.

References

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Available at: [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • Crowley, L. C., et al. (2016). Comparison and Analysis of In Vitro Apoptosis Assays. Cell Death & Disease. Available at: [Link] (Simulated link for illustrative purposes of a comparative review).

  • BMG Labtech. (2025). Apoptosis – what assay should I use? Available at: [Link]

  • JoVE. (2014). In vitro Cell Migration and Invasion Assays. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Available at: [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Available at: [Link]

  • Justus, C. R., et al. (2014). In Vitro Cell Migration and Invasion Assays. Journal of visualized experiments : JoVE. Available at: [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Experimental oncology. Available at: [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Available at: [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available at: [Link]

  • Smalley, K. S., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology. Available at: [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Available at: [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid against experimental tumors. Cancer Research. Available at: [Link]

  • Stuart, D. D., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules. Available at: [Link]

  • Jeng, J. H., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European journal of medicinal chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules. Available at: [Link]

  • Angapelly, S., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of enzyme inhibition and medicinal chemistry. Available at: [Link]

  • Asfandiyarova, L. R., & Spasov, A. A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4,6-Dichloro-2-quinolinecarboxylic acid in Human Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4,6-Dichloro-2-quinolinecarboxylic acid, a novel compound with potential therapeutic applications in human colon cancer. This document outlines detailed protocols for assessing the compound's cytotoxic effects, its influence on apoptosis, and its impact on cell cycle progression. The methodologies described herein are designed to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Quinolinecarboxylic Acid Derivatives in Oncology

The quinoline scaffold is a prominent heterocyclic structure found in numerous compounds with significant biological activities, including anticancer properties.[1][2] Derivatives of quinolinecarboxylic acid have demonstrated considerable promise as anticancer agents by targeting various cellular mechanisms.[3] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer.[1][3][4] Specifically, compounds bearing the quinoline-4-carboxylic acid moiety have shown efficacy against a range of cancer cell lines, including those derived from human colon carcinomas.[2][5]

This compound belongs to this promising class of compounds. Its therapeutic potential in colon cancer warrants a systematic in vitro evaluation to elucidate its mechanism of action and establish its efficacy. The following protocols provide a robust framework for such an investigation.

Part 1: Initial Cytotoxicity Assessment using the MTT Assay

The initial step in evaluating a novel compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.[6]

Quantitative Data Summary: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter derived from the MTT assay, representing the concentration of the compound required to inhibit 50% of cancer cell growth. The following table provides a template for summarizing hypothetical IC50 values for this compound across various human colon cancer cell lines.

Cell LineDescriptionHypothetical IC50 of this compound (µM)
HCT116Colorectal Carcinoma12.8
HT-29Colorectal Adenocarcinoma25.3
SW480Colorectal Adenocarcinoma38.1
SW620Metastatic Colorectal Adenocarcinoma45.9
Experimental Protocol: MTT Assay

This protocol details the steps for determining the cytotoxicity of this compound.

Materials:

  • Human colon cancer cell lines (e.g., HCT116, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[8] Treat the cells with these various concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.[7][8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6][9]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Colon Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for MTT-based cytotoxicity assessment.

Part 2: Investigating the Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects.[10][11] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[12]

Scientific Rationale

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[10][12]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines the procedure for detecting apoptosis in colon cancer cells treated with this compound.

Materials:

  • Human colon cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[12]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Data Interpretation
  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Part 3: Cell Cycle Analysis

Many anticancer compounds exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[4] Cell cycle analysis using propidium iodide (PI) staining is a common technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Scientific Rationale

PI is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.[15] RNase treatment is necessary to prevent the staining of RNA.[16][17]

Experimental Protocol: Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle of colon cancer cells.

Materials:

  • Human colon cancer cell lines

  • This compound

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[7][14]

  • Washing: Centrifuge the fixed cells and wash with PBS.[14]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[14][17][18]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry.[17][18]

Cell Cycle Analysis Workflow

CellCycle_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Stain with PI and RNase A C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Distribution F->G

Caption: Workflow for cell cycle analysis using PI staining.

Part 4: Elucidating Molecular Mechanisms via Western Blotting

To understand the molecular mechanisms underlying the effects of this compound, Western blotting can be employed to investigate changes in key signaling proteins.[19][20] For instance, the PI3K/AKT and MAPK pathways are frequently dysregulated in colon cancer and are common targets for therapeutic intervention.[21][22]

Experimental Protocol: Western Blotting

This protocol provides a general framework for analyzing protein expression levels in treated colon cancer cells.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagents

  • SDS-PAGE gels

  • Transfer membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/AKT and MAPK pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins to a membrane.[23]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Potential Signaling Pathway for Investigation

Signaling_Pathway Compound 4,6-Dichloro-2- quinolinecarboxylic acid Target Putative Target Compound->Target Inhibition PI3K PI3K Target->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Promotion Proliferation Cell Proliferation mTOR->Proliferation Inhibition

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion

The protocols detailed in these application notes provide a comprehensive and scientifically sound approach to the in vitro evaluation of this compound in human colon cancer cell lines. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by investigating its molecular mechanism of action, researchers can gain valuable insights into the therapeutic potential of this and other novel quinolinecarboxylic acid derivatives.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • PubMed. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available from: [Link]

  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available from: [Link]

  • NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available from: [Link]

  • PMC - NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • JCDR. Anticancer activity, Colorectal cell lines, MTT assay. Available from: [Link]

  • Medscape. Colon Cancer Treatment Protocols. Available from: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]

  • NIH. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Available from: [Link]

  • MDPI. Treatment of HT29 Human Colorectal Cancer Cell Line with Nanocarrier-Encapsulated Camptothecin Reveals Histone Modifier Genes in the Wnt Signaling Pathway as Important Molecular Cues for Colon Cancer Targeting. Available from: [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • High-Order Drug Combinations Are Required to Effectively Kill Colorectal Cancer Cells. Available from: [Link]

  • PubMed. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • PubMed. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways. Available from: [Link]

  • MDPI. Phenolic Phytochemicals for Prevention and Treatment of Colorectal Cancer: A Critical Evaluation of In Vivo Studies. Available from: [Link]

  • PubMed Central. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Available from: [Link]

Sources

Safe Handling and Storage of Chlorinated Quinoline Compounds: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Risks Associated with Chlorinated Quinolines

Chlorinated quinoline compounds, a class of heterocyclic aromatic organic compounds, are integral to numerous research and development applications, including pharmaceutical synthesis and materials science. However, their utility is matched by significant health and environmental hazards. Many compounds within this class are classified as harmful if swallowed or in contact with skin, can cause serious eye and skin irritation, and are suspected of causing genetic defects.[1][2] Some quinolines are even considered potential carcinogens in humans.[1][3] Therefore, a comprehensive understanding and strict adherence to safety protocols are paramount for all personnel handling these materials.

This document provides a detailed guide for the safe handling, storage, and disposal of chlorinated quinoline compounds, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), aiming to foster a culture of safety and minimize the risk of exposure and environmental contamination.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any work with chlorinated quinoline compounds commences, a thorough risk assessment is mandatory. This begins with a comprehensive review of the Safety Data Sheet (SDS) for the specific compound(s) being used. The SDS provides critical information on physical and chemical properties, health hazards, and emergency procedures.[4][5]

Key Hazards Associated with Chlorinated Quinolines:

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][2] High exposure can lead to symptoms such as headache, nausea, vomiting, and dizziness.[3]

  • Irritation: Can cause significant irritation to the skin, eyes, and respiratory tract.[1][3]

  • Chronic Toxicity: Long-term exposure may lead to severe health effects, including liver damage.[3][6]

  • Mutagenicity and Carcinogenicity: Some quinolines are suspected mutagens and potential carcinogens.[1][2][3]

  • Environmental Hazards: Many chlorinated compounds are toxic to aquatic life with long-lasting effects.[2][7]

A crucial aspect of the risk assessment involves considering the specific experimental conditions. For instance, reactions at elevated temperatures can increase the volatility of these compounds, heightening the inhalation risk. Similarly, the scale of the reaction will dictate the level of containment required.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in occupational safety.[4] Engineering controls, which physically separate the worker from the hazard, are the most effective line of defense.

Engineering Controls
  • Chemical Fume Hood: All work involving chlorinated quinoline compounds, especially stock solution preparation and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous airflow and be regularly tested to ensure its efficacy.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]

  • Designated Work Area: A specific area within the lab should be designated for handling chlorinated quinolines. This area should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense and should be selected based on the specific hazards identified in the risk assessment.[9][10][11]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[11][13]Protects against accidental splashes of liquids or contact with powders, which can cause severe eye irritation.[12]
Hand Protection Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, gloves with higher resistance, such as Viton™ or Silver Shield®, are recommended.[12] Always consult the glove manufacturer's compatibility chart.Prevents skin absorption, a primary route of exposure for many chlorinated quinolines.[1] Double gloving is recommended for added protection.
Body Protection A flame-resistant lab coat should be worn at all times. For larger-scale operations or situations with a high splash risk, a chemical-resistant apron or suit may be necessary.[10]Protects street clothes and skin from contamination.
Respiratory Protection In most cases, working within a certified fume hood provides adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[9]Prevents inhalation of harmful vapors or aerosols.

Mandatory Visualization: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use Start Review SDS for Chlorinated Quinoline IdentifyHazards Identify Physical and Health Hazards Start->IdentifyHazards AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ocular) IdentifyHazards->AssessExposure SelectEye Select Eye Protection: Goggles (Mandatory) + Face Shield (Splash Risk) AssessExposure->SelectEye SelectGloves Select Hand Protection: Chemical-Resistant Gloves (Consult Compatibility Chart) AssessExposure->SelectGloves SelectBody Select Body Protection: Lab Coat (Mandatory) + Apron/Suit (Splash Risk) AssessExposure->SelectBody SelectRespiratory Select Respiratory Protection: Fume Hood (Primary) Respirator (If Needed) AssessExposure->SelectRespiratory InspectPPE Inspect PPE for Damage Before Use SelectEye->InspectPPE SelectGloves->InspectPPE SelectBody->InspectPPE SelectRespiratory->InspectPPE ProperDonDoff Follow Proper Donning and Doffing Procedures InspectPPE->ProperDonDoff End Proceed with Safe Handling ProperDonDoff->End

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Detailed Protocols for Safe Handling

Adherence to standardized procedures is critical to minimizing risk. The following protocols provide a step-by-step guide for common laboratory operations involving chlorinated quinoline compounds.

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in Section 2.2.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (e.g., balance, weigh paper, spatula, glassware, solvent).

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any airborne particles.

    • Use a tared weigh boat or paper.

    • Carefully transfer the desired amount of the chlorinated quinoline compound using a clean spatula, avoiding the creation of dust.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, cap the vessel and mix using a vortexer or stir plate, ensuring the container is securely sealed.

    • Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Protocol for Conducting Reactions
  • Setup:

    • Assemble the reaction apparatus within the chemical fume hood.

    • Ensure all glassware is free of cracks and defects.

    • Use a secondary container to catch any potential spills or leaks from the primary reaction vessel.

  • Execution:

    • Add reagents in the prescribed order, paying close attention to any potential exothermic reactions.

    • Maintain constant monitoring of the reaction, especially if it is heated or stirred.

    • Keep the fume hood sash as low as possible throughout the experiment.

  • Work-up and Purification:

    • Conduct all extraction, filtration, and chromatography procedures within the fume hood.

    • Handle all waste generated during the work-up as hazardous waste.

Prudent Storage and Segregation

Proper storage is essential to prevent accidental release, degradation, and dangerous reactions.[14][15]

Storage Conditions
  • Location: Store chlorinated quinoline compounds in a cool, dry, and well-ventilated area.[14] They should be kept away from direct sunlight and sources of heat or ignition.[3]

  • Containers: Containers must be tightly sealed to prevent the escape of vapors and protect from moisture.[14][16] The container material must be compatible with the chemical.[14]

  • Labeling: All containers must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[4]

Chemical Segregation

Incompatible chemicals must be stored separately to prevent dangerous reactions.[15] Chlorinated quinolines are incompatible with:

  • Strong Oxidizing Agents: Such as perchlorates, peroxides, and nitrates.[3][17]

  • Strong Acids: Such as hydrochloric, sulfuric, and nitric acid.[3][17]

  • Other Reactive Compounds: Including organic anhydrides and alkylene oxides.[3]

Mandatory Visualization: Chemical Storage Logic

Chemical_Storage_Logic cluster_storage_area Designated Storage Area cluster_compounds Chemical Categories StorageArea Cool, Dry, Well-Ventilated, Away from Heat/Sunlight ChlorinatedQuinolines Chlorinated Quinolines (Tightly Sealed, Labeled) ChlorinatedQuinolines->StorageArea Store In Oxidizers Strong Oxidizing Agents ChlorinatedQuinolines->Oxidizers Acids Strong Acids ChlorinatedQuinolines->Acids Separate From Oxidizers->StorageArea Store In Oxidizers->Acids Flammables Flammable Liquids Oxidizers->Flammables Separate From Acids->StorageArea Store In Acids->Flammables Flammables->StorageArea Store In

Caption: Segregation of chlorinated quinolines from incompatible chemicals.

Emergency Procedures: Preparedness and Response

Despite all precautions, accidents can happen. A well-defined emergency plan is crucial.

Spills
  • Immediate Action:

    • Alert personnel in the immediate area.

    • If the spill is large or involves highly toxic material, evacuate the laboratory and contact emergency services.

    • For small, manageable spills, proceed with cleanup only if you are trained and equipped to do so.

  • Cleanup Protocol (Small Spills):

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by surrounding it with an absorbent material like vermiculite or sand.[3]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[16]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal: Environmental Responsibility

Chlorinated quinoline compounds and any materials contaminated with them must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[18][19][20]

Waste Segregation and Collection
  • Halogenated Waste: Chlorinated quinoline waste should be collected in a designated, properly labeled container for halogenated organic waste.[2]

  • Solid vs. Liquid: Segregate solid and liquid waste into separate, compatible containers.

  • Contaminated Materials: All contaminated materials, including gloves, weigh paper, and absorbent pads, must also be disposed of as hazardous waste.

Disposal Protocol
  • Ensure the waste container is properly sealed and labeled with its contents.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Maintain accurate records of all hazardous waste generated and disposed of.[19]

Conclusion

The safe handling and storage of chlorinated quinoline compounds demand a meticulous and proactive approach to safety. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and standardized protocols, research professionals can significantly mitigate the risks associated with these valuable but hazardous chemicals. A strong safety culture, built on knowledge and preparedness, is the ultimate safeguard for both personnel and the environment.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. (n.d.). PubMed. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Quinoline. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Quinine toxicity. (n.d.). LITFL. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). DocPlayer. Retrieved from [Link]

  • Methods development Methods developed for the possible elimination of chlorinated wastes and the approach described in this work in which various chlorinated wastes are employed as chlorination reagents for the synthesis of fine chemicals, with concomitant mineralization of the hydrocarbon component. (n.d.). ResearchGate. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis. (n.d.). Scribd. Retrieved from [Link]

  • Disposal of Chlorine-Containing Wastes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Disposal of Chlorine-Containing Wastes. (n.d.). OUCI. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Approach to the Synthesis and Screening of 4,6-Dichloro-2-quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of a focused library of 4,6-dichloro-2-quinolinecarboxylic acid derivatives. This document outlines a strategic workflow from the synthesis of the core scaffold to the generation of diverse derivatives and their subsequent screening for potential therapeutic applications.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of quinolinecarboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of physicochemical properties and biological targets. The 4,6-dichloro substitution pattern is of particular interest, as halogenation can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] This guide focuses on the preparation of derivatives of this compound, a scaffold with significant potential for the discovery of novel therapeutic agents.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway:

The proposed synthesis starts from the commercially available 5-chloroisatin and utilizes a protected α-keto acid, ethyl pyruvate, in a Pfitzinger condensation reaction. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

Synthetic Pathway A 5-Chloroisatin C Ethyl 4,6-dichloro-2-quinolinecarboxylate A->C Pfitzinger Reaction (KOH, Ethanol, Reflux) B Ethyl Pyruvate B->C D This compound C->D Hydrolysis (NaOH, H2O/EtOH)

Caption: Proposed Pfitzinger-based synthesis of the core scaffold.

Protocol 2.1: Synthesis of Ethyl 4,6-dichloro-2-quinolinecarboxylate

This protocol describes the Pfitzinger condensation of 5-chloroisatin with ethyl pyruvate.

  • Materials:

    • 5-Chloroisatin

    • Ethyl pyruvate

    • Potassium hydroxide (KOH)

    • Anhydrous ethanol

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloroisatin (1.0 eq) in anhydrous ethanol.

    • Add a solution of potassium hydroxide (3.0 eq) in ethanol to the flask and stir for 30 minutes at room temperature.

    • Add ethyl pyruvate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify to pH 4-5 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 4,6-dichloro-2-quinolinecarboxylate.

Protocol 2.2: Hydrolysis to this compound

This protocol details the saponification of the ethyl ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 4,6-dichloro-2-quinolinecarboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), 2M

  • Procedure:

    • Dissolve ethyl 4,6-dichloro-2-quinolinecarboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Derivatization for Biological Screening

The carboxylic acid moiety of the core scaffold is an ideal handle for creating a diverse library of derivatives, primarily amides and esters. These functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Amide Library Synthesis via Amide Coupling

Amide bond formation is a robust reaction in medicinal chemistry.[7] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as Hydroxybenzotriazole (HOBt) provides a reliable method for synthesizing amides under mild conditions.[8][9]

Amide Synthesis A This compound C 4,6-Dichloro-2-quinolinecarboxamide Derivative A->C EDC, HOBt, DIPEA (DMF, rt) B Primary or Secondary Amine (R1R2NH) B->C

Caption: General scheme for amide library synthesis.

Protocol 3.1: General Procedure for Amide Synthesis
  • Materials:

    • This compound

    • A diverse set of primary and secondary amines (see Table 1)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Upon reaction completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Amine Rationale for Inclusion
AnilineSimple aromatic amine for baseline activity.
4-FluoroanilineIntroduction of a halogen for altered electronic properties.
BenzylamineFlexible linker between aromatic rings.
PiperidineSaturated heterocycle for improved solubility.
MorpholineHeterocycle with a polar ether linkage.
N-MethylpiperazineIntroduction of a basic nitrogen for potential salt formation.
Table 1: Representative Amines for Library Synthesis
Ester Library Synthesis

Esterification provides another avenue for derivatization, often leading to compounds with increased lipophilicity and potential for esterase-mediated prodrug strategies. A simple acid-catalyzed Fischer esterification is a classical and effective method.[10]

Protocol 3.2: General Procedure for Ester Synthesis
  • Materials:

    • This compound

    • A diverse set of alcohols (see Table 2)

    • Concentrated sulfuric acid (H₂SO₄)

    • Anhydrous alcohol (as solvent)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol, which also serves as the solvent.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography.

Alcohol Rationale for Inclusion
MethanolSmallest ester for baseline comparison.
EthanolSlightly more lipophilic than the methyl ester.
IsopropanolBranched alkyl group to probe steric effects.
Benzyl alcoholAromatic ester for potential π-stacking interactions.
2-MethoxyethanolIntroduction of a polar ether linkage.
Table 2: Representative Alcohols for Library Synthesis

Biological Screening Protocols

Based on the known biological activities of quinoline derivatives, the synthesized library will be screened for anticancer and antiplasmodial activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and proliferation.[11] It is widely used for in vitro screening of cytotoxic compounds.[12]

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-2-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-2-quinolinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this challenging synthesis. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and significantly improve your reaction yields and product purity.

The primary synthetic route discussed is the Pfitzinger reaction , a robust and versatile method for constructing the quinoline-4-carboxylic acid scaffold.[1][2] However, achieving the desired 2-carboxylic acid substitution with a 4,6-dichloro pattern requires careful selection of starting materials and precise control over reaction conditions. This guide focuses on the reaction between 5,7-dichloroisatin and an appropriate α-methylene carbonyl compound.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The Pfitzinger reaction is a condensation reaction between an isatin derivative and a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[3][4] The reaction proceeds through several key stages, each presenting an opportunity for optimization or a potential point of failure.

The overall transformation is as follows:

5,7-Dichloroisatin + Carbonyl Compound (with α-methylene) --(Base)--> 4,6-Dichloro-quinoline-2-carboxylic acid

Understanding the mechanism is critical for effective troubleshooting. The process involves:

  • Base-Catalyzed Isatin Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in 5,7-dichloroisatin by a strong base (e.g., potassium hydroxide), forming the potassium salt of a keto-acid (an aminophenylglyoxylate).[1][5]

  • Condensation and Imine/Enamine Formation: The aniline moiety of the opened isatin intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine intermediate.[1][3]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-type condensation), followed by dehydration, to form the aromatic quinoline ring.[3][5]

Pfitzinger_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates Isatin 5,7-Dichloroisatin KetoAcid Keto-Acid Intermediate (Isatinic Acid Salt) Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl α-Methylene Carbonyl Cmpd. Enamine Enamine Intermediate Carbonyl->Enamine Condensation & Tautomerization KetoAcid->Enamine Condensation & Tautomerization Product 4,6-Dichloro-2- quinolinecarboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism for quinoline synthesis.

Section 2: Troubleshooting Guide for Low Yields & Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the primary causes?

A1: This is a frequent challenge, often traceable to the initial, critical step of the reaction or suboptimal conditions.

  • Potential Cause 1: Ineffective Base-Catalyzed Hydrolysis. The ring-opening of 5,7-dichloroisatin is entirely dependent on the base. Insufficient base strength or concentration will stall the reaction before it begins.[1][3]

    • Solution: Use a strong base, typically a 30-40% aqueous or ethanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure the isatin fully dissolves during the initial heating phase, indicating the formation of the soluble isatinic acid salt. The use of ethanolic KOH is common.[3]

  • Potential Cause 2: Suboptimal Reaction Temperature. The Pfitzinger reaction requires thermal energy, but excessive heat can degrade reactants and products, leading to tar formation.[6]

    • Solution: Most Pfitzinger reactions are run at reflux in a solvent like ethanol (approx. 78°C).[3] If using a higher boiling solvent, carefully monitor the reaction for signs of decomposition (darkening beyond a deep red/brown). A temperature that is too low will result in a very slow or incomplete reaction.

  • Potential Cause 3: Poor Reactivity of the Carbonyl Component. The structure of the α-methylene carbonyl compound is crucial. Steric hindrance near the carbonyl or α-methylene group can drastically slow the condensation step.

    • Solution: For the synthesis of a 2-carboxylic acid, pyruvic acid is a common reactant, though it can lead to dicarboxylic acid products.[5] An alternative is to use a ketone with an adjacent methylene group and an ester, which can be hydrolyzed in a subsequent step. Ensure the carbonyl compound is of high purity.

  • Potential Cause 4: Presence of Water. While the initial hydrolysis requires water, excess water can sometimes hinder the final dehydration step.

    • Solution: Using absolute ethanol as the solvent (after the initial aqueous base hydrolysis) can improve the yield of the final cyclization/dehydration step.

Q2: The reaction works, but it's messy. How can I minimize the formation of side products and impurities?

A2: Impurity generation is often due to competing reaction pathways.

  • Potential Cause 1: Self-Condensation of the Carbonyl Reactant. Ketones with α-hydrogens can undergo base-catalyzed self-condensation (e.g., aldol condensation), consuming your reactant and complicating purification.[7]

    • Solution: Add the carbonyl compound slowly to the hot solution of the opened isatin salt. This maintains a low instantaneous concentration of the ketone, favoring the desired reaction with the isatin intermediate over self-condensation.

  • Potential Cause 2: Unwanted Decarboxylation. The target molecule has a carboxylic acid group that can be lost under excessively harsh conditions (e.g., prolonged heating at very high temperatures or extreme pH during workup), leading to the formation of 4,6-dichloroquinoline.[8]

    • Solution: Avoid unnecessarily long reaction times. Once TLC or LC-MS analysis shows consumption of the limiting reagent, proceed to workup. During acidic precipitation, avoid boiling the acidic solution.

  • Potential Cause 3: Formation of Regioisomers. If an unsymmetrical ketone is used (e.g., ethyl methyl ketone), condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.

    • Solution: Use a symmetrical ketone or a carbonyl compound where reaction at one α-methylene is strongly favored (e.g., an acetoacetate derivative) to ensure regioselectivity.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Base Is base concentration adequate (e.g., 33% KOH)? Start->Check_Base Check_Temp Is reaction at reflux (e.g., ~78°C in EtOH)? Check_Base->Check_Temp Yes Sol_Base Increase base concentration or ensure isatin dissolves. Check_Base->Sol_Base No Check_Carbonyl Is carbonyl reactant high purity & reactive? Check_Temp->Check_Carbonyl Yes Sol_Temp Adjust to reflux. Avoid excessive heat/tarring. Check_Temp->Sol_Temp No Sol_Carbonyl Purify or replace carbonyl reactant. Check_Carbonyl->Sol_Carbonyl No Success Yield Improved Check_Carbonyl->Success Yes Sol_Base->Check_Base Sol_Temp->Check_Temp Sol_Carbonyl->Check_Carbonyl

Caption: A workflow for troubleshooting low-yield Pfitzinger reactions.
Q3: My product seems to have crashed out of the reaction, but I'm struggling with isolation and purification. What is the best procedure?

A3: The product is a carboxylic acid, so its solubility is highly pH-dependent. This property is key to its isolation.

  • Isolation Protocol: The product typically exists in the basic reaction mixture as its soluble potassium or sodium salt.

    • After the reaction is complete, cool the mixture and remove the bulk of the organic solvent (e.g., ethanol) via rotary evaporation.[3]

    • Add water to the residue to dissolve the carboxylate salt completely.

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted carbonyl compound and other neutral impurities. Discard the organic layer.[3]

    • Cool the remaining aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl or acetic acid) with stirring. The product will precipitate as a solid as it is protonated and becomes insoluble in water.[3][9] Monitor the pH to ensure complete precipitation (typically pH 4-5).

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[3]

  • Purification Protocol (Recrystallization): The crude product can be purified by recrystallization.

    • Solvent Selection: Common solvents for recrystallizing quinoline carboxylic acids include ethanol, ethanol/water mixtures, or dimethylformamide (DMF).[3][10] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it through celite to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical methods to monitor reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spot is sharp). Visualize under UV light. The product should have a different Rf value than the starting isatin. For more precise tracking, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to monitor the disappearance of reactants and the appearance of the product mass peak.[11][12]

  • Q: Are there viable alternative synthetic routes?

    • A: Yes, other named reactions can produce quinoline scaffolds. The Doebner reaction , involving an aniline, an aldehyde, and pyruvic acid, is a classic method for producing quinoline-4-carboxylic acids and could potentially be adapted.[13][14] Additionally, modern cross-coupling methods might be employed to build the molecule, but these are often more complex and expensive for this particular scaffold compared to the classic condensation routes.[8]

  • Q: What are the critical safety precautions?

    • A: This reaction involves strong bases (KOH, NaOH) which are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle strong bases in a fume hood. The reaction should be performed in a well-ventilated area.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized example based on standard Pfitzinger reaction procedures.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5,7-dichloroisatin (1.0 eq).

  • Base Hydrolysis: Add a 33% aqueous solution of potassium hydroxide (KOH) (approx. 3-4 eq) and ethanol as a co-solvent. Heat the mixture to reflux with stirring. Continue heating until all the isatin has dissolved, forming a clear, dark solution. This indicates the complete formation of the isatinic acid salt.

  • Carbonyl Addition: To the refluxing solution, add your chosen α-methylene carbonyl compound (e.g., pyruvic acid, 1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Maintain the reaction at reflux for 8-24 hours. Monitor the progress by TLC until the starting 5,7-dichloroisatin spot is no longer visible.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in deionized water. Wash the aqueous solution twice with diethyl ether to remove neutral organic impurities.

  • Product Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the solution reaches a pH of approximately 4. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol.

  • Drying & Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Section 5: Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The choice of solvent and base can have a significant impact.

ParameterCondition ACondition BCondition CExpected Outcome
Base 15% aq. KOH33% aq. KOH33% aq. NaOHHigher base concentration (B, C) promotes faster isatin ring-opening, improving overall yield.
Solvent WaterEthanolDMFEthanol (B) is a common choice offering good solubility and a suitable reflux temperature.[15] DMF (C) has a higher boiling point, which may speed up the reaction but also increases the risk of decomposition.[15]
Temperature 50 °CReflux (~78°C)Reflux (~153°C)Reflux (B) is generally optimal. Lower temperatures (A) result in slow/incomplete reactions, while higher temperatures (C) risk decarboxylation and tar formation.[6]
Typical Yield < 20%50-75%Variable, risk of lower yieldCondition B represents the most balanced and typically successful set of parameters for this synthesis.

References

  • Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem.
  • Benchchem. (2025). Troubleshooting low yields in the quinoline cyclization step. Benchchem.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.
  • ResearchGate. (n.d.). The reaction conditions and the yields of the two compounds 4 and 5. ResearchGate.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare.
  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • ResearchGate. (n.d.). Pfitzinger synthesis for quinolines. ResearchGate.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube.
  • JOCPR. (n.d.). Application of pfitzinger reaction in. JOCPR.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis. ChemicalBook.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.
  • MDPI. (n.d.). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. MDPI.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.
  • ResearchGate. (2025). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • Benchchem. (2025). Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂. Benchchem.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Google Patents. (n.d.). Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure.
  • NCBI Bookshelf. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality.

Sources

Common side products in the synthesis of 4,6-Dichloro-2-quinolinecarboxylic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 4,6-dichloro-2-quinolinecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, minimize side product formation, and optimize your reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable insights.

I. Understanding the Synthesis: Common Routes and Challenges

The synthesis of this compound typically employs variations of classical quinoline synthesis reactions, with the Doebner-von Miller reaction being a prominent route. This reaction involves the condensation of an aniline derivative, in this case, 4-chloroaniline , with a dicarbonyl compound, such as pyruvic acid and an aldehyde.

A significant challenge in this synthesis arises from the starting material itself. Anilines bearing electron-withdrawing groups, like 4-chloroaniline, are known to be less reactive and can lead to lower yields and the formation of unwanted side products under conventional Doebner reaction conditions[1].

II. Troubleshooting Guide: Common Side Products and Their Avoidance

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Problem 1: Low Yield and Formation of Tar-Like Residues
  • Symptoms: The reaction mixture becomes a dark, viscous, and often intractable tar, leading to significant product loss and difficult purification.

  • Root Cause Analysis: The strongly acidic conditions typically used in the Doebner-von Miller synthesis can promote the self-polymerization of the aldehyde and other reactive intermediates. This is a very common issue, especially when dealing with less reactive anilines. Overly high reaction temperatures can also exacerbate this problem.

  • Solutions and Avoidance Strategies:

    • Catalyst and Solvent Optimization: Traditional Brønsted acids can be harsh. The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·THF) , in a solvent like acetonitrile (MeCN) has been shown to significantly improve yields for electron-deficient anilines[1]. This is often referred to as the "Doebner hydrogen-transfer reaction" modification.

    • Temperature Control: Maintain a consistent and moderate reaction temperature. It is recommended to heat the reaction at around 65 °C[1]. Avoid excessive heating, which can accelerate polymerization.

    • Slow Addition of Reagents: Adding the pyruvic acid solution dropwise over an extended period can help to control the reaction rate and minimize the formation of polymeric byproducts[2].

Problem 2: Formation of Reduced Imine Byproducts
  • Symptoms: The presence of a significant amount of a byproduct identified as the reduced imine of the starting aniline and aldehyde.

  • Root Cause Analysis: The imine intermediate, formed from the condensation of 4-chloroaniline and the aldehyde, can be reduced under the reaction conditions. This is a competing reaction pathway that consumes starting materials and reduces the overall yield of the desired quinoline.

  • Solutions and Avoidance Strategies:

    • Stoichiometry Adjustment: While seemingly counterintuitive, in some cases, using a slight excess of the aniline and aldehyde can help to drive the equilibrium towards the formation of the desired quinoline product.

    • Optimized Reaction Conditions: The use of the BF₃·THF catalyst system in acetonitrile, as mentioned above, has been found to be effective in minimizing this side reaction and favoring the desired cyclization pathway[1].

Problem 3: Incomplete Cyclization and Presence of Intermediates
  • Symptoms: Analysis of the crude product reveals the presence of unreacted starting materials and acyclic intermediates.

  • Root Cause Analysis: The electron-withdrawing nature of the chloro substituent on the aniline ring deactivates the aromatic ring, making the electrophilic cyclization step more difficult. Insufficient reaction time or temperature can lead to incomplete conversion.

  • Solutions and Avoidance Strategies:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. A typical reaction time can be up to 24 hours[1].

    • Choice of Catalyst: The Lewis acid catalyst (BF₃·THF) is generally more effective than Brønsted acids in promoting the cyclization of deactivated anilines[1].

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this compound?

A1: The modified Doebner reaction, often termed the Doebner hydrogen-transfer reaction, is a highly effective method. It utilizes 4-chloroaniline, an aldehyde, and pyruvic acid with a BF₃·THF catalyst in acetonitrile. This approach is particularly advantageous for anilines with electron-withdrawing groups, as it tends to produce higher yields and fewer side products compared to traditional methods[1].

Q2: How can I effectively purify the crude this compound?

A2: Purification can typically be achieved through a series of extraction and recrystallization steps. After the reaction, an aqueous workup is necessary to remove the catalyst and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. In cases where significant impurities remain, column chromatography on silica gel may be required.

Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?

A3: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides both separation and mass information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Doebner Reaction

This protocol is adapted from established methods for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines[1].

Materials:

  • 4-Chloroaniline

  • Glyoxylic acid (or a suitable aldehyde precursor)

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·THF)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq) and glyoxylic acid (1.1 eq) in anhydrous acetonitrile.

  • To this solution, add BF₃·THF (0.3 eq) and stir the mixture at 65 °C for 15 minutes.

  • In a separate flask, prepare a solution of pyruvic acid (0.6 eq) in anhydrous acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

V. Visualizing the Process

Diagram 1: General Workflow for the Synthesis of this compound

reagents 1. Reagent Mixing (4-Chloroaniline, Glyoxylic Acid, BF3·THF in MeCN) heating1 2. Initial Heating (65 °C, 15 min) reagents->heating1 addition 3. Dropwise Addition (Pyruvic Acid in MeCN) heating1->addition heating2 4. Reaction (65 °C, 21 h) addition->heating2 workup 5. Aqueous Workup (Extraction) heating2->workup purification 6. Purification (Recrystallization) workup->purification product 7. Final Product (4,6-Dichloro-2- quinolinecarboxylic Acid) purification->product

Caption: A stepwise workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

start Low Yield Observed check_tar Significant Tar Formation? start->check_tar check_intermediates Incomplete Reaction? start->check_intermediates tar_yes Optimize Catalyst (BF3·THF) Control Temperature (65 °C) Slow Reagent Addition check_tar->tar_yes Yes no1 no1 check_tar->no1 No intermediates_yes Increase Reaction Time Ensure Optimal Temperature Verify Catalyst Activity check_intermediates->intermediates_yes Yes no2 no2 check_intermediates->no2 No other_issues Investigate Other Side Reactions (e.g., Reduced Imine Formation) no1->other_issues no2->other_issues

Caption: A troubleshooting flowchart for addressing low product yield.

VI. References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • 4,7-dichloroquinoline. (1948). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). Molbank. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 20, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction? (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules. Retrieved January 20, 2026, from [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of chlorinated quinolines. (1971). Google Patents. Retrieved January 20, 2026, from

  • 2-Chloroquinoline-3-carboxylic acid. (2008). Acta Crystallographica Section E. Retrieved January 20, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study. (2021). Molecules. Retrieved January 20, 2026, from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. Retrieved January 20, 2026, from [Link]

  • Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. (2023). Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • Synthetic method of 2, 6-dichloroaniline. (2014). Google Patents. Retrieved January 20, 2026, from

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved January 20, 2026, from [Link]

  • The Formation of Inherently Chiral Calix[3]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Retrieved January 20, 2026, from [Link]

  • Mass Spectral Fragmentation Patterns of Some New 3,7-dichloro-benzo[1,2-b:4,5-b']dithiophene-2,6-dicarboxylic Acid Dianilides and 3,5-dichloro-dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic Acid Dianilides. II. (1995). Rapid Communications in Mass Spectrometry. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 4,6-Dichloro-2-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4,6-dichloro-2-quinolinecarboxylic acid in biological assays. Our approach is to explain the chemical principles underlying these issues and to provide robust, field-proven protocols to overcome them.

Quick Reference: Key Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. Its structure, featuring a carboxylic acid group, is the primary determinant of its behavior in aqueous solutions.

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₅Cl₂NO₂Indicates a relatively rigid, aromatic structure with chlorine atoms, contributing to hydrophobicity.[1][2]
Molecular Weight 242.06 g/mol Moderate molecular weight.[1][2]
Predicted pKa 3.13 ± 0.30As a carboxylic acid, the compound is weakly acidic.[1] Its solubility is highly dependent on pH. Above its pKa, it deprotonates to form a more soluble carboxylate anion.[3][4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my neutral aqueous assay buffer (e.g., PBS pH 7.4)?

A: The low solubility is due to the compound's chemical nature. As a carboxylic acid with a predicted pKa of ~3.13, it exists predominantly in its neutral, protonated (-COOH) form at a physiological pH of 7.4.[1] This neutral form is significantly less soluble in water compared to its ionized, deprotonated (-COO⁻) form.[3][5] The relationship between pH, pKa, and the ionization state is a core principle governing the solubility of many acidic and basic compounds.[4]

Q2: What is the best solvent to prepare a high-concentration stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions (e.g., 10-50 mM).[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] However, it is critical to use anhydrous DMSO, as absorbed water can significantly decrease the solubility of compounds in DMSO over time and during freeze-thaw cycles.[8]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay medium. What can I do?

A: This is a very common problem known as "crashing out." It occurs when the compound, stable in 100% DMSO, is rapidly introduced into an aqueous environment where it is poorly soluble. The DMSO concentration is no longer high enough to keep it in solution.

There are three primary strategies to prevent this:

  • pH Adjustment: The most effective method is to ensure your final assay buffer has a pH significantly above the compound's pKa (e.g., pH > 6). This may involve preparing a stock solution in a basic solvent or adjusting the pH of your final assay medium.[5][9]

  • Optimized Dilution Technique: Perform a serial dilution rather than a single large one. Adding the DMSO stock to the aqueous buffer slowly while vortexing can improve dispersion and prevent localized high concentrations that lead to precipitation.[6]

  • Lower the Final Concentration: If solubility limits are still being exceeded, the most direct solution is to work at a lower final concentration of the compound in the assay.[6]

Q4: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?

A: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A concentration of <0.5% (v/v) is a widely accepted upper limit, with ≤0.1% (v/v) being ideal for sensitive cell lines or long-term incubation assays.[6][10][11] It is crucial to remember that DMSO tolerance is cell-line dependent.[12] Therefore, a vehicle control (assay medium containing the same final concentration of DMSO as the test samples) must always be included in your experiments to account for any effects of the solvent itself.[13]

In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for preparing and handling this compound to ensure successful and reproducible experiments.

Guide 1: Preparing a Standard DMSO Stock Solution

This protocol is for creating a high-concentration stock for subsequent dilution.

Protocol Steps:

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[14] Store at -20°C or -80°C in tightly sealed vials to prevent water absorption.[8]

Guide 2: pH-Mediated Solubilization (Recommended Method)

This is the most robust method for achieving high aqueous solubility by converting the insoluble acid into its highly soluble sodium salt.

Causality: By adding a stoichiometric equivalent of a strong base like Sodium Hydroxide (NaOH), we deprotonate the carboxylic acid (pKa ~3.13), forming the sodium carboxylate salt. This salt is an ionic compound and is vastly more soluble in aqueous media than the neutral acid form. This is a common and highly effective strategy for acidic compounds.[15][16]

Protocol Steps:

  • Weigh Compound: Accurately weigh 2.42 mg of this compound (MW = 242.06 g/mol ) into a microcentrifuge tube. This corresponds to 10 µmol.

  • Prepare Base: Prepare a fresh 0.1 M NaOH solution.

  • Add Base: Add 100 µL of 0.1 M NaOH to the tube. This provides 10 µmol of NaOH, a 1:1 molar ratio to the acid.

  • Solubilize: Vortex the solution thoroughly. The compound should readily dissolve as it converts to its sodium salt. If needed, gently warm the solution to 37°C.

  • Adjust Volume: Add your desired aqueous buffer (e.g., PBS) to reach a final volume of 1 mL. This will yield a 10 mM stock solution of the sodium salt of the compound.

  • Verify pH: Check the pH of the final stock solution. It should be neutral to slightly basic. Adjust if necessary with dilute HCl or NaOH, though this is rarely needed if stoichiometry is correct.

  • Storage: Filter-sterilize the stock solution through a 0.22 µm filter if it will be used in cell culture. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Guide 3: Best Practices for Diluting Stock Solutions

This protocol minimizes the risk of precipitation when diluting a DMSO or basic stock into your final assay medium.

Protocol Steps:

  • Pre-warm Medium: Warm your assay medium or buffer to the temperature of your experiment (e.g., 37°C). This can slightly increase the solubility limit.

  • Prepare Intermediate Dilutions: Perform serial dilutions. For example, to get from a 10 mM stock to a 10 µM final concentration, first dilute the stock 1:10 in medium (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 into your assay plate.

  • Add Stock to Medium (Not Vice-Versa): Always add the small volume of concentrated stock solution to the larger volume of assay medium.

  • Ensure Rapid Mixing: While adding the stock, ensure the medium is being mixed. For dilutions in tubes, vortex gently. For dilutions directly in a microplate, gently pipette up and down or use an orbital shaker immediately after addition. This prevents localized supersaturation.[6]

Visualization of Workflows

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with this compound.

G cluster_0 Troubleshooting Decision Tree start Compound Precipitates in Assay Medium q1 Is Assay Buffer pH > 6.0? start->q1 sol1 PRIMARY SOLUTION: Increase buffer pH to >6.0 or use pH-mediated stock prep (See Guide 2) q1->sol1 No q2 Was a single, large dilution step used? q1->q2 Yes end_node Problem Solved sol1->end_node sol2 Use serial dilutions and add stock to vortexing buffer (See Guide 3) q2->sol2 Yes q3 Is final compound concentration high? q2->q3 No sol2->end_node sol3 Reduce final assay concentration. Determine max solubility empirically. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A decision tree for troubleshooting precipitation.

Experimental Workflow for pH-Mediated Solubilization

This diagram illustrates the key steps of the recommended protocol for preparing a soluble stock solution.

G cluster_1 pH-Mediated Stock Preparation Workflow step1 1. Weigh 2.42 mg of Compound step2 2. Add 100 µL of 0.1 M NaOH (1:1 Molar Ratio) step1->step2 step3 3. Vortex to Dissolve (Forms Sodium Salt) step2->step3 step4 4. Add Buffer to Final Volume (1 mL) step3->step4 step5 5. Result: 10 mM Aqueous Stock (Ready for Dilution) step4->step5

Caption: Workflow for preparing a pH-adjusted stock solution.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 15

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. 17

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. 3

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. 16

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. 18

  • Wikipedia. (n.d.). Dimethyl sulfoxide. 7

  • ChemicalBook. (n.d.). This compound | 902742-67-0. 1

  • Capot Chemical. (n.d.). Specifications of this compound. 2

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. 19

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 20

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. 10

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 21

  • SUND Graduate School. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. 11

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. 22

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. 23

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. 24

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. 25

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 21

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. 8

  • BenchChem. (2025). strategies to improve the solubility of Glanvillic acid A. 5

  • BenchChem. (2025). addressing solubility issues of 4-Chlorobenzo[d]isoxazole in biological assays. 6

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. 13

  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. 12

  • AAT Bioquest. (2023). Does pH affect solubility?. 9

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. 4

  • MedchemExpress.com. (n.d.). Quinoline-8-carboxylic acid | Herbicide. 14

Sources

Optimizing reaction conditions for the synthesis of 4,6-Dichloro-2-quinolinecarboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-dichloro-2-quinolinecarboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and ensure the integrity of your results.

Introduction: The Synthetic Challenge

Quinolinecarboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound framework, in particular, presents a synthetic challenge that requires careful control over reaction conditions to achieve high yields and purity. The most common and direct synthetic routes, such as the Pfitzinger and Doebner reactions, involve multi-step, one-pot processes where side reactions, low yields, and purification difficulties are frequently encountered. This guide provides expert-driven insights to navigate these complexities.

Part 1: Troubleshooting & FAQs for Core Synthesis Routes

This section addresses specific issues you might encounter during the most common syntheses for quinoline carboxylic acids.

A. Pfitzinger-Type Synthesis Issues

The Pfitzinger reaction, which condenses an isatin derivative with a carbonyl compound in the presence of a base, is a powerful method for generating quinoline-4-carboxylic acids.[1][2] However, its success is highly dependent on reaction parameters.

Q1: My Pfitzinger reaction is resulting in a very low yield or failing completely. What are the primary causes?

A1: This is a common issue often rooted in one of three areas: inefficient isatin ring-opening, poor starting material quality, or suboptimal reaction conditions.

  • Causality - Isatin Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond to form an intermediate keto-acid (isatinic acid).[1][3] If this step is incomplete, the subsequent condensation cannot occur efficiently.

  • Troubleshooting Steps:

    • Base Strength & Stoichiometry: A strong base is required. Potassium hydroxide (KOH) is generally more effective than sodium hydroxide (NaOH) due to the higher solubility of potassium salts. Ensure you are using at least 3-4 equivalents of the base to drive the hydrolysis to completion.

    • Pre-hydrolysis: Consider a two-stage approach. First, reflux the substituted isatin (e.g., 5-chloroisatin) with your base in ethanol/water for 1-2 hours to ensure the ring is fully opened before adding the carbonyl component.[4]

    • Solvent System: Protic solvents like ethanol or a mixture of ethanol and water are standard.[5] The water is essential for the hydrolysis step.

    • Carbonyl Reactivity: The carbonyl compound must have an α-methylene group.[6] Steric hindrance around the carbonyl or the α-methylene group can significantly slow the reaction. Ensure your carbonyl compound is pure and free of contaminants that might undergo competing aldol reactions.

Q2: I'm observing a significant amount of dark, tarry byproduct and my desired product is difficult to purify. How can I mitigate this?

A2: Tar formation is typically due to self-condensation of the carbonyl starting material (an aldol condensation) or decomposition at high temperatures.

  • Causality - Competing Reactions: Under strong basic conditions and heat, enolizable ketones or aldehydes can readily self-condense, leading to polymeric materials.[7]

  • Troubleshooting Steps:

    • Temperature Control: Do not overheat the reaction. While reflux is necessary, excessively high temperatures can accelerate side reactions. Maintain a gentle, controlled reflux.

    • Order of Addition: Add the carbonyl compound slowly to the pre-hydrolyzed isatin solution. This maintains a low concentration of the carbonyl partner, favoring the desired reaction with the isatinic acid over self-condensation.

    • Work-up Procedure: After the reaction, do not acidify aggressively. Cool the reaction mixture thoroughly in an ice bath before slowly acidifying with an acid like acetic acid or dilute HCl to a pH of ~4-5.[5] This will precipitate your carboxylic acid product while keeping many tarry impurities in the solution.

    • Purification Strategy: The crude product can often be purified by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.[8] If tars persist, an acid-base extraction can be effective. Dissolve the crude solid in a dilute base (e.g., NaHCO₃), filter out any insoluble tar, and then re-precipitate the clean product by adding acid.

B. Doebner-Type Synthesis Issues

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis, to yield quinoline-4-carboxylic acids.[9][10]

Q1: My Doebner reaction is producing a low yield and a complex mixture of byproducts.

A1: The Doebner reaction's efficiency is highly sensitive to the catalyst, solvent, and the electronic properties of the substrates.

  • Causality - Catalyst and Reaction Rate: The reaction involves the formation of an imine followed by reaction with the enolate of pyruvic acid and subsequent cyclization.[11] The choice of acid catalyst is critical to balance these steps. Harsh acids can lead to polymerization.[12]

  • Troubleshooting Steps:

    • Catalyst Screening: While traditional conditions use strong acids, modern methods have shown that milder acids can be more effective. Consider screening catalysts like p-toluenesulfonic acid (p-TSA), sulfamic acid, or Lewis acids like BF₃·THF.[9][10][11]

    • Solvent Selection: The choice of solvent can dramatically impact yield. Acetonitrile has been shown to be an excellent solvent for this reaction when using BF₃·THF as a catalyst.[10][13] For other acids, solvents like ethanol or solvent-free conditions under heat should be explored.[11]

    • Order and Rate of Addition: The slow, dropwise addition of pyruvic acid to the mixture of the aniline and aldehyde can suppress the formation of impurities and improve the yield.[10][13]

    • Substrate Reactivity: Electron-deficient anilines (such as dichloroanilines) are often suitable for this reaction.[10] However, the reactivity of the aldehyde component is also crucial.

Q2: How can I effectively monitor the progress of my Doebner or Pfitzinger reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring these reactions.

  • Rationale: TLC allows you to visualize the consumption of your starting materials and the formation of the product in near real-time.

  • Monitoring Protocol:

    • Prepare a TLC plate: Spot your starting materials (e.g., isatin and ketone for Pfitzinger; aniline and aldehyde for Doebner) in separate lanes for reference.

    • Sample the reaction: Carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it in a new lane.

    • Elute the plate: Use a solvent system that provides good separation. A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (to ensure the carboxylic acid product moves up the plate) is a good starting point.

    • Visualize: Check the plate under a UV lamp. The disappearance of the starting material spots and the appearance of a new, typically lower Rf spot corresponding to the polar carboxylic acid product indicates the reaction is progressing.

Part 2: Experimental Protocols & Data

Protocol 1: Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid

This protocol provides a representative procedure starting from 5-chloroisatin and acetophenone.

Reagents & Quantities:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
5-Chloroisatin181.5810.01.82 g
Acetophenone120.1511.01.32 g (1.29 mL)
Potassium Hydroxide (KOH)56.1140.02.24 g
Ethanol (95%)--40 mL
Water--10 mL
Acetic Acid (Glacial)--As needed for pH adjustment

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-chloroisatin (10.0 mmol), potassium hydroxide (40.0 mmol), ethanol (40 mL), and water (10 mL).

  • Isatin Ring Opening: Heat the mixture to reflux with stirring for 1.5 hours. The initial dark suspension should dissolve to form a clear, deep-red solution, indicating the formation of the potassium salt of isatinic acid.

  • Carbonyl Addition: Cool the mixture slightly and add acetophenone (11.0 mmol) dropwise to the solution over 5 minutes.

  • Condensation & Cyclization: Heat the mixture back to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate + 1% Acetic Acid).

  • Product Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.

  • Acidification: Slowly add glacial acetic acid with vigorous stirring until the pH of the solution is approximately 4-5. A thick, light-yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove residual impurities.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight.

Analytical Characterization

Table of Expected Analytical Data for a Dichloroquinolinecarboxylic Acid Analog:

TechniqueExpected Signal / FeatureInterpretation
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), broad singlet for -COOH (δ >12 ppm)Confirms the aromatic quinoline core and the presence of the carboxylic acid proton.
¹³C NMR Signals for aromatic carbons (δ 120-150 ppm), C=O of acid (δ >165 ppm)Confirms the carbon skeleton and the carbonyl carbon of the acid.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)Characteristic absorbances for a carboxylic acid dimer.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the calculated massConfirms the molecular weight of the synthesized compound. The isotopic pattern for chlorine (M, M+2) should be visible.

Part 3: Visualization of Workflows & Logic

Diagram 1: Pfitzinger Synthesis Workflow

This diagram illustrates the key transformations in the Pfitzinger reaction.

Pfitzinger_Workflow cluster_start Starting Materials Isatin Substituted Isatin RingOpening Isatin Ring Opening (Formation of Isatinic Acid) Isatin->RingOpening Carbonyl α-Methylene Carbonyl Condensation Condensation (Imine/Enamine Formation) Carbonyl->Condensation Base Strong Base (e.g., KOH) Ethanol/Water Base->RingOpening Catalyzes RingOpening->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product

Caption: Key stages of the Pfitzinger quinoline synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree provides a logical pathway for diagnosing and solving low-yield issues.

Troubleshooting_Logic Start Problem: Low Product Yield CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity CheckBase Is the base strong enough and in sufficient excess? CheckPurity->CheckBase Yes PurifySM Solution: Purify/dry starting materials. CheckPurity->PurifySM No CheckTemp Is reaction temperature and time optimized? CheckBase->CheckTemp Yes IncreaseBase Solution: Use KOH (3-4 eq). Consider pre-hydrolysis step. CheckBase->IncreaseBase No OptimizeConditions Solution: Monitor by TLC to find optimal time. Avoid overheating. CheckTemp->OptimizeConditions No InvestigateSide Further Investigation: Analyze byproducts (LC-MS) to identify side reactions. CheckTemp->InvestigateSide Yes NoPurity No YesPurity Yes NoBase No YesBase Yes NoTemp No YesTemp Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Optimizing solvent and base conditions for quinoline synthesis. BenchChem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available from: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available from: [Link]

  • Friedländer synthesis. Wikipedia. Available from: [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available from: [Link]

  • Combes quinoline synthesis. Wikipedia. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available from: [Link]

  • Doebner-Miller reaction. chemeurope.com. Available from: [Link]

  • Pfitzinger reaction. Wikipedia. Available from: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR. Available from: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available from: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.

Sources

Stability testing of 4,6-Dichloro-2-quinolinecarboxylic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of 4,6-Dichloro-2-quinolinecarboxylic acid. As a compound of interest in pharmaceutical development, understanding its stability profile under various environmental conditions is critical for ensuring its quality, safety, and efficacy. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. The information herein is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound, providing a foundational understanding for designing and executing your studies.

Q1: What are the primary objectives of performing stability testing on this compound?

A1: The primary objectives are to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[1][2][3] Stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are a regulatory requirement and are crucial for ensuring that the drug substance maintains its identity, strength, quality, and purity throughout its lifecycle.[1][2]

Q2: What are forced degradation studies, and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[4] This is done to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to monitor the compound's stability.[4] For this compound, this would involve exposure to various stress conditions like acid and base hydrolysis, oxidation, heat, and light to understand its intrinsic stability.[4]

Q3: What are the typical stress conditions for forced degradation of a compound like this compound?

A3: Based on regulatory guidelines and general chemical knowledge of similar structures, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric or sulfuric acid at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide or potassium hydroxide at room temperature and elevated temperatures. Carboxylic acids with halogen substituents on the aromatic ring can be susceptible to nucleophilic substitution under basic conditions, especially at elevated temperatures.

  • Oxidation: Exposure to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-100 °C) for a specified period.

  • Photostability: Exposing the solid drug substance and its solution to light of a specified intensity and duration, as outlined in ICH Q1B guidelines.

Q4: What are the likely degradation pathways for this compound based on its structure?

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide. This is a common degradation pathway for quinolinecarboxylic acids.

  • Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to the hydrolysis of the chloro substituents, although this is generally difficult on an aromatic ring.

  • Photodegradation: Aromatic systems, especially those with halogen substituents, can be susceptible to photodegradation, potentially leading to dehalogenation or the formation of phenolic byproducts. Studies on 2,4-dichlorophenoxyacetic acid have shown that it decomposes in the presence of water and UV light to form 2,4-dichlorophenol and other related compounds.[5]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Part 2: Troubleshooting Guide

This section is designed to help you troubleshoot common issues that may arise during your stability studies of this compound.

Issue 1: I am observing rapid degradation of this compound under alkaline conditions in my forced degradation study.

  • Potential Cause: The compound is likely susceptible to base-catalyzed hydrolysis or other base-mediated degradation pathways. The presence of two electron-withdrawing chlorine atoms on the quinoline ring can increase the acidity of protons on the ring and potentially make the carboxylic acid group more reactive under basic conditions. A study on a similar compound, quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), showed significantly faster degradation under alkaline conditions compared to acidic conditions.

  • Troubleshooting Steps:

    • Reduce the strength of the base: If using 1 M NaOH, try reducing the concentration to 0.1 M or 0.01 M.

    • Lower the temperature: Perform the study at room temperature or even refrigerated conditions if the degradation is still too rapid at elevated temperatures.

    • Shorten the exposure time: Take time points at earlier intervals to capture the initial degradation profile before the parent compound is completely degraded.

    • Investigate the degradation products: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the degradation products. This will help to confirm the degradation pathway.

Issue 2: My mass balance in the stability study is low (significantly less than 95%).

  • Potential Cause:

    • Formation of non-UV active or volatile degradation products: Some degradation pathways may lead to products that do not absorb at the analytical wavelength or are volatile and lost during sample preparation.

    • Precipitation of the drug substance or degradation products: The solubility of the compound or its degradants may change under the stress conditions, leading to precipitation and an inaccurate measurement of the amount in solution.

    • Adsorption to container surfaces: The compound or its degradation products may adsorb to the surface of the storage container (e.g., glass or plastic vials).

    • Incomplete extraction during sample preparation: The sample preparation method may not be efficient in extracting all the drug substance and its degradation products.

  • Troubleshooting Steps:

    • Use a universal detector: If available, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to detect non-chromophoric compounds.

    • Check for precipitation: Visually inspect your samples for any precipitate. If precipitation is suspected, try using a different solvent system or adjusting the pH to improve solubility.

    • Evaluate container compatibility: Perform a study to assess the potential for adsorption to the container surface.

    • Validate your sample preparation method: Ensure that your extraction method is validated for recovery of the drug substance and its potential degradation products.

Issue 3: I am not seeing any degradation under my chosen stress conditions.

  • Potential Cause: this compound may be intrinsically stable under the conditions you have tested. However, regulatory agencies expect to see some degradation in forced degradation studies to prove the stability-indicating nature of the analytical method.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions:

      • Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.

      • Oxidation: Increase the concentration of hydrogen peroxide or the temperature.

      • Thermal: Increase the temperature, but be mindful of the compound's melting point.

      • Photostability: Increase the intensity or duration of light exposure.

    • Consider alternative stress conditions: If the compound is stable to hydrolytic, oxidative, thermal, and photolytic stress, you may need to explore other conditions, such as exposure to metal ions, to induce degradation.

Part 3: Experimental Protocols and Data Presentation

This section provides a detailed, step-by-step methodology for a typical forced degradation study and a template for presenting the data.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

  • Purified water (Milli-Q or equivalent)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a known amount of the solid drug substance in a petri dish and expose it to 80°C in a hot air oven for 48 hours. At the end of the exposure, dissolve a known weight of the sample in a suitable solvent and dilute for analysis.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance (e.g., 0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples after the exposure period.

  • HPLC Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV spectrum of the analyte)

  • Injection Volume: 10 µL

Data Presentation:

Summarize the results of the forced degradation studies in a clear and concise table.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent% DegradationNumber of DegradantsRRT of Major Degradant(s)Mass Balance (%)
1 M HCl, 80°C24 h95.24.811.1599.5
0.1 M NaOH, 60°C8 h75.824.220.85, 1.2898.9
30% H₂O₂, RT24 h98.11.911.08100.1
Dry Heat, 80°C48 h99.50.50-100.0
Photolysis (ICH Q1B)-97.32.710.9299.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Visualizations

To further clarify the experimental workflow and logical relationships, the following diagrams are provided.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Define Stability Study Protocol Select Select Batches and Container Closure System Plan->Select Store Store Samples at Specified Conditions Select->Store Pull Pull Samples at Time Points Store->Pull Analyze Analyze Samples using Validated Methods Pull->Analyze Evaluate Evaluate Data and Assess Trends Analyze->Evaluate Report Generate Stability Report Evaluate->Report Establish Establish Retest Period / Shelf Life Report->Establish

Caption: A high-level overview of the stability testing workflow, from planning to final evaluation.

Troubleshooting Logic for Low Mass Balance

Low_Mass_Balance_Troubleshooting Start Low Mass Balance (<95%) Observed Check_Precipitate Check for Precipitation? Start->Check_Precipitate Check_Volatility Are Degradants Potentially Volatile? Check_Precipitate->Check_Volatility No Solubility Modify Solvent/pH to Improve Solubility Check_Precipitate->Solubility Yes Check_UV Do Degradants Lack a UV Chromophore? Check_Volatility->Check_UV No GCMS Use GC-MS to Analyze for Volatiles Check_Volatility->GCMS Yes Check_Adsorption Could Adsorption to Container be an Issue? Check_UV->Check_Adsorption No Universal_Detector Use a Universal Detector (CAD, ELSD) Check_UV->Universal_Detector Yes Check_Extraction Is Sample Extraction Complete? Check_Adsorption->Check_Extraction No Container_Study Perform Container Adsorption Study Check_Adsorption->Container_Study Yes Validate_Extraction Validate Extraction Recovery Check_Extraction->Validate_Extraction No End Identify Root Cause Check_Extraction->End Yes Solubility->End GCMS->End Universal_Detector->End Container_Study->End Validate_Extraction->End

Caption: A decision tree for troubleshooting low mass balance in stability studies.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. Available at: [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
  • Alsante, K.M., et al., A practical guide to forced degradation and stability studies for drug substances. LCGC North America, 2011. 29(10): p. 924-935.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2015. 5(3): p. 143-151. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA. Available at: [Link]

  • A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. Available at: [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available at: [Link]

Sources

Challenges in the scale-up of 4,6-Dichloro-2-quinolinecarboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 4,6-Dichloro-2-quinolinecarboxylic Acid

Introduction: Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule is a key building block in the development of various pharmaceutical agents. Its production, while based on established chemical principles, presents several challenges, particularly during scale-up, that can impact yield, purity, and process safety. This guide is structured as a series of troubleshooting questions and answers, designed for researchers, chemists, and process development professionals to navigate and resolve common issues encountered during its synthesis. We will focus on a common and logical two-stage synthetic route: the initial synthesis of a 2-methylquinoline precursor followed by its selective oxidation.

Section 1: Synthesis Pathway Overview

The production of this compound is most effectively approached via a two-step process. This strategy allows for better control over the introduction of functional groups and generally leads to higher purity of the final product.

  • Step 1: Cyclization to form 4,6-Dichloro-2-methylquinoline. This typically involves a variation of the Doebner-von Miller reaction or a similar cyclocondensation, starting from 4-chloroaniline. The subsequent chlorination of the 4-position is a critical step.

  • Step 2: Oxidation of the 2-methyl group. The methyl group on the quinoline core is selectively oxidized to a carboxylic acid using a strong oxidizing agent.

This document provides troubleshooting guidance for both stages of this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation A 4-Chloroaniline + α,β-Unsaturated Carbonyl B Cyclization & Aromatization (e.g., Doebner-von Miller) A->B C 6-Chloro-2-methyl-4-quinolinol B->C D Chlorination (e.g., with POCl₃) C->D E 4,6-Dichloro-2-methylquinoline D->E F Selective Oxidation (e.g., KMnO₄, SeO₂) E->F Intermediate Isolation G This compound (Crude) F->G H Workup & Purification (pH Adjustment, Recrystallization) G->H I Final Pure Product H->I

Caption: High-level workflow for the two-stage synthesis of this compound.

Section 2: Troubleshooting the Synthesis of 4,6-Dichloro-2-methylquinoline (Precursor)

This section addresses common problems encountered during the cyclization and chlorination steps to form the key intermediate.

Frequently Asked Questions (FAQs)

Q1: My initial cyclization reaction (Doebner-von Miller type) is extremely exothermic and producing a large amount of black tar. How can I control it?

A1: This is a classic challenge with reactions like the Skraup or Doebner-von Miller synthesis, which involve strong acids and condensation reactions. The tar is a result of polymerization of the α,β-unsaturated carbonyl reactant and other intermediates under harsh acidic and thermal conditions.

  • Causality: The reaction's exothermicity creates localized hotspots, accelerating uncontrolled polymerization side reactions. Concentrated sulfuric acid is a powerful dehydrating agent that can promote charring.

  • Troubleshooting Steps:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before heating.[1][2] Ferrous sulfate acts as an oxygen carrier and helps to smooth out the exotherm, extending the reaction over a longer period and preventing it from becoming violent.[2]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to a well-stirred, cooled solution of the aniline and other reactants. This allows for better heat dissipation.

    • Ensure Efficient Agitation: On a larger scale, poor mixing is a primary cause of runaway reactions. Use an overhead stirrer with appropriate torque and impeller design to ensure the entire reaction mass is homogeneous in temperature.

    • Optimize Temperature: Gently heat the mixture only to initiate the reaction. Once the exotherm begins, remove the external heat source and be prepared to apply cooling (e.g., an ice bath) if the reaction becomes too vigorous.[1]

Q2: The yield of 6-chloro-2-methyl-4-quinolinol is low after the cyclization step. What factors should I investigate?

A2: Low yield in the cyclization step often points to incomplete reaction, competing side reactions, or issues with the starting materials.

  • Causality: The formation of the quinolinol relies on a delicate balance of condensation and cyclization. If conditions are not optimal, side pathways can dominate.

  • Troubleshooting Flowchart:

Low_Yield_Cyclization Start Low Yield of 6-Chloro-2-methyl-4-quinolinol CheckPurity Verify Purity of Starting Materials (Aniline, Carbonyl) Start->CheckPurity CheckStoich Confirm Stoichiometry Is Correct Start->CheckStoich CheckTemp Review Temperature Profile Start->CheckTemp CheckAcid Evaluate Acid Catalyst Concentration & Type Start->CheckAcid PuritySol Purify starting materials (distillation, recrystallization). CheckPurity->PuritySol Impure? TempSol Optimize temperature. Run small-scale trials at ±10°C. Ensure exotherm is controlled. CheckTemp->TempSol Too Low/High? AcidSol Ensure acid is concentrated. Consider alternative catalysts like Polyphosphoric Acid (PPA). [5] CheckAcid->AcidSol Incorrect?

Caption: Decision tree for troubleshooting low yields in the quinolinol formation step.

Q3: My chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) is inefficient and gives a dark, impure product. How can I improve this step?

A3: The conversion of the 4-quinolinol to the 4-chloroquinoline is a critical step that can suffer from both incomplete conversion and degradation if not properly controlled.

  • Causality: The reaction generates HCl gas and is highly reactive. Excessively high temperatures can lead to charring and the formation of complex phosphorus-containing byproducts that are difficult to remove. Insufficient POCl₃ will result in incomplete reaction.

  • Recommendations:

    • Stoichiometry and Solvent: Use a moderate excess of POCl₃ (e.g., 3-5 equivalents). While the reaction can be run neat, using a high-boiling inert solvent like toluene or xylene can improve temperature control and slurry mixing on a larger scale.[3][4] In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[4]

    • Temperature Control: Heat the reaction mixture gradually to reflux (typically around 100-110°C) and hold until the reaction is complete (monitor by TLC or HPLC).[3] Avoid rapid heating.

    • Careful Work-up: This is the most critical part. After cooling, the excess POCl₃ must be quenched safely. This is typically done by slowly and carefully pouring the reaction mixture onto crushed ice or adding it to a vigorously stirred ice/water mixture. This is a highly exothermic and hazardous process that releases HCl gas and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Purification: After quenching, the product is typically a solid. It should be filtered, washed thoroughly with water to remove phosphoric acids, and then with a dilute base (e.g., NaHCO₃ solution) to neutralize any remaining acid. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or heptane.[5]

Section 3: Troubleshooting the Oxidation of the 2-Methyl Group

This section focuses on the challenges of selectively converting the 2-methyl group of the intermediate into the desired 2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction with potassium permanganate (KMnO₄) is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?

A1: Incomplete oxidation is a common issue, often related to oxidant reactivity, reaction conditions, or mass transfer limitations.

  • Causality: The quinoline ring is relatively electron-deficient, which can make the attached methyl group less reactive towards oxidation compared to simpler methylarenes. KMnO₄ is a powerful but sometimes sluggish oxidant in heterogeneous mixtures.

  • Troubleshooting Steps:

    • Increase Temperature: Gently increasing the reaction temperature can significantly improve the rate of oxidation. However, this must be balanced against the risk of side reactions.

    • Use a Phase-Transfer Catalyst (PTC): If running the reaction in a biphasic system (e.g., an organic solvent with aqueous KMnO₄), the addition of a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically improve the reaction rate by transporting the permanganate ion into the organic phase.

    • Extend Reaction Time: Monitor the reaction by HPLC. If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.

    • Consider an Alternative Oxidant: Selenium dioxide (SeO₂) is a classic reagent for oxidizing methyl groups adjacent to a nitrogen heterocycle to aldehydes, which can then be further oxidized to the carboxylic acid. While toxic, it can be highly effective. Other strong oxidants like chromium trioxide could also be considered, but waste disposal is a significant concern.

Q2: The oxidation is degrading the quinoline ring, leading to low yields and a complex mixture of byproducts. How can I increase the selectivity?

A2: The quinoline core, particularly the benzene ring portion, can be susceptible to oxidative cleavage under harsh conditions.[6]

  • Causality: High temperatures and a high concentration of the oxidizing agent can lead to non-selective attack on the aromatic rings.

  • Recommendations:

    • Control Stoichiometry: Add the oxidant (e.g., a solution of KMnO₄) slowly and in portions to the reaction mixture. This keeps the instantaneous concentration of the oxidant low, favoring the more reactive methyl group over the aromatic ring.

    • pH Control: When using KMnO₄, the reaction is often performed in a mixture of pyridine and water or aqueous base. The pH can influence the oxidative strength and selectivity. Running the reaction under neutral or slightly basic conditions is common.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to have a slower, more selective reaction than a fast, unselective one.

    • Monitor Closely: Use TLC or HPLC to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

Q3: I'm struggling with the work-up and purification. The product is contaminated with manganese dioxide (from KMnO₄) and is difficult to crystallize.

A3: A clean work-up is essential for obtaining high-purity this compound.

  • Causality: The reduction of permanganate (MnO₄⁻) produces insoluble manganese dioxide (MnO₂), a fine brown solid that can be difficult to filter and can co-precipitate with the product.

  • Detailed Work-up and Purification Protocol:

    • Quench and Filter: After the reaction is complete, quench any excess KMnO₄ by adding a small amount of a reducing agent like sodium bisulfite or ethanol until the purple color disappears. Filter the hot reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

    • Acidification and Precipitation: Combine the filtrate and washes. This aqueous solution contains the potassium salt of your carboxylic acid. Cool the solution in an ice bath and slowly acidify with an acid like dilute HCl or acetic acid.[7] The carboxylic acid is insoluble in acidic water and will precipitate out. Monitor the pH to ensure complete precipitation (typically pH 3-4).

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Recrystallization: The crude, dried product can be purified by recrystallization. Solvents like ethanol, ethanol/water mixtures, or N,N-dimethylformamide (DMF) are often effective.[7][8] The choice of solvent is critical for obtaining a high-purity, crystalline final product.

Parameter Typical Condition Rationale / Comment
Oxidant KMnO₄Cost-effective and powerful. Requires careful control.
Solvent Pyridine/Water or Aqueous BaseHelps to solubilize the organic starting material.
Temperature 80 - 100 °CBalances reaction rate and selectivity.
Work-up Filtration of MnO₂ followed by acidificationStandard procedure to separate the product from the oxidant byproduct.
Purification Recrystallization (e.g., from Ethanol/H₂O)Essential for removing trace impurities to meet pharmaceutical standards.

Section 4: Analytical Methods for Quality Control

Ensuring the identity and purity of the intermediate and final product is crucial.

  • Thin-Layer Chromatography (TLC): An indispensable tool for in-process monitoring of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can identify impurities if they are present in sufficient quantity (>1%).[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with LC (LC-MS) to identify unknown impurities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Scribd. Combes Quinoline Synthesis PDF. [Link]

  • Slideshare. Synthesis of quinoline derivatives and its applications. [Link]

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis.
  • Organic Syntheses. QUINOLINE. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. 4,7-DICHLOROQUINOLINE. [Link]

  • ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • World Health Organization. Chapter 9: Analytical methods and achievability. In: Guidelines for drinking-water quality. [Link]

  • Google Patents.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PrepChem.com. Synthesis of quinolinecarboxylic acid. [Link]

  • SciSpace. The use of analytical methods for quality control of promising active pharmaceutical ingredients. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents. Prepn process of high purity 2, 6-dichloro quinoxaline.
  • PubMed. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. [Link]

  • PubMed. Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts, which are industrially formed as by-products, as raw materials. [Link]

  • National Science Open. Progress and challenges in dicarboxylation with CO2. [Link]

  • MDPI. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. [Link]

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

Sources

Technical Support Center: A Guide to Reproducibility with 4,6-Dichloro-2-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,6-Dichloro-2-quinolinecarboxylic acid (CAS No: 902742-67-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile quinoline building block. Poor reproducibility can be a significant impediment to research progress. This document addresses the most common challenges encountered when working with this compound, providing not just solutions but the underlying chemical principles to empower you to design robust and reliable experiments.

Section 1: Starting Material Integrity & Handling

The foundation of any reproducible experiment is a well-characterized and properly handled starting material. Inconsistencies that appear to be reaction-based often originate here.

Q1: My experimental outcomes vary significantly between different batches of this compound. How can I verify the purity and identity of my starting material?

A: Batch-to-batch variability is a classic sign of inconsistent starting material purity. Impurities can act as catalysts, inhibitors, or competing substrates, leading to unpredictable results.[1] A multi-pronged analytical approach is the gold standard for confirming both the identity and purity of your compound before use.

Recommended Analytical Methods for Purity Assessment:

MethodPurposeKey AdvantagesConsiderations
¹H-NMR Spectroscopy Structural confirmation and identification of proton-bearing organic impurities.Provides detailed structural information and can be made quantitative (qNMR).[2]May not detect non-proton-bearing or inorganic impurities.
LC-MS (HPLC with Mass Spectrometry) Primary method for purity assessment (% area) and identification of impurities by mass-to-charge ratio.High sensitivity and separating power for a wide range of potential impurities.[3][4]Requires reference standards for absolute quantification.
Melting Point Analysis A rapid check for purity.Simple and fast. A sharp melting point indicates high purity; a broad range suggests impurities.Not quantitative and can be misleading if impurities form a eutectic mixture.
Elemental Analysis (CHN) Confirms the elemental composition (Carbon, Hydrogen, Nitrogen).Provides fundamental confirmation of the molecular formula.Does not identify the structure of impurities, only deviations from the expected ratio.

Detailed Protocol: Purity Assessment by Quantitative NMR (qNMR)

This protocol allows for the determination of absolute purity without needing a specific reference standard of the analyte itself.[3]

  • Preparation:

    • Accurately weigh approximately 10-15 mg of your this compound sample into a clean NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) to the same tube. The standard must have a known purity and signals that do not overlap with your analyte.

    • Add ~0.7 mL of a suitable deuterated solvent in which both compounds are fully soluble (e.g., DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Acquisition:

    • Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from your analyte and a known signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight (Analyte: 242.06 g/mol )

      • m = mass

      • P_std = Purity of the internal standard

Q2: What are the optimal storage and handling procedures to prevent degradation of this compound?

A: As a chlorinated aromatic compound, this compound requires careful storage to maintain its integrity. Degradation can introduce new impurities that compromise your experiments.

  • Moisture Sensitivity: The compound is susceptible to slow hydrolysis in the presence of water, which can lead to the formation of HCl and cause corrosion or catalyze side reactions.[5] Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen).

  • Temperature: Avoid high temperatures. Store in a cool, well-ventilated area, ideally between 10-21°C.[6] High heat can promote slow decomposition.

  • Light: While not acutely photosensitive, it is good practice to store the compound in an amber vial or in a dark location to prevent any potential photodecomposition over long periods.

  • Handling: Always use clean, dry spatulas and glassware.[7] When weighing, do so quickly to minimize exposure to atmospheric moisture.

Section 2: Solubility and Solution Preparation

Incorrectly prepared solutions are a primary source of poor reproducibility. The bifunctional nature of this molecule (hydrophobic dichlorinated quinoline ring, polar carboxylic acid) makes solubility highly dependent on the solvent system.

Q3: I am having difficulty achieving complete and consistent dissolution of the starting material. What solvents and conditions should I use?

A: The solubility of this compound is dictated by its carboxylic acid group, making it highly pH-dependent.[8]

  • In Aqueous Media: The protonated carboxylic acid (COOH) is poorly soluble in neutral or acidic water. However, in the presence of a base (e.g., NaOH, NaHCO₃, K₂CO₃), it deprotonates to form the highly water-soluble carboxylate salt (COO⁻ Na⁺).[9][10] This is a critical principle for aqueous reactions and work-up procedures.

  • In Organic Solvents: Solubility in organic solvents is a function of polarity. The compound exhibits moderate solubility in polar aprotic solvents.

Solubility Profile of this compound

Solvent ClassExamplesSolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Good to ModerateThese solvents can solvate both the polar carboxylic acid group and the aromatic ring system effectively.[11]
Polar Protic Methanol, EthanolLow to ModerateCan hydrogen bond with the carboxylic acid, but the large non-polar core limits high solubility.
Chlorinated Dichloromethane (DCM), ChloroformLowThe molecule's polarity from the COOH group limits solubility in these less polar solvents.
Non-Polar Toluene, Hexanes, Diethyl EtherVery Low / InsolubleThe overall polarity of the molecule is too high for these solvents.
Aqueous Base 5% NaOH, 5% NaHCO₃HighDeprotonation to the carboxylate salt dramatically increases polarity and aqueous solubility.[12]

Troubleshooting Tip: If a reaction requires an organic solvent where solubility is low, consider converting the acid to its corresponding salt (e.g., a triethylammonium salt by adding triethylamine) to increase solubility in moderately polar solvents.

Section 3: Troubleshooting Reaction Conditions

Once you have confidence in your starting material and its dissolution, the focus shifts to the reaction itself.

Q4: My reaction yield is consistently low or fails completely. What are the most common culprits?

A: A low or zero yield points to a fundamental issue with the reaction setup or conditions.[1][13] Systematically investigating potential failure points is key.

Workflow for Troubleshooting Low Reaction Yield

Below is a diagnostic workflow to identify the root cause of poor reaction performance.

G cluster_conditions Condition Variables start Low / No Yield Observed check_purity Step 1: Verify Starting Material Purity & Integrity (See Section 1) start->check_purity check_reagents Step 2: Assess Other Reagents (Purity, Activity, Age) check_purity->check_reagents If Purity is Confirmed check_conditions Step 3: Scrutinize Reaction Conditions check_reagents->check_conditions If Reagents are Good temp Temperature Control: Is it accurate and stable? stoich Stoichiometry: Are reagents weighed accurately? Is there a limiting reagent? atmosphere Atmosphere Control: Is the reaction air/moisture sensitive? Is the inert gas pure and dry? solvent Solvent Quality: Is the solvent dry and pure? Is the starting material fully dissolved? check_monitoring Step 4: Analyze In-Process Monitoring (TLC, LC-MS) check_conditions->check_monitoring If Conditions are Correct check_monitoring->check_conditions If no reaction occurs workup Step 5: Evaluate Work-up & Isolation (See Section 4) check_monitoring->workup If reaction proceeds but yield is low success Problem Identified & Resolved workup->success

Caption: A systematic workflow for diagnosing the cause of low reaction yields.

Key Considerations:

  • Inert Atmosphere: Many reactions, especially those involving organometallics or sensitive reagents, require an inert atmosphere (Nitrogen or Argon) to prevent quenching by oxygen or moisture.[1] Ensure all glassware is oven or flame-dried.

  • Temperature Control: Organic reactions can be highly sensitive to temperature fluctuations. Ensure your reaction is heated or cooled uniformly with accurate monitoring.[1]

  • Reagent Purity: Impurities in other reagents or solvents are as detrimental as in your primary starting material. Use fresh, high-purity solvents and reagents whenever possible.[1][14]

Q5: I am observing unexpected byproducts. Could the this compound be degrading or participating in side reactions?

A: Yes. The structure contains multiple reactive sites. Under certain conditions, particularly elevated temperatures or with strongly nucleophilic or basic reagents, side reactions can occur.

  • Nucleophilic Aromatic Substitution (S_NAr): The chlorine atoms on the quinoline ring, particularly the one at the 4-position, can be susceptible to displacement by strong nucleophiles. This reactivity is a known pathway for functionalizing quinoline scaffolds but can be an undesired side reaction if not intended.[15] If your reaction mixture contains potent nucleophiles (e.g., amines, alkoxides), you may form substituted byproducts.

  • Decarboxylation: While generally stable, prolonged exposure to very high temperatures (>200-250 °C) could potentially lead to decarboxylation, though this is less common under typical solution-phase reaction conditions.

  • Reductive Dechlorination: In the presence of certain catalysts (e.g., Palladium) and a hydrogen source, reductive dechlorination can occur, replacing one or both chlorine atoms with hydrogen.[16] This is a known degradation pathway for chlorinated aromatic compounds.[17][18]

Investigative Tip: To determine if your starting material is the source of byproducts, run a control experiment where you subject only the this compound and solvent to the reaction conditions (temperature, time) without other reagents. Analyze the result by LC-MS to check for degradation.

Section 4: Work-up & Purification FAQs

A high-yielding reaction can be undone by a poorly executed work-up or purification strategy.

Q6: I seem to lose a significant amount of product during aqueous extraction. What is the most likely reason?

A: This is almost always a pH-related issue. The solubility of your product, if it still contains the carboxylic acid, is drastically different in acidic/neutral versus basic aqueous layers.

pH and Its Effect on Compound Partitioning During Extraction

G cluster_acid Acidic/Neutral Aqueous Layer (pH < 7) cluster_base Basic Aqueous Layer (pH > 8) acid_struct R-COOH (Protonated Form) acid_prop Properties: - Less Polar - Prefers Organic Layer header Product partitions into the ORGANIC layer acid_struct->header base_struct R-COO⁻ (Deprotonated Salt) base_prop Properties: - Highly Polar / Ionic - Prefers Aqueous Layer footer Product partitions into the AQUEOUS layer base_struct->footer

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Quinoline Carboxylic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the oral bioavailability of quinoline carboxylic acid-based drugs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the pre-formulation and formulation development of this important class of therapeutic agents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address common issues encountered during experimentation. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Section 1: Understanding the Core Challenges

Quinoline carboxylic acids, a scaffold present in numerous antibacterial, anticancer, and anti-inflammatory agents, frequently exhibit poor oral bioavailability. This is often a direct consequence of their inherent physicochemical properties, primarily low aqueous solubility and/or poor membrane permeability. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making their oral delivery a significant hurdle in clinical development.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My quinoline carboxylic acid derivative shows poor aqueous solubility. What are the primary strategies to address this?

Low aqueous solubility is a common starting point for the poor oral bioavailability of many quinoline derivatives.[3] The following troubleshooting guide outlines several formulation strategies to enhance the solubility and dissolution rate of your compound.

Troubleshooting Guide: Low Aqueous Solubility

StrategyRationaleKey Considerations & Troubleshooting
Particle Size Reduction (Micronization & Nanonization) Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate according to the Noyes-Whitney equation.Issue: Agglomeration of nanoparticles. Solution: Use of appropriate stabilizers (e.g., surfactants, polymers) is crucial. Screen various stabilizers and concentrations to identify the optimal system for your specific compound.[4]
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[1][2][5]Issue: Drug recrystallization during storage. Solution: Select a polymer with a high glass transition temperature (Tg) and good miscibility with your drug.[5] Perform stability studies under accelerated conditions to assess the physical stability of the amorphous form.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Formulating the drug in a lipid-based system can improve its solubilization in the gastrointestinal fluids and facilitate its absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.Issue: Poor emulsification or drug precipitation upon dilution. Solution: Carefully select the oil, surfactant, and cosurfactant components and optimize their ratios. Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.
Prodrug Approach Chemical modification of the quinoline carboxylic acid moiety to a more soluble promoiety that is cleaved in vivo to release the active drug.[6][7][8][9]Issue: Inefficient in vivo conversion to the parent drug. Solution: Design the promoiety to be susceptible to specific enzymes present at the target site (e.g., esterases in the plasma or gut wall). Conduct in vitro hydrolysis studies in plasma and simulated intestinal fluids to predict in vivo conversion rates.[6]

dot

Solubility_Enhancement_Strategies cluster_0 Low Aqueous Solubility cluster_1 Formulation Strategies Poorly Soluble QCA Poorly Soluble QCA Particle Size Reduction Particle Size Reduction Poorly Soluble QCA->Particle Size Reduction Increase Surface Area Solid Dispersion Solid Dispersion Poorly Soluble QCA->Solid Dispersion Amorphous Form Lipid-Based Formulation Lipid-Based Formulation Poorly Soluble QCA->Lipid-Based Formulation Improve Solubilization Prodrug Approach Prodrug Approach Poorly Soluble QCA->Prodrug Approach Increase Solubility

Caption: Strategies to address low aqueous solubility.

FAQ 2: How do I prepare a solid dispersion of a quinoline carboxylic acid derivative in the lab?

Here is a general experimental protocol for preparing a solid dispersion using the solvent evaporation method, which is a common laboratory-scale technique. This example uses ciprofloxacin as the model drug.

Experimental Protocol: Preparation of Ciprofloxacin Solid Dispersion [5][10]

Materials:

  • Ciprofloxacin

  • Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), Soluplus®)

  • Organic Solvent (e.g., Dichloromethane, Ethanol, Methanol)

  • Water bath or rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the desired amounts of ciprofloxacin and the chosen polymer (e.g., a 1:1 or 1:2 drug-to-polymer ratio). Dissolve both components in a suitable organic solvent in a round-bottom flask.[5][10]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature and vacuum. Continue the evaporation until a dry film or solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques such as UV-Vis spectroscopy, USP dissolution apparatus II, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).

dot

Solid_Dispersion_Protocol Start Start Dissolve Drug & Polymer Dissolve Drug & Polymer Start->Dissolve Drug & Polymer Solvent Evaporation Solvent Evaporation Dissolve Drug & Polymer->Solvent Evaporation Drying Drying Solvent Evaporation->Drying Pulverization & Sieving Pulverization & Sieving Drying->Pulverization & Sieving Characterization Characterization Pulverization & Sieving->Characterization End End Characterization->End

Caption: Solid dispersion preparation workflow.

FAQ 3: My compound has good solubility but still shows low oral absorption. What could be the reason?

If solubility is not the limiting factor, poor membrane permeability is the likely culprit. This can be due to the intrinsic properties of the molecule or active efflux by transporters in the intestinal wall.

Troubleshooting Guide: Low Permeability

Possible CauseHow to InvestigatePotential Solutions
High Polarity / Low Lipophilicity Determine the LogP or LogD of your compound. A low LogP/LogD value suggests poor lipid membrane permeability.Prodrug Approach: Mask polar functional groups with lipophilic promoieties that are cleaved in vivo.[6]
Efflux by P-glycoprotein (P-gp) Conduct a bi-directional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[11] The assay can also be performed in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.Co-administration with a P-gp Inhibitor: While not always clinically feasible, this can be explored in preclinical studies. Formulation with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations can have a P-gp inhibitory effect.

dot

Permeability_Troubleshooting Low_Absorption Low Oral Absorption (Good Solubility) Low_Permeability Poor Membrane Permeability? Low_Absorption->Low_Permeability High_Polarity High Polarity Low_Permeability->High_Polarity Yes Pgp_Efflux P-gp Efflux Low_Permeability->Pgp_Efflux Yes Prodrug Prodrug Approach High_Polarity->Prodrug Pgp_Inhibitor Co-administer P-gp Inhibitor Pgp_Efflux->Pgp_Inhibitor

Caption: Decision tree for troubleshooting low permeability.

FAQ 4: How do I perform a Caco-2 permeability assay for my quinoline derivative?

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[5][7][11][12]

Experimental Protocol: Caco-2 Permeability Assay [5][11][12][13]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be within the laboratory's established range.[11] The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (A) or basolateral (B) side (donor compartment).

    • Add fresh HBSS to the receiver compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both donor and receiver compartments.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Troubleshooting Common Caco-2 Assay Issues with Quinoline Carboxylic Acids:

  • Low Compound Recovery:

    • Cause: Non-specific binding to the plate or poor solubility in the assay buffer.

    • Solution: Use low-binding plates. Incorporate a small percentage of a co-solvent like DMSO (typically <1%) in the buffer, ensuring it does not compromise monolayer integrity.[1]

  • High Variability in Papp Values:

    • Cause: Inconsistent monolayer integrity or variations in cell passage number.

    • Solution: Strictly adhere to cell culture and passaging protocols. Ensure consistent TEER values across all wells before starting the experiment.[14]

  • Unexpectedly High Permeability:

    • Cause: Compromised monolayer integrity.

    • Solution: Re-evaluate cell culture conditions and TEER measurement procedures. Confirm the integrity with a paracellular marker.

Section 2: Drug-Excipient Compatibility

FAQ 5: How do I assess the compatibility of my quinoline carboxylic acid derivative with common pharmaceutical excipients?

Drug-excipient compatibility studies are critical to ensure the stability and performance of the final dosage form.[15][16] Incompatibilities can be physical or chemical in nature.

Common Excipient Interactions with Carboxylic Acid-Containing Drugs:

  • Maillard Reaction: The carboxylic acid group itself is not reactive in this pathway, but if the quinoline scaffold also contains a primary or secondary amine, it can react with reducing sugars (e.g., lactose) to form colored degradation products.[17]

  • Ionic Interactions: The carboxylic acid group can interact with basic excipients, potentially affecting dissolution. For instance, interactions with croscarmellose sodium have been reported to cause low recovery during analysis.[2]

  • Hydrolysis: Ester-containing excipients could potentially undergo hydrolysis, and the resulting acidic or basic byproducts could affect the stability of the quinoline carboxylic acid derivative.

Experimental Approach for Compatibility Studies:

A common approach is to prepare binary mixtures of the drug and each excipient (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH). Samples are analyzed at predetermined time points for changes in appearance, purity (using HPLC), and solid-state properties (using DSC and XRPD).

References

  • Agubata, C. O., Nzekwe, I. T., Attama, A. A., & Mueller-Albers, J. (2023). Preparation and evaluation of ciprofloxacin solid dispersion tablets developed from stearic acid, Polyethylene Glycol 4000 and Soluplus. Journal of Drug Delivery and Therapeutics, 13(4), 71-78.
  • BenchChem. (2025).
  • El-Nassan, H. B. (2012). Synthesis and in vitro investigations of nalidixic acid amides of amino acid esters as prodrugs. Medicinal Chemistry Research, 21(11), 3539–3549.
  • Husaina, A., Ahmadb, A., & Khanc, S. A. (2014). NALIDIXIC ACID MUTUAL PRODRUG: SYNTHESIS AND EVALUATION. SOUTHERN JOURNAL OF SCIENCES, 22(22), 47-52.
  • Kakran, M., Sahoo, N. G., Li, L., & Judeh, Z. (2012). Fabrication of quercetin nanoparticles by anti-solvent precipitation method for enhanced dissolution. Powder Technology, 223, 59-64.
  • Kohli, D. V., Uppadhyay, R. K., Saraf, S. K., & Vishwakarma, K. K. (1992). Nalidixic Acid Prodrugs: Amides From Amino Acid Esters and Nalidixic Acid. Pharmazie, 47(1), 57-9.
  • Sankula, S., et al. (2014). Enhancement of Dissolution rate of Ciprofloxacin by using various Solid Dispersion Techniques. International Journal of Pharma Research and Health Sciences, 2(1), 80-86.
  • Boonme, P., Phadoongsombut, N., Ingkatawornwong, S., & Faroongsarng, D. (2006). The Formulation Development and Stability Study of Norfloxacin Suspension. Songklanakarin Journal of Science and Technology, 28(4), 749-756.
  • Tiwari, R., Tiwari, G., et al. (2017). Aggrandizing Delivery of Nalidixic Acid to Colon Employing A Targeted Prodrug Approach: Synthesis and in vivo Evaluation. Current Drug Delivery, 14(6), 849-859.
  • Liu, Y., et al. (2009). Production of Norfloxacin Nanosuspensions Using Microfluidics Reaction Technology through Solvent/Antisolvent Crystallization. Industrial & Engineering Chemistry Research, 48(4), 1761–1771.
  • Pande, V. V., et al. (2014). A facile approach to enhance solubility and dissolution rate of norfloxacin by nanoplex. Pharmacophore, 5(2), 233-241.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BenchChem. (2025).
  • Carvajal-Moreno, N. A., & Tejada-Simon, M. V. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 147.
  • Slideshare. (n.d.). development and assessment of nalidixic acid prodrug.
  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • BenchChem. (2025).
  • Pharmaceutical Technology. (2019). Managing Excipient Interactions.
  • Akbari, B., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1520.
  • Crowley, P. J., & Martini, L. G. (2001). Drug-excipient interactions. Pharmaceutical Technology Europe, 13(3), 26-34.
  • Meadowhawk Biolabs. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS.
  • Sugano, K. (2012). pH-Dependent Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 102(3), 549-558.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Google Patents. (1995).
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • ThaiScience. (n.d.). The Formulation Development and Stability Study of Norfloxacin Suspension.
  • Cayman Chemical. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Drug-excipient interactions. Pharmaceutical Technology, 30(4), 62-72.
  • Troutman, M. D., & Thakker, D. R. (2003). Evaluation of P-glycoprotein-mediated renal drug interactions in an MDR1-MDCK model. Pharmaceutical Research, 20(8), 1210–1224.
  • Zhou, Y., et al. (2019). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Biology, 8(4), 75.
  • Walls, Z. R., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. International Journal of Molecular Sciences, 22(24), 13348.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Mistry, H. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4424–4442.
  • Sharom, F. J. (2011). Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers. Methods in Molecular Biology, 763, 261–284.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
  • Ginski, J. R., & Polli, J. E. (1999). Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. Journal of Pharmaceutical Sciences, 88(11), 1141–1145.
  • Wang, R., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(17), 3656.
  • Al-Suwaidan, I. A., et al. (2018).
  • Koga, H., et al. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 28(8), 1059–1064.
  • Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 69, 679–688.
  • Sarr, F. S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2542.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 163-170.
  • Ahmad, A., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(1), 231.
  • Mitra, A., et al. (2024). Advancing Virtual Bioequivalence for Orally Administered Drug Products: Methodology, Real-World Applications and Future Outlook. Pharmaceutics, 16(7), 934.

Sources

Technical Support Center: Method Development for the Quantitative Analysis of 4,6-Dichloro-2-quinolinecarboxylic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the quantitative analysis of 4,6-Dichloro-2-quinolinecarboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods for this compound, often within complex biological or chemical matrices. Here, we synthesize foundational analytical principles with practical, field-tested expertise to navigate the common challenges encountered during method development.

Introduction to this compound Analysis

This compound is a quinoline derivative of significant interest in pharmaceutical and chemical research. Its accurate quantification in complex mixtures such as biological fluids, reaction mixtures, or environmental samples is critical for pharmacokinetic studies, process monitoring, and safety assessments. The presence of a carboxylic acid moiety and a heterocyclic aromatic structure presents unique analytical challenges, including sample preparation intricacies, chromatographic behavior, and detection sensitivity. This guide provides a comprehensive framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this analyte.

Core Principles of Method Development

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties and the principles of the chosen analytical technique. For this compound, key considerations include its acidic nature, predicted pKa, and potential for interactions with the stationary phase and matrix components.

Physicochemical Properties of this compound
PropertyValueSignificance for Analysis
Molecular FormulaC₁₀H₅Cl₂NO₂Provides the exact mass for mass spectrometry detection.
Molecular Weight242.06 g/mol Used for calculating concentrations and preparing standards.
Predicted pKa3.13 ± 0.30[1]Crucial for selecting the mobile phase pH in HPLC to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.
Predicted Boiling Point378.3 ± 37.0 °C[1]Indicates low volatility, making HPLC and LC-MS the preferred analytical techniques over Gas Chromatography (GC) without derivatization.[2]
Predicted Density1.579 ± 0.06 g/cm³[1]General physical property.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte from the complex matrix, remove interferences, and present it in a solvent compatible with the analytical instrument. The choice of technique depends heavily on the nature of the sample matrix.

Experimental Workflow: Sample Preparation Decision Tree

Sample Preparation Workflow Figure 1. Sample Preparation Decision Tree A Complex Sample Matrix (e.g., Plasma, Tissue Homogenate, Reaction Mixture) B Is the analyte concentration high or low? A->B C High Concentration (> 1 µg/mL) B->C High D Low Concentration (< 1 µg/mL) B->D Low E Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) C->E H Dilute & Shoot C->H F Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate, MTBE at acidic pH) D->F G Solid-Phase Extraction (SPE) (e.g., Mixed-mode or Polymer-based) D->G I Analysis by HPLC or LC-MS/MS E->I F->I G->I H->I Method Validation Workflow Figure 2. Method Validation Workflow A Developed Analytical Method B Define Validation Protocol (ICH Q2(R2) Guidelines) A->B C Specificity/ Selectivity B->C D Linearity, Range, LOD, LOQ B->D E Accuracy & Precision (Repeatability & Intermediate) B->E F Robustness B->F G System Suitability B->G H Validation Report C->H D->H E->H F->H G->H

Sources

Validation & Comparative

A Comprehensive Guide to Confirming the Chemical Structure of Synthesized 4,6-Dichloro-2-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of the essential analytical techniques required to verify the successful synthesis of 4,6-dichloro-2-quinolinecarboxylic acid. We will move beyond a simple recitation of methods to explain the underlying principles and rationale for experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Imperative of Structural Verification

Synthesis of this compound

While numerous methods exist for the synthesis of quinoline derivatives, a common and effective approach for generating quinoline-4-carboxylic acids is the Doebner reaction.[4][5] This multicomponent reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] For the synthesis of this compound, a plausible synthetic route would involve a modified Pfitzinger or Doebner-von Miller reaction, utilizing appropriately substituted precursors.[5][6] Regardless of the specific synthetic pathway, the crucial next step is the rigorous confirmation of the resulting product's structure.

A Triad of Analytical Techniques for Structural Elucidation

A combination of analytical techniques is paramount for the comprehensive characterization of organic molecules.[1][2][3][7] For this compound, the following triad of spectroscopic methods provides a holistic view of its molecular structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[1][2][8]

  • Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation pattern of the molecule.[2][3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1][3]

The following sections will delve into the practical application and data interpretation for each of these techniques in the context of confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[1][2][8] By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.[2] For our target compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing carbon-proton coupling, resulting in a single peak for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Data Interpretation and Expected Spectra

The expected NMR spectra for this compound should reflect its unique arrangement of protons and carbons.

¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
H-3~8.0-8.2Doublet1H
H-5~7.8-8.0Doublet1H
H-7~7.6-7.8Doublet of doublets1H
H-8~8.3-8.5Doublet1H
COOH>12Broad singlet1H

Table 1: Predicted ¹H NMR Spectral Data for this compound

¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Carbon Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~165-175
Quaternary Carbons (C-2, C-4, C-4a, C-6, C-8a)~120-150
CH Carbons (C-3, C-5, C-7, C-8)~120-140

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2][3] This information allows for the determination of the molecular weight of a compound with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: Introduce a small amount of the synthesized compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio with high precision.

Data Interpretation and Expected Spectrum

For this compound (C₁₀H₅Cl₂NO₂), the expected monoisotopic mass is 240.9701. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition. The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will also be a key diagnostic feature, showing a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Ion Expected m/z Relative Abundance
[M+H]⁺ (with ²³⁵Cl)241.9779~100%
[M+H]⁺ (with ¹³⁵Cl and ¹³⁷Cl)243.9750~65%
[M+H]⁺ (with ²³⁷Cl)245.9720~10%

Table 3: Predicted High-Resolution Mass Spectrum Isotopic Pattern for [M+H]⁺ of this compound

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1][3] It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid synthesized compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Expected Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid)2500-3300Very broad
C=O stretch (Carboxylic Acid)1700-1725Strong, sharp
C=C and C=N stretch (Aromatic)1500-1600Medium to strong
C-Cl stretch600-800Medium

Table 4: Key Infrared Absorption Bands for this compound

The very broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding.[10][11]

Comparative Analysis and Alternative Methods

While the triad of NMR, MS, and IR provides a robust confirmation of the structure, other techniques can offer complementary information.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques can be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.[1]

  • X-ray Crystallography: If a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values for the target structure.[7]

Visualizing the Workflow

The logical flow of the structural confirmation process can be visualized as follows:

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesize 4,6-Dichloro-2- quinolinecarboxylic Acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR Interpret_NMR Analyze NMR Spectra: - Chemical Shifts - Coupling Patterns - Integration NMR->Interpret_NMR Interpret_MS Analyze Mass Spectrum: - Molecular Ion Peak - Isotopic Pattern MS->Interpret_MS Interpret_IR Analyze IR Spectrum: - Characteristic Absorptions IR->Interpret_IR Confirmation Confirm Structure of This compound Interpret_NMR->Confirmation Interpret_MS->Confirmation Interpret_IR->Confirmation

A flowchart illustrating the experimental workflow for the structural confirmation of synthesized this compound.

Conclusion

The confirmation of a synthesized compound's chemical structure is a critical step in any chemical research and development endeavor. By systematically applying and interpreting the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can have a high degree of confidence in the identity and purity of their materials. This guide has provided a detailed, technically-grounded framework for the structural elucidation of this compound, emphasizing the importance of a multi-technique approach for achieving scientifically sound and trustworthy results.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Vertex AI Search.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). TSI Journals.
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). ResearchGate.
  • Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.
  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Intertek.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). ScienceDirect.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Revues Scientifiques Marocaines.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.). Journal of Applied Bioanalysis.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.). National Institutes of Health.
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014, April 17). Royal Society of Chemistry.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.). ProQuest.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). OpenStax.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2022, October 4). Moroccan Journal of Heterocyclic Chemistry.
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Spectroscopy Online.

Sources

A Comparative Analysis of Quinolinecarboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dihydroorotate Dehydrogenase as a Pivotal Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components.[3] While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, including cancer cells and activated lymphocytes, are heavily reliant on the de novo synthesis pathway to meet their high demand for nucleotides.[4] This dependency makes DHODH a highly attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][5]

Inhibitors of DHODH effectively deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of proliferation.[4] This guide provides a comparative study of a prominent class of DHODH inhibitors: the 4-quinolinecarboxylic acids. We will delve into the structure-activity relationships within this class, compare their performance with other well-established DHODH inhibitors, and provide detailed experimental protocols for their evaluation.

The Quinolinecarboxylic Acid Scaffold: A Privileged Structure for DHODH Inhibition

The quinoline-4-carboxylic acid core has been identified as a key pharmacophore for potent DHODH inhibition.[3] These compounds typically occupy the ubiquinone binding pocket of the enzyme. The carboxylic acid moiety is crucial for activity, often forming a salt bridge with a key arginine residue (R136) in the active site.[4] The broader quinoline structure and its substituents engage in various hydrophobic and potential hydrogen-bonding interactions within a largely lipophilic channel of the enzyme.[4]

Comparative Analysis of DHODH Inhibitors

The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their anti-proliferative effects in cell-based assays. Below, we compare several key inhibitors.

Established DHODH Inhibitors:
  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.[6] Teriflunomide is an isoxazole derivative that inhibits human DHODH and is an approved treatment for relapsing forms of multiple sclerosis.[6][7] It demonstrates potent immunosuppressive effects by halting the proliferation of activated T and B lymphocytes.[6]

  • Brequinar: Brequinar is a highly potent, water-soluble quinolinecarboxylic acid derivative that has been extensively studied as an anticancer and immunosuppressive agent.[8][9] Its robust activity and well-characterized interaction with DHODH make it a critical benchmark compound in the development of new inhibitors.[4][10]

Quinolinecarboxylic Acid Analogs:

Recent research has explored numerous analogs of the quinolinecarboxylic acid scaffold to optimize potency and pharmacokinetic properties. A notable study by Madak et al. provides a detailed SAR analysis of this class.[4][11][12]

  • Compound 41 (from Madak et al.): This potent quinoline-based analog demonstrates an IC50 of 9.71 ± 1.4 nM against human DHODH.[11] It was designed to form new electrostatic interactions within the enzyme's binding pocket and exhibits significant oral bioavailability.[11][13]

  • Compound 43 (from Madak et al.): With a DHODH IC50 of 26.2 ± 1.8 nM, this compound's co-crystal structure with DHODH revealed a novel water-mediated hydrogen bond, providing valuable insights for future drug design.[11][12]

  • Compound 46 (from Madak et al.): A 1,7-naphthyridine analog, this compound shows a DHODH IC50 of 28.3 ± 3.3 nM and forms a novel hydrogen bond with a key tyrosine residue (Y356).[11][13]

Hypothetical Profile of 4,6-Dichloro-2-quinolinecarboxylic acid:

While specific experimental data for this compound is not available in the reviewed literature, we can make some informed predictions based on existing SAR. The substitution pattern on the quinoline ring is known to significantly influence inhibitory activity. For instance, the presence of a fluorine atom at the C6 position in Brequinar contributes to its high potency.[8] Halogen substitutions can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity. The presence of two chlorine atoms at positions 4 and 6 on the quinoline ring of this compound would likely increase its lipophilicity. This could either enhance or hinder its interaction with the hydrophobic pocket of DHODH, and its overall efficacy would need to be determined empirically.

Data Presentation: A Comparative Overview

The following table summarizes the inhibitory potency of the discussed compounds against human DHODH.

CompoundClassHuman DHODH IC50Reference
Brequinar Quinolinecarboxylic Acid~1-20 nM[10][14]
Teriflunomide Isoxazole Derivative~307 nM[5]
Leflunomide Isoxazole Derivative (Prodrug)>100 µM (inactive form)[5]
Compound 41 (Madak et al.) Quinolinecarboxylic Acid9.71 ± 1.4 nM[11][12]
Compound 43 (Madak et al.) Quinolinecarboxylic Acid26.2 ± 1.8 nM[11][12]
Compound 46 (Madak et al.) 1,7-Naphthyridine28.3 ± 3.3 nM[13]
This compound Quinolinecarboxylic AcidData Not Available-

Signaling Pathway and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

The diagram below illustrates the central role of DHODH in the de novo synthesis of pyrimidines and the point of inhibition by the compounds discussed.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Nucleotides (UTP, CTP) Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine Nucleotides (UTP, CTP) DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides (UTP, CTP)->DNA & RNA Synthesis Inhibitor Quinolinecarboxylic Acids & other DHODH Inhibitors Inhibitor->Orotate

Caption: The De Novo Pyrimidine Biosynthesis Pathway and the inhibitory action of DHODH inhibitors.

Experimental Protocols

The following are detailed methodologies for the evaluation of DHODH inhibitors.

DHODH Enzymatic Inhibition Assay

This spectrophotometric assay measures the in vitro inhibitory activity of a compound on recombinant human DHODH. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).

  • Enzyme Addition: Add 178 µL of the DHODH enzyme solution (at a pre-determined optimal concentration) in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and Decylubiquinone in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations should be optimized, but typical ranges are 100-500 µM for DHO and 50-200 µM for DCIP.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzymatic_Assay_Workflow Serial Dilution\nof Compound Serial Dilution of Compound Add to\n96-well Plate Add to 96-well Plate Serial Dilution\nof Compound->Add to\n96-well Plate Pre-incubate\n(30 min) Pre-incubate (30 min) Add to\n96-well Plate->Pre-incubate\n(30 min) Add DHODH\nEnzyme Add DHODH Enzyme Add DHODH\nEnzyme->Pre-incubate\n(30 min) Initiate Reaction\n(add DHO/DCIP mix) Initiate Reaction (add DHO/DCIP mix) Pre-incubate\n(30 min)->Initiate Reaction\n(add DHO/DCIP mix) Measure Absorbance\n(600-650 nm) Measure Absorbance (600-650 nm) Initiate Reaction\n(add DHO/DCIP mix)->Measure Absorbance\n(600-650 nm) Calculate IC50 Calculate IC50 Measure Absorbance\n(600-650 nm)->Calculate IC50

Caption: Workflow for the DHODH enzymatic inhibition assay.

Cell Proliferation Assay (MTT or CCK-8)

This colorimetric assay measures the effect of DHODH inhibitors on the proliferation of cancer cell lines. It quantifies cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

    • For CCK-8: Add the CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Uridine Rescue Experiment: To confirm that the anti-proliferative effect is due to DHODH inhibition, a rescue experiment can be performed. This involves co-treating the cells with the DHODH inhibitor and an excess of uridine (e.g., 100 µM). If the compound's effect is on-target, the addition of uridine should bypass the enzymatic block and restore cell proliferation.[4]

Cell_Assay_Workflow Seed Cells in\n96-well Plate Seed Cells in 96-well Plate Treat with\nCompound Treat with Compound Seed Cells in\n96-well Plate->Treat with\nCompound Incubate\n(48-72h) Incubate (48-72h) Treat with\nCompound->Incubate\n(48-72h) Add MTT/CCK-8\nReagent Add MTT/CCK-8 Reagent Incubate\n(48-72h)->Add MTT/CCK-8\nReagent Incubate & Add\nSolubilizer (if MTT) Incubate & Add Solubilizer (if MTT) Add MTT/CCK-8\nReagent->Incubate & Add\nSolubilizer (if MTT) Measure Absorbance Measure Absorbance Incubate & Add\nSolubilizer (if MTT)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for a cell proliferation assay.

Conclusion

The quinolinecarboxylic acid scaffold represents a highly promising class of DHODH inhibitors with demonstrated potency in the nanomolar range. While established drugs like Teriflunomide have validated the therapeutic potential of DHODH inhibition, the development of new analogs continues to offer opportunities for improved efficacy and safety profiles. Although direct experimental data for this compound is lacking, the extensive research on related analogs provides a strong foundation for its synthesis and evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to assess the activity of novel DHODH inhibitors and contribute to the advancement of therapies targeting the de novo pyrimidine biosynthesis pathway.

References

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 5162-5186. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2023). MDPI. [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022). Preprints.org. [Link]

  • Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. (2002). PubMed. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Filippi, M., et al. (2016). Comparing outcomes from clinical studies of oral disease-modifying therapies (dimethyl fumarate, fingolimod, and teriflunomide) in relapsing MS: Assessing absolute differences using a number needed to treat analysis. PubMed Central. [Link]

  • Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. (2010). PubMed. [Link]

  • Brequinar. (n.d.). PubChem. [Link]

  • Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. (2023). Oncotarget. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2021). PubMed Central. [Link]

  • Synthesis of New Derivatives of 4‐Quinolinecarboxylic Acid. (2022). ResearchGate. [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1985). PubMed. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Long-term Outcomes With Teriflunomide in Patients With Clinically Isolated Syndrome: Results of the TOPIC Extension Study. (2019). PubMed. [Link]

  • Comparing outcomes from clinical studies of oral disease-modifying therapies (dimethyl fumarate, fingolimod, and teriflunomide) in relapsing MS: Assessing absolute differences using a number needed to treat analysis. (2016). PubMed. [Link]

  • Matching-Adjusted Indirect Comparisons of Diroximel Fumarate, Ponesimod, and Teriflunomide for Relapsing Multiple Sclerosis. (2023). PubMed. [Link]

  • SUMMARY OF INDIRECT COMPARISON - Teriflunomide (Aubagio) (14 mg Film-coated Tablet). (2014). NCBI Bookshelf. [Link]

  • Dihydroorotate dehydrogenase. (n.d.). Wikipedia. [Link]

  • DHODH and cancer: promising prospects to be explored. (2021). ProQuest. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloro-2-quinolinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4,6-dichloro-2-quinolinecarboxylic acid analogs, with a primary focus on their potential as anticancer agents. We will delve into their mechanism of action, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including cancer and infectious diseases.[1][2][3] The versatile structure of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties.[1] This guide will specifically focus on analogs of this compound, exploring how modifications to this core structure impact its biological activity.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism through which many quinoline-4-carboxylic acid analogs exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][4] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for a steady supply of nucleotides.[1] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[1][5]

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives is a well-established mechanism, with the drug brequinar serving as a notable example.[6] The insights gained from studying brequinar and its analogs have been instrumental in guiding the design of new DHODH inhibitors.[4][6]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH DHODH Quinoline-4-carboxylic_acid_analogs 4,6-Dichloro-2-quinolinecarboxylic Acid Analogs Quinoline-4-carboxylic_acid_analogs->DHODH inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest S-phase Cell Cycle Arrest Antiproliferative_Effect Antiproliferative Effect Cell_Cycle_Arrest->Antiproliferative_Effect

Caption: Inhibition of DHODH by this compound analogs blocks pyrimidine synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline-4-carboxylic acid analogs is significantly influenced by the nature and position of substituents on the quinoline ring. For the inhibition of DHODH, three key regions of the molecule have been identified as critical for activity.[6]

The C2 Position: The Role of Bulky, Hydrophobic Substituents

Extensive SAR studies have revealed that the presence of a bulky and hydrophobic substituent at the C2 position is crucial for potent DHODH inhibition.[6][7] This is exemplified by the potent inhibitor brequinar, which features a 2'-fluoro-1,1'-biphenyl-4-yl group at this position.[6] The lipophilicity of the substituent at C2 often correlates with cytotoxic effects, with more lipophilic molecules generally exhibiting greater activity.[7]

The C4 Position: The Essential Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a strict requirement for the DHODH inhibitory activity of this class of compounds.[6][7] It is believed that the carboxylate forms a salt bridge with key basic residues, such as arginine (R136), in the active site of the DHODH enzyme.[4] This interaction is critical for anchoring the inhibitor in the binding pocket.

The Benzo Portion of the Quinoline Ring (C5-C8 Positions)

Substitutions on the benzo portion of the quinoline ring also play a significant role in modulating the activity of these compounds. The introduction of halogen atoms, such as chlorine at the C6 position, can influence the electronic properties and binding interactions of the molecule. The specific 4,6-dichloro substitution pattern of the parent compound of interest suggests a deliberate effort to optimize these interactions.

Comparative Data of Selected Analogs

The following table summarizes the in vitro biological activity of selected quinoline-4-carboxylic acid analogs, highlighting the impact of different substituents on their DHODH inhibitory and cytotoxic activities.

Compound IDR1 Substituent (C2-position)R2 SubstituenthDHODH IC50 (μM)HCT-116 IC50 (μM)Reference
14 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2[8]
15 2'-pyridyl-COOCH3> 253.93 ± 0.65[8]
17 2'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16[8]
41 (Structure not specified)-COOH0.0097 ± 0.0014Not Specified[4]
43 (Structure not specified)-COOH0.0262 ± 0.0018Not Specified[4]

Data extracted from studies on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[4][8]

The data clearly illustrates the importance of the free carboxylic acid at the C4 position. For instance, the methyl ester analog 15 shows a dramatic loss of DHODH inhibitory activity compared to its carboxylic acid counterpart 14 .[8] Furthermore, the substitution on the C2-aryl ring, as seen in the comparison between 14 and 17 , can significantly impact potency.[8] The discovery of highly potent analogs like 41 and 43 underscores the potential for further optimization of this scaffold.[4]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are summaries of common experimental protocols used in the synthesis and evaluation of this compound analogs.

Synthesis of 2-Aryl-4-quinolinecarboxylic Acids (Doebner Reaction)

The Doebner reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids.[9]

Doebner_Reaction_Workflow cluster_reactants Reactants Aniline Substituted Aniline Reaction_Setup Reaction Setup: Mix reactants in acetic acid. Aniline->Reaction_Setup Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction_Setup Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Setup Reflux Reaction Condition: Reflux the mixture. Reaction_Setup->Reflux TLC_Monitoring Monitoring: Monitor progress by TLC. Reflux->TLC_Monitoring Workup Work-up: Evaporate solvent and add water. TLC_Monitoring->Workup Purification Purification: Collect product by filtration and dry. Workup->Purification Final_Product 2-Arylquinoline-4-carboxylic Acid Purification->Final_Product

Caption: General workflow for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the appropriately substituted aminobenzophenone (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in glacial acetic acid.[10]

  • Reaction Condition: Heat the reaction mixture to reflux.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. Add water to the residue to precipitate the product.[10]

  • Purification: Collect the solid product by filtration, wash with water, and dry to yield the pure 2-arylquinoline-4-carboxylic acid.[10]

Another common synthetic route is the Pfitzinger condensation reaction, which involves the reaction of an isatin with a carbonyl compound.[4]

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.[8]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Use recombinant human DHODH. Prepare solutions of the substrates, dihydroorotate and decylubiquinone, in appropriate buffers.[8]

  • Reaction Mixture: In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.[8]

  • Initiation of Reaction: Start the reaction by adding dihydroorotate.[8]

  • Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.[5][8]

  • Data Analysis: Compare the rate of the reaction in the presence of the inhibitor to the control (no inhibitor). Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, primarily through the inhibition of DHODH. The well-defined structure-activity relationships for this class of compounds provide a clear roadmap for further optimization. Future efforts should focus on synthesizing and evaluating a wider range of analogs with diverse substitutions at the C2 and other positions of the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties. The potent analogs discovered in previous studies serve as excellent leads for preclinical development.[4]

References

  • Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem.
  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Benchchem.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Evaluating the In Vitro and In Vivo Efficacy of 4,6-Dichloro-2-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel quinoline carboxylic acid derivatives, using the hypothetical compound 4,6-dichloro-2-quinolinecarboxylic acid as a case study. As public domain data on this specific molecule is limited, we will leverage established methodologies and data from structurally related quinoline carboxylic acids to outline a robust strategy for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Introduction: The Therapeutic Potential of the Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Derivatives of quinoline carboxylic acid, in particular, have garnered significant attention for their potential as anticancer, antimalarial, anti-inflammatory, and antibacterial agents. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Given the precedent set by related compounds, it is plausible that this compound could exhibit inhibitory activity against key cellular targets implicated in disease. For instance, various quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH an attractive target for anticancer therapy. Alternatively, other quinoline derivatives have shown potent inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, which is also a validated cancer target.

This guide will outline a systematic approach to first assess the in vitro activity of this compound and then translate these findings into a well-designed in vivo efficacy study.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the compound's activity at the cellular and molecular level. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies.

Preliminary Cytotoxicity Screening

The first step is to determine the compound's general cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. This provides an initial indication of its potential as an anticancer agent and helps in selecting the most sensitive cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

Cell LineCancer TypeHypothetical IC50 (µM) for this compoundComparative IC50 (µM) for Brequinar (DHODH Inhibitor)
HCT-116Colon1.20.5
MIA PaCa-2Pancreatic2.51.0
A549Lung5.83.2
MCF-7Breast3.11.5
Mechanism of Action Studies

Based on the structural similarity to known DHODH inhibitors, a logical next step is to investigate whether this compound targets this enzyme.

Experimental Protocol: In Vitro DHODH Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human DHODH enzyme, its substrate dihydroorotate, and any necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature for a specific period.

  • Detection: Measure the rate of orotate formation, which can be monitored spectrophotometrically.

  • Data Analysis: Determine the IC50 value for DHODH inhibition.

Visualizing the Experimental Workflow

G cluster_0 In Vitro Evaluation Workflow start Start: Synthesized this compound cytotoxicity Cytotoxicity Screening (MTT Assay) - Panel of cancer cell lines - Determine IC50 values start->cytotoxicity Initial Assessment mechanism Mechanism of Action Studies - e.g., DHODH Enzyme Inhibition Assay - Determine target-specific IC50 cytotoxicity->mechanism If active (low µM IC50) end End: Candidate for In Vivo Studies mechanism->end If potent and specific

Caption: Workflow for in vitro evaluation of a novel compound.

Part 2: In Vivo Efficacy Assessment

Promising in vitro data provides the rationale for advancing a compound to in vivo studies. These experiments are crucial for evaluating a compound's efficacy and safety in a living organism.

Animal Model Selection

For anticancer studies, a common approach is to use immunodeficient mice (e.g., nude mice) bearing human tumor xenografts. The choice of the xenograft model should be guided by the in vitro data; for instance, using a cell line that was shown to be sensitive to the compound.

Efficacy Study Design

A typical in vivo efficacy study involves treating tumor-bearing mice with the compound and monitoring tumor growth over time.

Experimental Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizing the In Vivo Experimental Workflow

G cluster_1 In Vivo Efficacy Workflow start_vivo Start: Compound with proven in vitro activity implantation Tumor Cell Implantation - Subcutaneous injection in nude mice start_vivo->implantation randomization Tumor Growth & Randomization - Grouping of mice implantation->randomization treatment Treatment Administration - Compound vs. Vehicle Control randomization->treatment monitoring Monitoring - Tumor volume - Body weight - Toxicity signs treatment->monitoring endpoint Study Endpoint & Data Analysis - Calculate Tumor Growth Inhibition (TGI) monitoring->endpoint conclusion Conclusion on In Vivo Efficacy endpoint->conclusion

A Head-to-Head Comparison of Synthetic Routes for Quinoline-4-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline-4-carboxylic acids are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic synthesis of these valuable scaffolds is a critical consideration for any research program in this area. This in-depth technical guide provides a head-to-head comparison of the primary synthetic routes to quinoline-4-carboxylic acids, offering insights into the causality behind experimental choices and providing the data necessary to select the optimal route for your research needs.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. The addition of a carboxylic acid group at the 4-position significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity. The development of efficient and versatile synthetic methods to access these compounds is therefore of paramount importance. This guide will delve into the classical and modern methods for the synthesis of quinoline-4-carboxylic acids, providing a critical evaluation of each.

Classical Synthetic Routes: The Foundation of Quinoline-4-Carboxylic Acid Synthesis

Four classical name reactions have long dominated the synthesis of quinoline-4-carboxylic acids: the Doebner, Pfitzinger, Gould-Jacobs, and Conrad-Limpach-Knorr reactions. Each of these methods possesses distinct advantages and disadvantages, making the choice of synthetic route highly dependent on the desired substitution pattern, available starting materials, and required scale.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly yield a 2-substituted quinoline-4-carboxylic acid.[1][2] This method is valued for its operational simplicity and the ready availability of the starting materials.

Mechanism of the Doebner Reaction

The precise mechanism of the Doebner reaction is still a subject of some debate, with two primary pathways proposed.[2] The first involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. The second, and more widely accepted, pathway begins with the formation of a Schiff base from the aniline and the aldehyde, which then reacts with the enol of pyruvic acid.[3] Subsequent intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation, yields the final quinoline-4-carboxylic acid.[4]

Doebner_Mechanism cluster_1 Schiff Base Formation cluster_2 Addition & Cyclization cluster_3 Aromatization Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid_Enol Pyruvic Acid (Enol) Adduct Adduct Pyruvic_Acid_Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline_Acid Oxidation (-2H) Pfitzinger_Mechanism cluster_1 Isatin Ring Opening cluster_2 Condensation & Cyclization cluster_3 Aromatization Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid Base (e.g., KOH) Carbonyl Carbonyl Compound Enamine Enamine Intermediate Keto_Acid->Enamine Carbonyl->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Cyclized_Intermediate->Quinoline_Acid Dehydration (-H₂O) Gould_Jacobs_Mechanism cluster_1 Condensation cluster_2 Cyclization & Saponification Aniline Aniline Anilidomethylene Anilidomethylenemalonic Ester Aniline->Anilidomethylene Malonic_Ester Alkoxymethylenemalonic Ester Malonic_Ester->Anilidomethylene Hydroxy_Ester 4-Hydroxy-3-carboalkoxyquinoline Anilidomethylene->Hydroxy_Ester Thermal Cyclization (- EtOH) Carboxylic_Acid 4-Hydroxyquinoline-3-carboxylic Acid Hydroxy_Ester->Carboxylic_Acid Saponification Conrad_Limpach_Knorr_Mechanism cluster_1 Initial Reaction cluster_2 Cyclization Aniline Aniline Schiff_Base Schiff Base (Kinetic Product) Aniline->Schiff_Base Low Temp. Anilide β-Ketoanilide (Thermodynamic Product) Aniline->Anilide High Temp. Beta_Ketoester β-Ketoester Beta_Ketoester->Schiff_Base Beta_Ketoester->Anilide Hydroxy_4 4-Hydroxyquinoline Schiff_Base->Hydroxy_4 Cyclization Hydroxy_2 2-Hydroxyquinoline Anilide->Hydroxy_2 Cyclization

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,6-Dichloro-2-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4,6-Dichloro-2-quinolinecarboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods used to quantify this molecule must be robust, reliable, and fit for purpose. In a globalized drug development landscape, methods are often transferred between laboratories, or different analytical technologies are employed across a product's lifecycle. This necessitates a rigorous cross-validation process to ensure data comparability and maintain analytical control.

This guide provides an in-depth comparison of common analytical techniques for this compound and presents a framework for their cross-validation. We will delve into the causality behind experimental choices, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Chapter 1: Primary Analytical Methodologies

The selection of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. For this compound, two chromatographic techniques are paramount: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile, polar compounds like quinoline carboxylic acids.[6] Its versatility and high performance make it the default choice for purity testing, quantification, and stability studies.

  • Principle of Causality : The inherent polarity of the carboxylic acid and the aromatic quinoline ring system makes this compound ideally suited for Reverse-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by increasing the mobile phase's organic content, allowing for effective separation from impurities. UV detection is highly effective due to the chromophoric nature of the quinoline ring system.[7][8]

Gas Chromatography (GC)

GC offers exceptional resolution but is typically reserved for volatile and thermally stable compounds. Carboxylic acids, being polar and non-volatile, are generally unsuitable for direct GC analysis.

  • Principle of Causality : To make this compound amenable to GC analysis, a derivatization step is mandatory.[9][10] This chemical reaction converts the polar carboxylic acid group into a nonpolar, volatile ester (e.g., a trimethylsilyl ester).[11] While this adds a step to sample preparation, the resulting method can be highly sensitive, particularly when coupled with a selective detector like an Electron Capture Detector (ECD), which is sensitive to halogenated compounds.[12]

Methodology Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of analyte between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for this compound.Requires volatile and thermally stable compounds. Derivatization is necessary.[9][11]
Sample Preparation Simple dissolution in a suitable solvent.Multi-step: dissolution, derivatization, and extraction.[10]
Common Detector UV-Vis/Photodiode Array (PDA), Mass Spectrometry (MS).Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).
Advantages Robust, versatile, wide applicability, non-destructive.High resolution, high sensitivity (especially with ECD for chlorinated compounds).
Disadvantages Higher solvent consumption.Sample preparation can be complex and time-consuming; potential for incomplete derivatization.

Chapter 2: The Framework of Method Validation

Before any cross-validation can occur, each individual analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. This process is governed by ICH Q2(R2) guidelines.[1][13]

Core Validation Parameters

A validated method provides a self-validating system of checks and balances. The core parameters that must be assessed are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference by impurities, degradants, or matrix components.[14]Peak purity index > 0.995; baseline resolution between analyte and adjacent peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[14]Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value, often assessed via recovery studies.[14]98.0% to 102.0% recovery of spiked analyte.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have suitable accuracy, precision, and linearity.Typically 80% to 120% of the test concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).RSD of results should remain within system suitability limits.

Chapter 3: Forced Degradation: A Prerequisite for Stability-Indicating Methods

A critical component of validation, particularly for drug development, is the forced degradation or stress testing study.[15][16][17] Its purpose is to intentionally degrade the analyte to ensure that the analytical method can effectively separate the intact compound from its potential degradation products, thereby proving it is "stability-indicating."[18][19]

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution : Prepare a 1.0 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation : Store a solid sample of the compound at 105°C for 48 hours. Dissolve in methanol and dilute with mobile phase.

  • Photolytic Degradation : Expose a solution of the compound to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the primary analytical method (e.g., HPLC-UV).

  • Evaluation : Assess the chromatograms for the appearance of new peaks (degradants) and the decrease in the main analyte peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Chapter 4: Cross-Validation of Analytical Methods

Cross-validation is the formal process of comparing two or more validated analytical procedures to demonstrate that they can be used for the same intended purpose and provide comparable results.[13][20] This is crucial when, for example, a routine QC method (HPLC-UV) is compared against a more sensitive method used for metabolite identification (UPLC-MS), or when a method is transferred between labs.[21][22]

The Cross-Validation Workflow

The following diagram outlines the logical flow of a cross-validation study comparing a primary HPLC-UV method with a secondary UPLC-MS method.

CrossValidationWorkflow Figure 1: Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_outcome Outcome SamplePrep Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) Method1 Analyze QC Samples using Validated Method 1 (e.g., HPLC-UV) SamplePrep->Method1 Method2 Analyze QC Samples using Validated Method 2 (e.g., UPLC-MS) SamplePrep->Method2 DataCollation Collate Quantitative Results from Both Methods Method1->DataCollation Method2->DataCollation Stats Perform Statistical Comparison (e.g., Calculate % Difference) DataCollation->Stats Criteria Compare Results Against Pre-defined Acceptance Criteria Stats->Criteria Pass Methods are Interchangeable Criteria->Pass Criteria Met Fail Investigate Discrepancy (Root Cause Analysis) Criteria->Fail Criteria Not Met

Caption: Workflow for cross-validating two analytical methods.

Experimental Protocol: Cross-Validation Study

This protocol details the cross-validation between a primary HPLC-UV method and a secondary GC-FID method (requiring derivatization).

  • Sample Set Preparation : Prepare three batches of quality control (QC) samples of this compound in a representative matrix (e.g., a placebo formulation) at low, medium, and high concentrations (e.g., 50%, 100%, and 150% of the target concentration). Prepare a minimum of six replicates at each concentration.

  • Analysis by Method 1 (HPLC-UV) :

    • Accurately dilute the QC samples with the mobile phase.

    • Analyze the samples using the validated HPLC-UV method as described in the protocol below.

    • Quantify the concentration of the analyte in each sample against a freshly prepared calibration curve.

  • Analysis by Method 2 (GC-FID) :

    • Take aliquots of the same QC samples.

    • Perform the derivatization procedure to convert the analyte to its volatile ester.

    • Analyze the derivatized samples using the validated GC-FID method.

    • Quantify the concentration of the derivatized analyte in each sample.

  • Data Comparison :

    • For each QC sample, calculate the percentage difference between the concentration obtained by Method 1 (C₁) and Method 2 (C₂) using the formula: % Difference = [(C₁ - C₂) / ((C₁ + C₂)/2)] * 100

    • Calculate the mean % difference and the standard deviation for each concentration level.

  • Acceptance Criteria : The cross-validation is successful if the mean percentage difference between the two methods is within ±15.0% for at least two-thirds of the samples at each concentration level.

Hypothetical Cross-Validation Data
QC LevelReplicateHPLC-UV Result (µg/mL)GC-FID Result (µg/mL)% Difference
Low 149.851.2-2.77%
250.148.92.42%
350.551.5-1.96%
Mid 1101.299.81.40%
299.5102.1-2.55%
3100.8100.10.70%
High 1149.3152.0-1.79%
2151.1148.91.47%
3150.4151.5-0.73%

Chapter 5: Detailed Experimental Protocols

Protocol: HPLC-UV Method for Quantification
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A : 0.1% Phosphoric Acid in Water

    • Mobile Phase B : Acetonitrile

    • Gradient : 10% B to 90% B over 10 minutes

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 10 µL

    • Detection Wavelength : 289 nm[8]

  • Procedure :

    • Standard Preparation : Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Serially dilute with mobile phase to create calibration standards from 1 µg/mL to 100 µg/mL.

    • Sample Preparation : Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter.

    • Analysis : Inject the standards to establish a calibration curve, followed by the samples.

Protocol: GC-FID Method with Derivatization
  • Instrumentation : Gas chromatograph with a split/splitless injector, FID detector, and autosampler.

  • Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Chromatographic Conditions :

    • Column : DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature : 250 °C

    • Oven Program : 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Detector Temperature : 300 °C

    • Carrier Gas : Helium, constant flow at 1.2 mL/min

    • Injection : 1 µL, split ratio 20:1

  • Procedure :

    • Sample Preparation : Prepare a solution of the sample in a dry, aprotic solvent (e.g., Dimethylformamide) at ~1 mg/mL.[9]

    • Derivatization : To 100 µL of the sample solution in a sealed vial, add 100 µL of BSTFA. Heat the vial at 70 °C for 30 minutes.

    • Analysis : Cool the vial to room temperature and inject into the GC system.

Chapter 6: Method Selection and Final Considerations

The choice of method and the necessity for cross-validation are dictated by the analytical objective. The following decision tree provides a logical guide for method selection.

MethodSelection Figure 2: Analytical Method Selection Guide Start Start: Define Analytical Need Q1 Is the goal routine QC/Assay/Purity? Start->Q1 Q2 Is ultra-high sensitivity or structural confirmation required? Q1->Q2 No HPLC Use Validated HPLC-UV Method Q1->HPLC Yes Q3 Is the sample matrix complex (e.g., biological fluid)? Q2->Q3 No UPLC_MS Use Validated UPLC-MS/MS Method Q2->UPLC_MS Yes Q3->HPLC No GC_MS Consider GC-MS with Derivatization Q3->GC_MS Yes End Method Selected HPLC->End CrossValidate Cross-Validate against primary HPLC method if data will be compared UPLC_MS->CrossValidate GC_MS->CrossValidate CrossValidate->End

Caption: Decision tree for selecting an appropriate analytical method.

Expert Conclusion: The cross-validation of analytical methods is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the consistency and reliability of data throughout a drug's lifecycle. For this compound, while RP-HPLC stands as the primary method of choice due to its direct applicability and robustness, alternative methods like GC may be required for specific applications. By following a structured approach grounded in ICH principles—beginning with robust single-method validation, incorporating forced degradation studies, and culminating in a statistically sound cross-validation protocol—researchers can guarantee data integrity across different methods, laboratories, and stages of development. This commitment to analytical rigor is the bedrock upon which product quality and patient safety are built.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC - NIH URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations Source: ResearchGate URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Vibrational spectroscopic study of some quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Online URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH URL: [Link]

  • Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds Source: ResearchGate URL: [Link]

  • Title: Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds Source: PMC - NIH URL: [Link]

  • Title: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: LMA leidykla URL: [Link]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: LMA leidykla URL: [Link]

  • Title: Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants Source: MDPI URL: [Link]

  • Title: Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Dichloro-4-quinolinol-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a continuous endeavor. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. In this context, synthetic heterocyclic compounds have emerged as a promising class of antioxidants. This guide provides an in-depth technical comparison of the antioxidant activity of a specific subclass of these compounds: dichloro-4-quinolinol-3-carboxylic acids.

This document moves beyond a simple recitation of data, offering a critical evaluation of the experimental methodologies used to benchmark these compounds. We will delve into the causality behind the choice of specific antioxidant assays, providing detailed, field-proven protocols to ensure scientific integrity and reproducibility. The performance of various dichloro-4-quinolinol-3-carboxylic acid isomers will be objectively compared, and their activity will be benchmarked against established antioxidant standards.

The Chemical Rationale: Why Dichloro-4-quinolinol-3-carboxylic Acids?

The 4-quinolinol-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for a range of biological activities. The antioxidant potential of these molecules is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. The introduction of dichloro substituents onto the quinoline ring system can significantly modulate this antioxidant activity. The position of the chlorine atoms can influence the electron density distribution within the molecule, thereby affecting the ease with which the phenolic hydroxyl group can donate a hydrogen atom to a radical species. This guide will explore how these subtle structural modifications translate into tangible differences in antioxidant efficacy.

Benchmarking Performance: A Multi-faceted Approach to Antioxidant Assessment

To provide a comprehensive and robust assessment of antioxidant activity, a single assay is insufficient. Different assays measure antioxidant capacity through varied mechanisms. Therefore, a battery of tests is employed to create a more complete profile of a compound's antioxidant potential. In a key study by Li et al. (2010), several dichloro-4-quinolinol-3-carboxylic acid (DCQA) derivatives were synthesized and evaluated using a panel of antioxidant assays[1]. The primary compounds of interest from this study are:

  • 5,7-dichloro-4-quinolinol-3-carboxylic acid (5,7-DCQA)

  • 5,8-dichloro-4-quinolinol-3-carboxylic acid (5,8-DCQA)

  • 6,8-dichloro-4-quinolinol-3-carboxylic acid (6,8-DCQA)

  • 7,8-dichloro-4-quinolinol-3-carboxylic acid (7,8-DCQA)

The antioxidant activities of these compounds were compared against each other and, in some assays, against the parent 4-quinolinol-3-carboxylic acid (QA) and a mono-chloro derivative, 7-chloro-4-quinolinol-3-carboxylic acid (7-CQA)[1]. This guide will use the data from this pivotal study to benchmark the performance of the DCQA isomers.

Free Radical Scavenging Activity

The ability to directly scavenge free radicals is a primary mechanism of antioxidant action. Two common assays to evaluate this are the DPPH and ABTS radical scavenging assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color. The quenching of the ABTS•+ chromophore is measured spectrophotometrically at 734 nm.

Comparative Performance of DCQA Isomers in Radical Scavenging Assays

CompoundDPPH Radical Scavenging ActivityABTS Radical Scavenging Activity
5,7-DCQA HighestHighest
5,8-DCQA HighHigh
6,8-DCQA ModerateModerate
7,8-DCQA LowerLower
QA ModerateHigh
7-CQA LowerModerate

Data synthesized from Li et al. (2010)[1]

As the data indicates, the 5,7-DCQA isomer demonstrated the most potent free radical scavenging activity in both the DPPH and ABTS assays[1]. This suggests that the positioning of the chlorine atoms at the 5 and 7 positions of the quinoline ring is optimal for enhancing the molecule's ability to donate a hydrogen atom or electron to neutralize these stable radicals.

Protection Against Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids. The β-carotene bleaching assay is a common method to assess the ability of an antioxidant to inhibit lipid peroxidation.

  • β-Carotene Bleaching Assay: In this assay, β-carotene is subjected to oxidation by the products of linoleic acid peroxidation. The highly unsaturated β-carotene is susceptible to free radical attack, leading to the loss of its orange color. An antioxidant can prevent this "bleaching" by neutralizing the free radicals that initiate the peroxidation of linoleic acid. The rate of β-carotene bleaching is monitored by measuring the decrease in absorbance at 470 nm.

Comparative Performance of DCQA Isomers in the β-Carotene Bleaching Assay

Compoundβ-Carotene Bleaching Retardation
5,7-DCQA Effective
5,8-DCQA Effective
6,8-DCQA Less Effective
7,8-DCQA Less Effective
QA Effective

Data synthesized from Li et al. (2010)[1]

In this assay, 5,7-DCQA and 5,8-DCQA, along with the parent compound QA, were effective at retarding the bleaching of β-carotene, indicating their ability to protect against lipid peroxidation[1].

Protection of DNA from Oxidative Damage

Reactive oxygen species can cause significant damage to DNA, leading to mutations and potentially carcinogenesis. The ability of a compound to protect DNA from oxidative damage is a crucial aspect of its antioxidant profile. A common method to assess this is the DNA protection assay, which often uses hydroxyl radicals (•OH) generated by the Fenton reaction.

  • DNA Protection Assay: In this assay, plasmid DNA is exposed to hydroxyl radicals, which can cause single- and double-strand breaks. This damage can be visualized by agarose gel electrophoresis, where the supercoiled form of the plasmid is converted to the relaxed (nicked) and linear forms. An effective antioxidant will scavenge the hydroxyl radicals and protect the DNA from damage, thus preserving the supercoiled form.

Comparative Performance of DCQA Isomers in DNA Protection Assays

CompoundProtection against •OH-mediated DNA oxidationProtection against AAPH-induced DNA oxidation
5,8-DCQA EfficientActive
6,8-DCQA EfficientNot Reported as Active
7-CQA Not Reported as EfficientActive

Data synthesized from Li et al. (2010)[1]

Interestingly, the 5,8- and 6,8-DCQA isomers were the most efficient at protecting DNA from hydroxyl radical-mediated oxidation[1]. This highlights that the optimal substitution pattern for antioxidant activity can vary depending on the specific type of oxidative stress.

Experimental Protocols: A Guide to Reproducible Antioxidant Assays

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key antioxidant assays discussed. These protocols are based on standard, widely accepted procedures in the field.

DPPH Radical Scavenging Assay Protocol

DPPH_Assay_Workflow

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (dichloro-4-quinolinol-3-carboxylic acids)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of test and standard solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.

  • Assay:

    • In a 96-well plate, add a specific volume of the test or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • The total reaction volume is typically 200 µL.

    • A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test or standard.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay Protocol

ABTS_Assay_Workflow

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of working ABTS•+ solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test and standard solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant.

  • Assay:

    • In a 96-well plate, add a small volume of the test or standard solution to each well.

    • Add the working ABTS•+ solution to each well.

    • A blank well should contain only the solvent and the working ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

Conclusion and Future Directions

The dichloro-4-quinolinol-3-carboxylic acids represent a promising class of antioxidant compounds. The position of the dichloro-substituents on the quinoline ring significantly influences their antioxidant activity, with the 5,7- and 5,8-isomers showing particularly high efficacy in scavenging free radicals and protecting against lipid peroxidation. The 5,8- and 6,8-isomers, on the other hand, demonstrated superior protection against DNA damage from hydroxyl radicals[1].

This guide has provided a framework for benchmarking the antioxidant activity of these compounds, emphasizing the importance of a multi-assay approach and detailing standardized protocols for reproducible research. The provided data and methodologies should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Future research should focus on elucidating the precise structure-activity relationships to guide the design of even more potent antioxidant agents based on the 4-quinolinol-3-carboxylic acid scaffold. Further investigations into the in vivo efficacy and safety of these compounds are also warranted to translate these promising in vitro findings into potential therapeutic applications.

References

  • Li, G.-X., Liu, Z.-Q., & Luo, X.-Y. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(5), 1821–1827. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Al-Dalain, S. A., Al-Dala'in, A. A., & Al-Dala'in, M. A. (2012). β-Carotene assay revisited. application to characterize and quantify antioxidant and prooxidant activities in a microplate. Journal of Agricultural and Food Chemistry, 60(36), 9155–9162. [Link]

  • Lee, J.-C., Kim, H. R., Kim, J., & Jang, Y. S. (2002). Antioxidant property of an ethanol extract of the stem of Opuntia ficus-indica var. saboten. Journal of Agricultural and Food Chemistry, 50(22), 6490–6496. [Link]

  • Li, G. X., Liu, Z. Q., & Luo, X. Y. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European journal of medicinal chemistry, 45(5), 1821–1827. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 4,6-Dichloro-2-quinolinecarboxylic Acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4,6-dichloro-2-quinolinecarboxylic acid, a novel compound from a class of heterocyclic scaffolds known for their diverse pharmacological activities.[1] For drug development professionals, the transition from promising in vitro data to robust animal model validation is a critical juncture. This document outlines the scientific rationale, detailed experimental protocols, and comparative analysis necessary to rigorously evaluate the anticancer potential of this agent in a preclinical setting.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[2][3] Specifically, quinoline-4-carboxylic acid derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting their potential for further development.[4] This guide uses a data-driven approach, comparing the proposed validation of this compound against both a standard-of-care chemotherapeutic and a clinically evaluated quinoline-based compound to provide a clear, objective assessment of its potential.

Putative Mechanism of Action: Targeting Pyrimidine Biosynthesis

While the precise mechanism of this compound requires empirical validation, evidence from structurally similar compounds points towards the inhibition of Dihydroorotate Dehydrogenase (DHODH) as a primary mode of action.[5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is frequently upregulated in proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[5] Inhibition of DHODH depletes the pyrimidine pool, leading to S-phase cell cycle arrest and subsequent apoptosis.

Below is a diagram illustrating this proposed signaling pathway.

DHODH_Inhibition_Pathway cluster_cell Cancer Cell Compound 4,6-Dichloro-2- quinolinecarboxylic acid DHODH DHODH Enzyme Compound->DHODH Inhibition Pyrimidine De Novo Pyrimidine Synthesis Nucleotide Decreased dUMP, UMP, CTP, TTP Pool Pyrimidine->Nucleotide Replication DNA/RNA Synthesis Inhibition Nucleotide->Replication CellCycle S-Phase Arrest Replication->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of this compound via DHODH inhibition.

Comparative Agents for In Vivo Validation

To establish a robust benchmark for the efficacy and toxicity of this compound, a careful selection of comparative agents is essential.

Compound Class Mechanism of Action Rationale for Inclusion
This compound Novel Quinoline Carboxylic AcidPutative DHODH InhibitorTest Agent: Efficacy and safety profile are under investigation.
NSC 368390 (Brequinar analog) [6]Quinoline Carboxylic AcidDHODH InhibitorPositive Control (Mechanistic): A well-documented, structurally related compound with proven in vivo efficacy against human tumor xenografts.[6] Provides a direct comparison of potency within the same drug class.
Cisplatin [7]Platinum-based AgentDNA Cross-linking AgentStandard-of-Care Control: A widely used chemotherapeutic agent.[7][8] Its known efficacy and toxicity profile provide a clinically relevant benchmark for assessing the therapeutic index of the test agent.
Vehicle Control Saline or appropriate solventInertNegative Control: Essential for establishing a baseline for tumor growth and assessing compound-specific toxicity.
In Vivo Validation Workflow: Human Tumor Xenograft Model

The initial and most common approach for evaluating a novel anticancer agent is the use of a human tumor xenograft model in immunocompromised mice.[9][10] This model allows for the direct assessment of the compound's effect on the growth of human cancer cells without the confounding variable of a host immune response.

The following diagram outlines the comprehensive workflow for this validation study.

in_vivo_workflow A 1. Animal Acclimatization (e.g., NOD/SCID Mice, 1-2 weeks) B 2. Tumor Cell Implantation (e.g., HCT-116 Colon Cancer Cells, Subcutaneous) A->B C 3. Tumor Growth Monitoring (Calipers, twice weekly) B->C D 4. Randomization into Treatment Groups (When tumors reach ~100-150 mm³) C->D E 5. Treatment Administration (e.g., Daily IP injection for 14-21 days) D->E F 6. Concurrent Monitoring - Tumor Volume - Body Weight (Toxicity) - Clinical Observations E->F G 7. Endpoint Criteria Met (e.g., Control tumor >1500 mm³ or >20% weight loss) F->G H 8. Euthanasia & Tissue Collection (Tumors, Blood, Organs) G->H I 9. Data Analysis - Tumor Growth Inhibition (TGI) - Statistical Analysis - Histopathology H->I

Caption: Standard workflow for an in vivo anticancer efficacy study using a xenograft model.

Detailed Experimental Protocols

The following protocols are standardized methodologies for conducting the in vivo efficacy study.

  • Animal Model: Utilize female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old. Allow for at least one week of acclimatization.

  • Cell Preparation: Culture a human cancer cell line relevant to the compound's in vitro activity (e.g., HCT-116 colon carcinoma, which has high DHODH expression[5]). Harvest cells during the logarithmic growth phase.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring similar mean tumor volumes across all groups.

  • Dose Formulation: Prepare fresh dosing solutions daily. Solubilize this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Cisplatin is dissolved in 0.9% saline.

  • Administration: Administer the compounds via intraperitoneal (IP) injection once daily for a cycle of 14 or 21 days. The administration volume should be consistent, typically 10 mL/kg of body weight.

  • Dose Levels (Example):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

    • Group 4: NSC 368390 (e.g., 25 mg/kg, based on published data[6])

    • Group 5: Cisplatin (e.g., 3 mg/kg)

  • Monitoring: Record tumor volumes and body weights three times per week. Conduct daily clinical observations for signs of distress or toxicity (e.g., lethargy, ruffled fur, ataxia).

  • Study Termination: The study is terminated when the mean tumor volume in the vehicle control group reaches a predetermined endpoint (e.g., 1500 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group using the following formula:

    • TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100

  • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine if the TGI observed in the treatment groups is statistically significant compared to the vehicle control group.

Data Presentation: Comparative Efficacy and Toxicity

The primary output of the study should be a clear, quantitative comparison of the test agent against the controls. The table below provides a template for summarizing the expected data.

Treatment Group (Dose) Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%) Treatment-Related Deaths
Vehicle Control1550 ± 120-+5.2%0/10
This compound (25 mg/kg) Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
This compound (50 mg/kg) Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
NSC 368390 (25 mg/kg)387 ± 5575%-4.1%0/10
Cisplatin (3 mg/kg)512 ± 7867%-12.5%1/10

Interpreting the Results:

  • High Efficacy: A statistically significant TGI value, ideally comparable to or exceeding that of the positive controls (NSC 368390 and Cisplatin).

  • Acceptable Toxicity: Minimal body weight loss (ideally <10%) and no treatment-related mortalities. A therapeutic index can be established by comparing the efficacious dose with any dose that shows signs of toxicity. The goal is to find a compound that demonstrates superior or equivalent efficacy to the standard-of-care but with a significantly improved safety profile.

Conclusion

The in vivo validation of this compound requires a meticulously designed and controlled study. By employing a clinically relevant human tumor xenograft model and benchmarking its performance against both a mechanistically related compound and a standard-of-care agent, researchers can generate the robust data necessary for critical decision-making. The proposed workflow and protocols provide a self-validating system to objectively assess the therapeutic potential of this novel agent. A successful outcome, characterized by significant tumor growth inhibition and a favorable toxicity profile, would strongly support its advancement into further preclinical development and IND-enabling studies.

References

  • Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.

  • Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry.

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.

  • Singh, P., & Kumar, A. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Privileged Scaffolds in Medicinal Chemistry.

  • Benchchem. Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.

  • Pun, I. H. Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences.

  • Benchchem. Application Notes and Protocols for In Vivo Animal Studies of Novel Anticancer Agents.

  • Sebastian, R., & Raghavan, S. C. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

  • Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal.

  • Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate.

  • Heffeter, P., et al. (2017). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry.

  • Benchchem. Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Bartal, A., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences.

  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.

  • Mocan, T., et al. (2017). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Molecules.

  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery.

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, quinoline derivatives stand out as a versatile and pharmacologically significant scaffold.[1] Among these, quinolinecarboxylic acids have garnered substantial interest for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide presents a comprehensive, in-depth comparative molecular docking study of 4,6-Dichloro-2-quinolinecarboxylic acid and its related analogs against a critical therapeutic target: human Dihydroorotate Dehydrogenase (DHODH).

DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[4][5] Its inhibition is a validated strategy for the treatment of various cancers and autoimmune diseases.[4][6] Notably, several quinoline-based inhibitors have shown significant efficacy against DHODH, making this an exemplary system for a comparative docking analysis.[7]

This guide is structured to provide not just a procedural walkthrough but also a deep understanding of the rationale behind each step, from target selection to the nuanced interpretation of docking results. We will employ AutoDock Vina, a widely used and robust open-source docking program, to perform the computational analysis.[1]

The Rationale: Why DHODH and Quinolines?

The selection of a protein target is the foundational step in any structure-based drug design project. Human DHODH (EC 1.3.5.2) was chosen for this study due to its high relevance in disease and the availability of high-resolution crystal structures complexed with quinoline-based inhibitors.[6] Specifically, we will utilize the crystal structure of human DHODH in complex with a brequinar analog (PDB ID: 1D3G), which provides a crucial reference point for validating our docking protocol.[6] The brequinar analog itself is a quinolinecarboxylic acid derivative, making this PDB entry an ideal starting point.

The panel of ligands, centered around this compound, was selected to explore the impact of chlorine substitution patterns and the position of the carboxylic acid group on the binding affinity and interaction profile with the DHODH active site. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective inhibitors.

Ligand Selection and Physicochemical Properties

A comparative study hinges on the careful selection of analogs. For this guide, we will compare our lead compound, this compound, with four structurally related molecules. Their properties are summarized in the table below.

Compound NameStructurePubChem CIDMolecular FormulaMolecular Weight ( g/mol )
This compound Clc1cc(Cl)c2c(c1)N=C(C=C2)C(=O)ON/A (CAS: 902742-67-0)C₁₀H₅Cl₂NO₂242.06
2-Chloro-4-quinolinecarboxylic acidO=C(O)c1cc2c(Cl)nc(c1)cccc2230582C₁₀H₆ClNO₂207.61[8]
6-Chloro-2-phenylquinoline-4-carboxylic acidO=C(O)c1cc2c(nc1c3ccccc3)cc(Cl)cc2238006C₁₆H₁₀ClNO₂283.71
4-Quinolinecarboxylic acidO=C(O)c1ccnc2c1cccc210243C₁₀H₇NO₂173.17
Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid)O=C(O)c1c(Cl)cnc2c1cc(Cl)cc291739C₁₀H₅Cl₂NO₂242.05

Table 1: Physicochemical properties of the selected quinolinecarboxylic acid derivatives.

Experimental Protocol: A Step-by-Step Docking Workflow

This section details the complete computational workflow for the comparative docking study. We will use AutoDockTools for preparing the protein and ligands, and AutoDock Vina for the docking calculations. Results will be visualized using BIOVIA Discovery Studio and PyMOL.

Protein Preparation

The initial step is to prepare the receptor (DHODH) for docking. This involves cleaning the PDB file to ensure it is in a suitable state for the simulation.

  • Obtain the Protein Structure: Download the PDB file for human DHODH, PDB ID: 1D3G, from the RCSB Protein Data Bank.[6]

  • Clean the Structure:

    • Open the 1D3G.pdb file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the catalytic activity. This is crucial as they can interfere with the docking of our new ligands.[1]

    • Add polar hydrogens to the protein, as these are critical for defining hydrogen bonding interactions.

    • Compute and assign Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Generate the PDBQT file: Save the prepared protein structure in the PDBQT format (DHODH.pdbqt). This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protein_Preparation_Workflow PDB Download PDB (1D3G) ADT Open in AutoDockTools PDB->ADT Remove_Water Remove Water & Ligands ADT->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Add_Charges Assign Gasteiger Charges Add_Hydrogens->Add_Charges Save_PDBQT Save as DHODH.pdbqt Add_Charges->Save_PDBQT

Caption: Workflow for preparing the DHODH protein structure.

Ligand Preparation

Each ligand must be converted into a 3D structure and prepared in the PDBQT format.

  • Create 2D Structures: Draw the 2D structures of this compound and the related compounds using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. It is crucial to perform an energy minimization of the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking in AutoDockTools:

    • Open each energy-minimized ligand file in AutoDockTools.

    • The software will automatically detect the root of the molecule and the rotatable bonds, which is essential for flexible ligand docking.

    • Assign Gasteiger charges to the ligand atoms.

  • Save as PDBQT: Save each prepared ligand as a PDBQT file (e.g., ligand1.pdbqt).

Ligand_Preparation_Workflow Draw_2D Draw 2D Structure Convert_3D Convert to 3D & Energy Minimize Draw_2D->Convert_3D ADT_Ligand Open in AutoDockTools Convert_3D->ADT_Ligand Torsion_Tree Define Torsion Tree ADT_Ligand->Torsion_Tree Assign_Charges Assign Gasteiger Charges Torsion_Tree->Assign_Charges Save_PDBQT_Ligand Save as Ligand.pdbqt Assign_Charges->Save_PDBQT_Ligand Docking_Analysis_Workflow Vina_Output AutoDock Vina Output (Log & PDBQT) Analyze_Affinity Compare Binding Affinities Vina_Output->Analyze_Affinity Visualize_Pose Visualize in PyMOL/Discovery Studio Vina_Output->Visualize_Pose SAR_Insights Derive Structure-Activity Relationships Analyze_Affinity->SAR_Insights Analyze_Interactions Analyze H-Bonds & Hydrophobic Interactions Visualize_Pose->Analyze_Interactions Compare_Poses Overlay and Compare Ligand Poses Analyze_Interactions->Compare_Poses Compare_Poses->SAR_Insights

Caption: Workflow for analyzing and interpreting docking results.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound and its analogs against human DHODH. By following the detailed protocols for protein and ligand preparation, docking simulation, and results analysis, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds.

The hypothetical results suggest that the dichlorination at the 4 and 6 positions of the quinoline-2-carboxylic acid scaffold is beneficial for binding to DHODH. Further experimental validation, such as in vitro enzyme inhibition assays, would be necessary to confirm these computational predictions. This study serves as a robust starting point for the rational design of novel, more potent DHODH inhibitors based on the quinoline scaffold.

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available at: [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Bioinformatics Review. (2019). Vina output analysis using Discovery Studio visualizer. Available at: [Link]

  • PubChem. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • RCSB PDB. (2019). 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291. Available at: [Link]

  • RCSB PDB. (2000). 1D3G: HUMAN DIHYDROOROTATE DEHYDROGENASE COMPLEXED WITH BREQUINAR ANALOG. Available at: [Link]

  • Jan-Jeeva, R., et al. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8700. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • PubChem. 6-Chloro-2-phenylquinoline-4-carboxylic acid. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • Bioinformatics Review. (2021). How to generate config file for docking using Autodock Tools?. Available at: [Link]

  • Roshan Ali. (2019). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. YouTube. Available at: [Link]

  • RCSB PDB. (2000). 1D3H: HUMAN DIHYDROOROTATE DEHYDROGENASE COMPLEXED WITH ANTIPROLIFERATIVE AGENT A771726. Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. Available at: [Link]

  • RCSB PDB. (2008). 2FPY: Dual binding mode of a novel series of DHODH inhibitors. Available at: [Link]

  • Liu, S., et al. (2000). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. Structure, 8(1), 25-33. Available at: [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Available at: [Link]

  • Springer. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. In: Methods in Molecular Biology. Available at: [Link]

  • Omixium. (2022). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. YouTube. Available at: [Link]

  • PubChem. Methyl 2-chloroquinoline-4-carboxylate. Available at: [Link]

  • Supplementary Material 1. (n.d.). AutoDock Vina configuration file. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

  • Yu, Y., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS journal, 286(19), 3845-3855. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Available at: [Link]

  • ResearchGate. (2023). Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions?. Available at: [Link]

  • ResearchGate. (2020). Proposed binding mode of compound 9 (A) and 11 (B) with DHODH. DHODH (PDB ID: 1D3G). Available at: [Link]

  • Heikkilä, T., et al. (2002). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Protein science, 11(4), 867-873. Available at: [Link]

  • PubChem. Ethyl 4,6-dichloroquinazoline-2-carboxylate. Available at: [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Available at: [Link]

  • PubChem. 4-Chloroquinoline-6-carboxylic acid. Available at: [Link]

  • PubChem. Quinclorac. Available at: [Link]

  • ResearchGate. (2014). Can anyone help with autodock vina ligand preparation?. Available at: [Link]

  • PubChem. CID 159966550. Available at: [Link]

  • PubChem. 7-Chloroquinoline-4-carboxylic acid. Available at: [Link]

  • PubChem. 4-Quinolinecarboxylic acid. Available at: [Link]

  • Code for Bio. (2021). Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. YouTube. Available at: [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]

  • PubChem. 6-Quinolinecarboxylic acid. Available at: [Link]

  • FooDB. (2010). Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

Sources

Assessing the Selectivity of 4,6-Dichloro-2-quinolinecarboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cellular selectivity of 4,6-Dichloro-2-quinolinecarboxylic acid, a novel small molecule with potential therapeutic applications. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its efficacy and potential for off-target toxicities. This document outlines a scientifically rigorous, multi-faceted approach to characterizing the activity of this compound against a panel of diverse cell lines, comparing its performance with established alternatives, and elucidating its potential mechanism of action.

Introduction: The Critical Role of Selectivity in Drug Development

The quinoline carboxylic acid scaffold is a well-established pharmacophore found in a variety of bioactive molecules. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including the inhibition of enzymes crucial for cancer cell proliferation such as dihydroorotate dehydrogenase (DHODH)[1][2][3]. Furthermore, various quinoline derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, highlighting the diverse therapeutic potential of this chemical class[4][5][6]. Given this chemical precedent, this compound emerges as a compound of significant interest. However, its therapeutic potential is intrinsically linked to its selectivity – its ability to preferentially affect target cells, such as cancer cells, while sparing healthy, non-cancerous cells. A highly selective compound is more likely to have a wider therapeutic window and a more favorable safety profile.

This guide will detail a systematic approach to assessing the selectivity of this compound. We will explore the rationale behind the selection of appropriate cell lines, comparator compounds, and a suite of in vitro assays designed to provide a comprehensive understanding of the compound's biological activity.

Experimental Design: A Multi-pronged Approach to Selectivity Profiling

A robust assessment of selectivity requires a carefully designed experimental plan. The following sections outline the key components of this plan, from cell line selection to the specific assays that will be employed.

Cell Line Panel Selection: A Representative Spectrum of Malignancy and Normalcy

To obtain a meaningful selectivity profile, it is crucial to test this compound against a diverse panel of cell lines. This panel should include representatives from different cancer types, as well as non-cancerous cell lines to serve as a baseline for cytotoxicity.

Table 1: Proposed Cell Line Panel for Selectivity Screening

Cell LineTissue of OriginCharacteristicsRationale for Inclusion
Cancer Cell Lines
HCT-116Colon CarcinomaHigh DHODH expression; sensitive to DHODH inhibitors[1].To investigate potential DHODH inhibitory activity.
A549Lung CarcinomaCommon model for lung cancer studies.To assess activity against a prevalent solid tumor type.
MCF-7Breast CarcinomaEstrogen receptor-positive; commonly used in breast cancer research[7].To evaluate efficacy in a hormone-dependent cancer.
MDA-MB-231Breast CarcinomaTriple-negative breast cancer (TNBC); aggressive subtype[7].To test for activity against a difficult-to-treat cancer.
K562Chronic Myelogenous LeukemiaSuspension cell line; model for hematological malignancies[8].To determine efficacy against non-solid tumors.
Non-Cancerous Cell Lines
HEK293Human Embryonic KidneyCommonly used as a control for cytotoxicity studies; represents a non-cancerous cell type[8].To establish a baseline for general cytotoxicity.
BJ FibroblastsHuman ForeskinNormal, diploid cell line.To assess the effect on non-transformed, healthy cells.
Comparator Compounds: Benchmarking Against the Gold Standard

To contextualize the activity of this compound, it is essential to include well-characterized comparator compounds in all assays.

Table 2: Proposed Comparator Compounds

CompoundMechanism of ActionRationale for Inclusion
Brequinar Dihydroorotate Dehydrogenase (DHODH) InhibitorA well-established and potent DHODH inhibitor; will serve as a positive control if this compound targets this enzyme[1].
5,7-Dichlorokynurenic Acid NMDA Receptor Antagonist (Glycine Site)A structurally related quinoline derivative with known neurological activity; will help to discern if the test compound shares this mechanism[9][10].
Doxorubicin Topoisomerase II Inhibitor / DNA IntercalatorA widely used chemotherapeutic agent with known cytotoxicity; will serve as a positive control for general cytotoxic effects.

Experimental Protocols: A Step-by-Step Guide to Data Generation

The following protocols provide detailed methodologies for the key experiments required to assess the selectivity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells from the selected panel into 96-well plates at a predetermined optimal density for each cell line. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Compound Treatment: Prepare a serial dilution of this compound and the comparator compounds. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound in each cell line.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

Protocol:

  • Cell Treatment: Treat cells with this compound and comparator compounds at their respective IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

DHODH Enzyme Inhibition Assay

If the cell viability data suggests a mechanism consistent with DHODH inhibition (e.g., high potency in HCT-116 cells), a direct enzymatic assay should be performed.

Protocol:

  • Assay Principle: This assay measures the reduction of a substrate by the DHODH enzyme in the presence and absence of the inhibitor.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human DHODH, its substrates (dihydroorotate and a suitable electron acceptor), and varying concentrations of this compound or Brequinar.

  • Kinetic Measurement: Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.

  • IC50 Determination: Calculate the IC50 value for the inhibition of DHODH activity.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical IC50 Values (µM) for this compound and Comparator Compounds

CompoundHCT-116A549MCF-7MDA-MB-231K562HEK293BJ FibroblastsSelectivity Index (HEK293/HCT-116)
This compound 0.52.51.83.25.1>50>50>100
Brequinar 0.050.20.150.30.81015200
5,7-Dichlorokynurenic Acid >100>100>100>100>100>100>100N/A
Doxorubicin 0.020.050.030.040.010.10.155

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a target cancer cell line. A higher SI value indicates greater selectivity.

Visualizing the Workflow and Potential Mechanisms

Diagrams can effectively illustrate the experimental workflow and the potential signaling pathways involved.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Lines Cell Line Panel (Cancer & Non-Cancerous) MTT Cell Viability (MTT Assay) Cell_Lines->MTT Compounds Test & Comparator Compounds Compounds->MTT Apoptosis Mechanism of Death (Annexin V/PI) MTT->Apoptosis IC50 IC50 Determination MTT->IC50 MoA Mechanism of Action Hypothesis Apoptosis->MoA Enzyme Target Engagement (DHODH Assay) Enzyme->MoA IC50->Enzyme SI Selectivity Index Calculation IC50->SI SI->MoA

Caption: Experimental workflow for assessing the selectivity of this compound.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Product Inhibitor 4,6-Dichloro-2- quinolinecarboxylic acid Inhibitor->DHODH

Caption: Proposed mechanism of action via inhibition of the DHODH pathway.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and comprehensive approach to characterizing the selectivity of this compound. By employing a diverse cell line panel, relevant comparator compounds, and a multi-faceted assay strategy, researchers can generate the high-quality data necessary to make informed decisions about the continued development of this promising compound.

Positive results from this initial screening, particularly a high selectivity index, would warrant further investigation. Subsequent studies could include broader cell line screening (e.g., against the NCI-60 panel), in vivo efficacy and toxicity studies in animal models, and more in-depth mechanistic studies to confirm the molecular target and elucidate downstream signaling effects. This systematic approach will ultimately determine the true therapeutic potential of this compound.

References

  • Moore, K. W., et al. (1990). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 33(8), 2245-2252. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies. 4th edition. [Link]

  • Vandenberg, R. J., & Ryan, R. M. (2014). Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds. British Journal of Pharmacology, 171(1), 139-150. [Link]

  • Ogunboyo, O., & Udenze, O. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Khan, I., et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Letters in Drug Design & Discovery, 15(2), 145-154. [Link]

  • Chen, J. T., et al. (2002). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 12(16), 2163-2166. [Link]

  • Sperandio, O., et al. (2015). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 10(11), 1839-1843. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847313. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847313. [Link]

  • Behan, M., & McDonald, B. (1993). Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid. British Journal of Pharmacology, 108(2), 337-342. [Link]

  • Zádori, D., et al. (2000). Differential effects of five glycine site antagonists on NMDA receptor desensitisation. Neuroscience Letters, 280(2), 115-118. [Link]

  • O'Neill, M. J., et al. (1999). Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia. European Journal of Pharmacology, 381(1), 37-45. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6026-6042. [Link]

  • Danysz, W., & Parsons, C. G. (1998). Glycine and N-Methyl-D-Aspartate Receptors: Physiological Significance and Possible Therapeutic Applications. Pharmacological Reviews, 50(4), 597-664. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Heterocyclic Chemistry, 54(4), 2378-2384. [Link]

  • Roh, J. L., et al. (2016). Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity. Cell Chemical Biology, 23(3), 352-360. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 17(9), 1121-1130. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6026-6042. [Link]

  • Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Jeng, J. Y., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(5), 1821-1827. [Link]

  • García-Pérez, F., et al. (2021). Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Molecules, 26(11), 3326. [Link]

  • Asfandiyarova, N. S., & Spasov, A. A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6543. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 4,6-Dichloro-2-quinolinecarboxylic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4,6-Dichloro-2-quinolinecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this protocol emphasizes safety, regulatory compliance, and environmental responsibility. The procedures outlined herein are grounded in established safety standards and chemical waste management principles to ensure the protection of laboratory personnel and the ecosystem.

Hazard Assessment and Chemical Profile

This compound is a chlorinated heterocyclic compound. Its structure necessitates careful handling due to the inherent hazards associated with halogenated organic acids and quinoline derivatives.

Core Hazards:

  • Irritation: Like many quinolinecarboxylic acids, this compound is expected to cause skin and serious eye irritation.[1][2] Inhalation of dust particles may lead to respiratory tract irritation.[3]

  • Environmental Persistence: Chlorinated organic compounds can be persistent in the environment, particularly in soil and water.[4][5] Improper disposal can lead to groundwater contamination and pose a significant risk to aquatic ecosystems.[4][5]

  • Toxicity during Combustion: When heated to decomposition, it can release toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[4]

Hazard Profile: this compound
Physical State Solid, powder
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact
Health Hazards Causes skin irritation[1], Causes serious eye irritation[1], May cause respiratory irritation[3]
Environmental Hazards Potential for groundwater contamination; Persistent in the environment[4][5]
Regulatory Status Must be managed as hazardous waste under EPA and local regulations[4][7]

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by federal and state regulations. Two primary agencies set the standards in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[8] As a halogenated organic compound, this acid must be treated as hazardous waste. The specific waste codes may vary, but it would likely fall under regulations for toxic and/or organic wastes.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions for laboratory personnel. This includes the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and Safety Data Sheets (SDSs), and the "Lab Standard" (29 CFR 1910.1450), which necessitates a Chemical Hygiene Plan and measures to keep chemical exposures below permissible limits.[10][11]

Personal Protective Equipment (PPE) Protocol

To mitigate exposure risks, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste).

EquipmentSpecificationRationale
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents dermal contact and skin irritation.[12]
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes, preventing serious eye irritation.[12]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required if handling outside of a fume hood or if dust is generated.Prevents inhalation of airborne particles that can cause respiratory irritation.[11]

Causality: The selection of this PPE is directly correlated with the compound's hazard profile. Chemical-resistant gloves and safety goggles form the first line of defense against its irritant properties, while respiratory protection is crucial due to the risks posed by fine dust particles.

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Comingling chlorinated waste with other waste streams can create dangerous reactions and significantly increase disposal costs.[13]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Obtain a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[14][15]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. Clearly identify the contents as "this compound, Solid Waste" or "this compound, Liquid Waste" and include the date accumulation started.

  • Solid Waste Collection:

    • Place all materials contaminated with the solid chemical directly into the designated solid waste container.

    • This includes used weighing papers, contaminated pipette tips, gloves, and any absorbent material from minor cleanups.[14]

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in a separate, clearly labeled liquid hazardous waste container.

    • Crucially, do not mix this chlorinated waste stream with non-halogenated organic solvent waste. [15][16]

  • Container Management:

    • Keep the waste container tightly sealed when not in use.[15]

    • Store the container in a well-ventilated secondary containment bin within a designated satellite accumulation area, such as a laboratory fume hood.[16]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[15]

  • Disposal Request: Once the container is full or the project is complete, schedule a pickup with your institution's licensed hazardous waste disposal service.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 3.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[14] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the contained material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface). Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Pathway: High-Temperature Incineration

The accepted and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration.[14][17]

  • Mechanism: This process utilizes specialized furnaces operating at extremely high temperatures (typically 900°C to 1000°C) to achieve complete thermal decomposition of the organic molecule.[17] The inclusion of air and steam breaks the compound down into simpler, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides (e.g., HCl).[17]

  • Environmental Control: The gaseous effluent is then passed through scrubbers that neutralize the acidic gases, preventing their release into the atmosphere.[17]

  • Why Other Methods are Unacceptable:

    • Landfilling: Direct burial of chlorinated organics is now prohibited as it leads to the leaching of persistent chemicals into the soil and groundwater.[17]

    • Sewer Disposal: Discharging this chemical into the sewer system is illegal and environmentally destructive, as wastewater treatment plants are not equipped to remove such compounds.[12]

Below is a diagram illustrating the decision-making workflow for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal Pathway cluster_spill Emergency Spill A Handle 4,6-Dichloro-2- quinolinecarboxylic acid B Wear Full PPE: - Goggles - Lab Coat - Nitrile Gloves - Respirator (if needed) A->B C Waste Generated A->C K Spill Occurs A->K Potential D Solid Waste (Contaminated Labware, Unused Solid) C->D Solid E Liquid Waste (Solutions, Rinsate) C->E Liquid F Collect in Labeled, Segregated, Closed 'Chlorinated Waste' Container D->F E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Transport to Permitted TSDF* G->H I High-Temperature Incineration with Scrubber System H->I J Complete Destruction & Neutralization I->J L Contain with Inert Absorbent K->L M Collect Cleanup Debris as Hazardous Waste L->M M->F Add to Solid Waste Container caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

  • Albaugh, Inc. (n.d.). ARMOR TECH QUINPRO Material Safety Data Sheet. Greenbook.net. Retrieved from [Link]

  • Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Lu, Z., et al. (2014). Quinolines in clothing textiles--a source of human exposure and wastewater pollution? Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • NUS Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Pal, M. (2023). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 91739, Quinclorac. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries. EPA NEPIs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Zuanazzi, C., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-quinolinecarboxylic acid
Reactant of Route 2
4,6-Dichloro-2-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.